Fmoc-D-Lys(Biotin)-OH
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(2R)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38N4O6S/c36-27(15-6-5-14-26-28-25(18-42-26)33-30(39)35-28)32-16-8-7-13-24(29(37)38)34-31(40)41-17-23-21-11-3-1-9-19(21)20-10-2-4-12-22(20)23/h1-4,9-12,23-26,28H,5-8,13-18H2,(H,32,36)(H,34,40)(H,37,38)(H2,33,35,39)/t24-,25+,26+,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIBQNGDYNGUEZ-KAHNYGAISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCC[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-D-Lys(Biotin)-OH: Structure, Properties, and Applications in Biotinylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-Lys(Biotin)-OH is a modified lysine (B10760008) derivative crucial for the synthesis of biotin-labeled peptides. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed methodologies for its application in solid-phase peptide synthesis (SPPS). The strategic incorporation of a biotin (B1667282) moiety onto a peptide or protein through this reagent allows for highly specific and strong non-covalent interaction with avidin (B1170675) and streptavidin, a principle widely exploited in various biochemical assays, purification techniques, and diagnostic tools.
Chemical Structure and Properties
This compound, systematically named Nα-(9-Fluorenylmethyloxycarbonyl)-Nε-biotinyl-D-lysine, is characterized by a D-lysine core. The alpha-amino group is protected by a base-labile Fmoc group, while the epsilon-amino group is acylated with biotin. This arrangement allows for its direct use in standard Fmoc-based solid-phase peptide synthesis protocols.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 110990-09-5 | [1][2][3][4][5] |
| Molecular Formula | C₃₁H₃₈N₄O₆S | [1][2][4] |
| Molecular Weight | 594.72 g/mol | [1][4] |
| Appearance | White to off-white or beige powder | [6] |
| Melting Point | 184-190 °C | [1] |
| Assay/Purity | ≥95% | [1][3][4] |
| Storage Temperature | 2-8°C | [1][6] |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes | Reference |
| NMP | Better solubility than in DMF; a 0.1 M solution can be prepared with heating to 40°C. | --- | [1][7] |
| DMF | Low solubility. | Can be improved by the addition of DIPEA. | [1] |
| DMF with DIPEA | Soluble. | 75 mg is soluble in 1 ml of DMF containing 80 µl of DIPEA. | [1] |
| DCM/NMP (2:1 v/v) | Soluble. | --- | [1] |
| DMSO | Slightly soluble, heating may be required. | 50 mg/mL (84.07 mM) with sonication. | [6][8] |
| Water | Slightly soluble. | --- | [6] |
Experimental Protocols
The primary application of this compound is in the site-specific biotinylation of peptides during solid-phase peptide synthesis. Below are detailed protocols for its use.
Resin Selection and Preparation
For the synthesis of C-terminally amidated peptides, a Rink Amide resin is a suitable solid support. The synthesis begins with the swelling of the resin in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM) to ensure the accessibility of reactive sites.
Fmoc Deprotection
The N-terminal Fmoc protecting group of the growing peptide chain attached to the resin is removed to allow for the coupling of the next amino acid.
-
Reagent: 20% (v/v) piperidine (B6355638) in DMF. Other reagents like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can also be used.
-
Procedure:
-
Wash the resin-bound peptide with DMF.
-
Treat the resin with the 20% piperidine/DMF solution for 20 minutes.
-
Wash the resin thoroughly with DMF to remove the deprotection solution and the cleaved Fmoc-adduct.
-
Coupling of this compound
Due to its limited solubility in standard solvents, specific conditions are recommended for the efficient coupling of this compound.
-
Reagents and Materials:
-
This compound
-
Coupling activators: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).[1]
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Solvent: DMF or NMP.
-
-
Procedure:
-
Dissolution of this compound: Dissolve this compound in DMF with the addition of DIPEA to aid solubility. For example, 75 mg of the amino acid can be dissolved in 1 ml of DMF containing 80 microliters of DIPEA.[1] Alternatively, NMP can be used for better solubility, potentially with gentle heating.[1]
-
Activation: In a separate vessel, pre-activate the dissolved this compound by adding the coupling activator (e.g., HBTU, HATU) and additional DIPEA.
-
Coupling: Add the activated amino acid solution to the deprotected resin-bound peptide. Allow the reaction to proceed for 1-2 hours to ensure complete coupling.[9]
-
Washing: After the coupling reaction, thoroughly wash the resin with DMF and DCM to remove any unreacted reagents and byproducts.
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (B49086) test, which detects the presence of free primary amines.
-
Peptide Chain Elongation
Repeat the Fmoc deprotection and coupling steps with subsequent amino acids until the desired peptide sequence is assembled.
Cleavage and Final Deprotection
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed.
-
Cleavage Cocktail: A common cleavage cocktail consists of trifluoroacetic acid (TFA), water, and triisopropylsilane (B1312306) (TIS) in a ratio of 95:2.5:2.5 (v/v/v).[9]
-
Procedure:
-
Wash the peptide-resin with DCM and dry it.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.[9]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Purification and Characterization
The crude biotinylated peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final product can be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC.
Workflow and Visualization
The following diagrams illustrate the key processes involved in the use of this compound.
Caption: Chemical structure of this compound.
References
- 1. peptide.com [peptide.com]
- 2. Fmoc-Lys(biotin)-OH, 146987-10-2 | BroadPharm [broadpharm.com]
- 3. This compound [anaspec.com]
- 4. This compound ≥95% | 110990-09-5 [sigmaaldrich.com]
- 5. chempep.com [chempep.com]
- 6. FMOC-LYS(BIOTIN)-OH | 146987-10-2 [m.chemicalbook.com]
- 7. ≥95% (TLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
A Comprehensive Technical Guide to Fmoc-D-Lys(Biotin)-OH for Researchers and Drug Development Professionals
Introduction
Fmoc-D-Lys(Biotin)-OH is a pivotal building block in modern bioconjugation and peptide chemistry. This modified amino acid derivative enables the precise, site-specific incorporation of a biotin (B1667282) moiety into synthetic peptides and other biomolecules. The biotin label serves as a high-affinity probe for a wide range of applications, leveraging its strong and specific interaction with avidin (B1170675) and streptavidin. This technical guide provides an in-depth overview of the physicochemical properties, analytical methodologies, and key applications of this compound, tailored for researchers, scientists, and professionals in the field of drug development.
Core Physicochemical Properties
This compound is a white to off-white or beige powder.[1] Its fundamental properties are summarized in the table below, compiled from various suppliers and databases. These parameters are crucial for its handling, storage, and effective use in chemical synthesis.
| Property | Value | References |
| Molecular Weight | 594.72 g/mol | [1][2] |
| Molecular Formula | C₃₁H₃₈N₄O₆S | [2][3][4] |
| Appearance | White to off-white/beige powder | [1][2] |
| Purity (typical) | ≥95% (HPLC) | [2] |
| Melting Point | 178-190 °C | [1][2] |
| Solubility | Slightly soluble in DMSO (with heating) and water. Soluble in NMP, and in DMF with the addition of DIPEA. A 2:1 (v/v) mixture of DCM and NMP has also been used for dissolution. | [1][5] |
| Storage Conditions | 2-8°C or -20°C, inert atmosphere | [1][2] |
Experimental Protocols
Accurate characterization of this compound is essential for its successful application. The following protocols outline standard methodologies for determining its key physicochemical properties.
Determination of Purity by High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography is the standard method for assessing the purity of Fmoc-amino acids.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column is commonly used. For enantiomeric purity, a chiral stationary phase (e.g., polysaccharide-based) is required.[6]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% trifluoroacetic acid (TFA), is a typical mobile phase system.
-
Detection: UV detection at a wavelength of 254 nm or 265 nm, characteristic for the Fmoc group.
-
Sample Preparation: A sample of this compound is dissolved in a suitable solvent, such as a mixture of acetonitrile and water, to a known concentration.
-
Procedure:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject a defined volume of the sample solution.
-
Run the gradient elution program to separate the main compound from any impurities.
-
Monitor the elution profile at the specified UV wavelength.
-
The purity is calculated by integrating the peak area of the main compound and expressing it as a percentage of the total peak area.
-
Determination of Melting Point
The melting point is a key indicator of purity. A sharp melting range close to the reference value suggests high purity.
Methodology:
-
Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.[3]
-
Procedure:
-
Place the capillary tube in the heating block of the apparatus.[7][8]
-
Heat the block rapidly to a temperature about 10-15°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to allow for accurate observation.[7]
-
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point.[7]
-
Assessment of Solubility
A qualitative or quantitative assessment of solubility in various solvents is crucial for reaction setup.
Methodology:
-
Procedure:
-
To a series of vials, add a pre-weighed amount of this compound (e.g., 10 mg).
-
Add a measured volume of the solvent to be tested (e.g., 1 mL of DMF, NMP, DMSO) to each vial.
-
Vortex or stir the mixture at room temperature for a set period.
-
Observe and record whether the solid dissolves completely, partially, or not at all.
-
If the compound does not dissolve at room temperature, gentle heating can be applied, and any changes in solubility should be noted.[1][5]
-
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is in solid-phase peptide synthesis to introduce a biotin label. The following is a generalized protocol for the incorporation of this compound into a peptide chain using Fmoc chemistry.
Workflow for Biotinylated Peptide Synthesis
Caption: A generalized workflow for solid-phase peptide synthesis incorporating this compound.
Detailed Protocol for Coupling this compound:
-
Resin Preparation: Swell the appropriate solid-phase resin (e.g., Rink Amide for C-terminal amides, Wang for C-terminal acids) in a suitable solvent like N,N-dimethylformamide (DMF) for at least 30 minutes.[2]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain by treating the resin with a 20% solution of piperidine in DMF for a specified time (e.g., 2 x 10 minutes).[9]
-
Washing: Thoroughly wash the resin with DMF to remove the piperidine and the Fmoc-dibenzofulvene adduct.
-
Activation of this compound: In a separate vessel, dissolve this compound (typically 2-4 equivalents relative to the resin loading) in DMF. Due to its limited solubility in pure DMF, co-solvents or additives may be necessary. For instance, dissolving it in a mixture of DMF and N,N-diisopropylethylamine (DIPEA) can be effective.[5] Add a coupling reagent such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (e.g., 0.95 equivalents relative to the amino acid) and an activating base like DIPEA (2-4 equivalents). Allow the activation to proceed for a few minutes.
-
Coupling: Add the activated this compound solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.[2]
-
Washing: Wash the resin extensively with DMF to remove any unreacted reagents and byproducts.
-
Monitoring: Perform a qualitative test (e.g., the Kaiser or ninhydrin (B49086) test) to confirm the completion of the coupling reaction. A negative result indicates a successful coupling.
-
Continuation of Synthesis: Proceed with the deprotection of the newly added Fmoc group to continue the elongation of the peptide chain, if required.
-
Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the acid-labile side-chain protecting groups simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).[2]
-
Purification: The crude biotinylated peptide is then purified, typically by reversed-phase high-performance liquid chromatography (RP-HPLC).
Conclusion
This compound is an indispensable reagent for the synthesis of biotin-labeled peptides and other biomolecules. A thorough understanding of its physicochemical properties and the appropriate experimental protocols for its characterization and use are paramount for achieving high-quality, reproducible results in research and development. This guide provides a foundational understanding to aid scientists in the effective application of this versatile chemical tool.
References
- 1. FMOC-Lys(Biotin)-OH | AAT Bioquest [aatbio.com]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. thinksrs.com [thinksrs.com]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. phenomenex.com [phenomenex.com]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. westlab.com [westlab.com]
- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
An In-depth Technical Guide to Fmoc-D-Lys(Biotin)-OH
CAS Number: 110990-09-5
This technical guide provides a comprehensive overview of Fmoc-D-Lys(Biotin)-OH, a critical reagent for researchers, scientists, and drug development professionals. This document details its chemical and physical properties, outlines experimental protocols for its use in solid-phase peptide synthesis, and describes the application of the resulting biotinylated peptides in biochemical assays.
Core Properties and Specifications
This compound is a derivative of the amino acid D-lysine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the epsilon-amino group is covalently linked to biotin (B1667282). This structure makes it an ideal building block for introducing a biotin label at a specific site within a peptide sequence during Fmoc-based solid-phase peptide synthesis (SPPS).
Physicochemical Data
| Property | Value | References |
| CAS Number | 110990-09-5 | [1] |
| Molecular Formula | C₃₁H₃₈N₄O₆S | [1][2][3] |
| Molecular Weight | 594.72 g/mol | [1] |
| Appearance | White to off-white or beige powder | [1][4] |
| Melting Point | 184-190 °C | [1][5] |
| Purity/Assay | ≥95% | [1][5] |
| Storage Temperature | 2-8°C | [1][5] |
Solubility and Handling
| Solvent | Solubility Details | References |
| NMP (N-Methyl-2-pyrrolidone) | Better solubility than in DMF; a 0.1 M solution can be prepared with heating to 40°C. | [6] |
| DMF (N,N-Dimethylformamide) | Low solubility; can be improved by adding DIPEA (diisopropylethylamine). For example, 75 mg is soluble in 1 ml of DMF with 80 µl of DIPEA. | [6][7] |
| DMSO (Dimethyl sulfoxide) | Slightly soluble, may require heating. | [4] |
| Water | Slightly soluble. | [4] |
| DCM/NMP Mixture | A 2:1 (v/v) mixture has been used to dissolve the product. | [6] |
It is recommended to handle the compound in an inert atmosphere and store it at the recommended temperature to maintain its stability.[4]
Application in Peptide Synthesis
The primary application of this compound is the incorporation of a biotin moiety into a synthetic peptide.[5][7] Biotinylated peptides are invaluable tools for a wide range of biological applications due to the high-affinity interaction between biotin and avidin (B1170675) or streptavidin (K_d = 10⁻¹⁵ M).[8] This strong and specific binding is exploited for detection, purification, and immobilization of peptides and their interacting partners.[7][8]
The use of a D-amino acid, such as D-lysine, can confer resistance to proteolytic degradation to the resulting peptide, which can be advantageous for in vivo or cell-based assays.
Experimental Protocols
Fmoc Solid-Phase Peptide Synthesis (SPPS) of a Biotinylated Peptide
This protocol outlines the general steps for incorporating this compound into a peptide sequence using manual or automated SPPS.
Materials:
-
Rink Amide resin (for C-terminal amide) or Wang/2-Chlorotrityl resin (for C-terminal carboxylic acid)[9]
-
Fmoc-protected amino acids, including this compound
-
Deprotection solution: 20% piperidine (B6355638) in DMF[10][11]
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOBt (Hydroxybenzotriazole) and DIPEA (N,N-Diisopropylethylamine)[12]
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)[9]
-
Washing solvents: DMF, DCM, Methanol[13]
-
Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water[9]
-
Cold diethyl ether for precipitation
Methodology:
-
Resin Preparation: Swell the chosen resin in DMF for at least 1 hour in a reaction vessel.[10]
-
First Amino Acid Coupling: If not using a pre-loaded resin, couple the first Fmoc-amino acid to the resin.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating it with 20% piperidine in DMF for 5-20 minutes. Wash the resin thoroughly with DMF.[11]
-
Amino Acid Coupling:
-
Activate the next Fmoc-amino acid (or this compound) by dissolving it in DMF with HBTU/HOBt and adding DIPEA.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours to form the peptide bond.[9]
-
Monitor the coupling reaction for completion using a colorimetric test (e.g., Kaiser test).[11]
-
-
Washing: After coupling, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Synthesis Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the desired sequence.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.
-
Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA) for 2-3 hours to cleave the peptide from the resin and remove acid-labile side-chain protecting groups.[9] The biotin moiety is stable under these conditions.[1]
-
Peptide Precipitation and Purification: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and dry. Purify the biotinylated peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Caption: Fmoc Solid-Phase Peptide Synthesis Workflow.
Biotinylated Peptide Pull-Down Assay
This protocol describes a general method for using a biotinylated peptide to identify and isolate interacting proteins from a cell lysate or protein mixture.[6][14][15]
Materials:
-
Biotinylated peptide (bait)
-
Control peptide (non-biotinylated or a scrambled sequence)
-
Streptavidin- or Avidin-conjugated agarose (B213101) or magnetic beads[14]
-
Cell lysate or protein mixture (prey)
-
Binding/Wash Buffer (e.g., PBS with 0.1% NP-40 or Tween-20)[16]
-
Elution Buffer (e.g., SDS-PAGE sample buffer, low pH buffer, or high concentration of free biotin)
-
Protease and phosphatase inhibitors
Methodology:
-
Bead Preparation: Wash the streptavidin beads with binding buffer to remove any preservatives and to equilibrate them.[14]
-
Peptide Immobilization: Incubate the streptavidin beads with the biotinylated peptide for 1-2 hours at 4°C with gentle rotation to allow for efficient binding. A typical amount is 1-5 µg of peptide per 20-30 µl of bead slurry.[14][16] After incubation, wash the beads to remove any unbound peptide.
-
Binding of Interacting Proteins:
-
Washing: Wash the beads extensively (3-5 times) with binding/wash buffer to remove non-specifically bound proteins.[14][16]
-
Elution: Elute the bound proteins from the beads. This can be achieved by:
-
Boiling the beads in SDS-PAGE sample buffer for 5 minutes.[14] This method is denaturing.
-
Using a competitive elution buffer containing a high concentration of free biotin.
-
Using a low pH buffer (e.g., glycine-HCl, pH 2.5).
-
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting with specific antibodies. For unbiased identification of interacting partners, the eluate can be subjected to mass spectrometry analysis.
Caption: Biotinylated Peptide Pull-Down Assay Workflow.
Conclusion
This compound is a versatile and indispensable reagent for the synthesis of biotinylated peptides. Its application in Fmoc-SPPS is straightforward and allows for the precise placement of a biotin label within a peptide sequence. The resulting biotinylated peptides are powerful tools for studying protein-protein interactions, receptor binding, and other biological processes, thereby facilitating advancements in basic research and drug development.
References
- 1. A general method for preparation of peptides biotinylated at the carboxy terminus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. qyaobio.com [qyaobio.com]
- 4. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
- 6. Pulldown of protein aggregates with a biotinylated peptide [protocols.io]
- 7. Biotinylated Peptides for Immunoassays and Drug Discovery - Creative Peptides [creative-peptides.com]
- 8. Avidin-Biotin Interaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. chempep.com [chempep.com]
- 12. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 13. benchchem.com [benchchem.com]
- 14. mdanderson.org [mdanderson.org]
- 15. Peptide Modifications: Biotinylation for peptide-protein and protein-protein interactions [lifetein.com.cn]
- 16. Biotinylated peptide pull down assay [bio-protocol.org]
A Technical Guide to Fmoc-D-Lys(Biotin)-OH: Synthesis, Application, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Nα-(9-Fluorenylmethyloxycarbonyl)-Nε-biotinyl-D-lysine, commonly known as Fmoc-D-Lys(Biotin)-OH. This reagent is a cornerstone in modern peptide chemistry, enabling the precise, site-specific incorporation of a biotin (B1667282) label into synthetic peptides. Biotin's high-affinity interaction with avidin (B1170675) and streptavidin is leveraged across a vast array of biochemical assays, making this amino acid derivative an invaluable tool for discovery and development.
Core Compound Specifications
This compound is a modified D-lysine derivative where the alpha-amino group is protected by an Fmoc group, and the epsilon-amino group is acylated with biotin. This structure is ideal for its direct use in standard Fmoc-based solid-phase peptide synthesis (SPPS).
| Property | Value | References |
| Molecular Formula | C₃₁H₃₈N₄O₆S | [1][2][3][4] |
| Molecular Weight | 594.72 g/mol | [1][4][5] |
| Average Mass | 594.73 g/mol | [6][7] |
| CAS Number | 110990-09-5 | [1][2][6] |
| Appearance | White to beige powder | [8] |
| Melting Point | ~183 °C | [9] |
| Purity (Typical) | ≥95% (HPLC/TLC) | [1][8] |
Fundamental Principles and Applications
The utility of this compound stems from the unique properties of its constituent parts:
-
Fmoc (9-Fluorenylmethyloxycarbonyl) Group : A base-labile protecting group on the α-amino position. It remains stable during the coupling reaction but is readily removed by a mild base (commonly piperidine) to allow for the sequential addition of the next amino acid in the peptide chain.
-
D-Lysine : The D-enantiomer of the amino acid lysine. The use of a D-amino acid can confer resistance to enzymatic degradation, potentially increasing the in-vivo half-life of the resulting peptide.
-
Biotin (Vitamin H) : A small molecule that forms one of the strongest known non-covalent interactions in biology with the proteins avidin and streptavidin (Kd ≈ 10⁻¹⁴ mol/L).[10] This interaction is rapid, specific, and highly resistant to changes in pH, temperature, and denaturing agents.[10][11]
This combination makes this compound a key reagent for synthesizing biotinylated peptides. These labeled peptides are indispensable for a multitude of applications, including:
-
Affinity Purification : Immobilized streptavidin/avidin on a solid support (e.g., magnetic beads or resin) can be used to selectively capture and purify biotinylated peptides or protein complexes that interact with them.[10][11]
-
Immunoassays and Detection : In techniques like Western Blotting, ELISA, and Immunohistochemistry (IHC), a biotinylated peptide can be detected with high sensitivity using an enzyme- or fluorophore-conjugated streptavidin.[7][10] The ability of streptavidin to bind multiple biotin molecules allows for significant signal amplification.[7][12]
-
Receptor Localization and Binding Studies : By labeling a peptide ligand with biotin, researchers can study its interaction with cell surface receptors or other binding partners.[8][12]
-
Drug Delivery : The biotin-avidin interaction can be exploited for targeted drug delivery systems.[13] Furthermore, biotinylation has been shown in some cases to improve the pharmacokinetic properties of peptides, such as enhancing oral availability.[12][14]
Experimental Protocols
The primary application of this compound is its incorporation into a growing peptide chain during Fmoc solid-phase peptide synthesis (SPPS).
General Protocol for Coupling this compound in Fmoc-SPPS
This protocol outlines the standard steps for a single coupling cycle on a solid-phase resin.
Materials:
-
Peptide synthesis resin (e.g., Rink Amide, Wang) with the N-terminal Fmoc group removed.
-
This compound.
-
Coupling/Activation Reagents: HBTU, HATU, or HCTU.
-
Base: Diisopropylethylamine (DIEA).
-
Solvents: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) of peptide synthesis grade.
-
Deprotection Solution: 20% piperidine (B6355638) in DMF.
-
Washing Solvents: DMF, Dichloromethane (DCM).
Methodology:
-
Resin Preparation : Begin with the peptide-resin construct from the previous synthesis cycle. Swell the resin in DMF for 15-30 minutes.
-
Fmoc Deprotection :
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes.
-
Drain the solution and repeat the treatment for another 10-15 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Preparation of Coupling Solution :
-
Solubility Note : this compound has limited solubility in pure DMF but dissolves better in NMP.[14] Solubility in DMF can be achieved by adding DIEA or by using a solvent mixture such as DCM/NMP.[14]
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HBTU, 3-5 eq.), and a base (e.g., DIEA, 6-10 eq.) in a minimal amount of DMF or NMP.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
-
Coupling Reaction :
-
Add the activated this compound solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a qualitative ninhydrin (B49086) test. If the test remains positive (indicating free amines), the coupling step can be repeated.
-
-
Washing :
-
After the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and by-products. The resin is now ready for the next deprotection and coupling cycle.
-
-
Cleavage and Final Deprotection :
-
Once the full peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDT).
-
The crude biotinylated peptide is then precipitated with cold diethyl ether, collected, and purified, typically by reverse-phase HPLC.
-
Visualization of Workflows and Applications
Experimental Workflow Diagram
The following diagram illustrates the key steps for incorporating this compound into a peptide chain via Fmoc-SPPS.
Caption: Workflow for incorporating this compound in SPPS.
Application Pathway Diagram
This diagram shows the logical relationship in a common downstream application: using a biotinylated peptide probe for affinity pulldown of a target protein.
References
- 1. This compound ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. advancedchemtech.com [advancedchemtech.com]
- 3. Fmoc-Lys(biotin)-OH, 146987-10-2 | BroadPharm [broadpharm.com]
- 4. FMOC-LYS(BIOTIN)-OH | 146987-10-2 [chemicalbook.com]
- 5. Fmoc-Lys(Biotin)-OH, 146987-10-2, Fmoc Amino Acids, P3 BioSystems [p3bio.com]
- 6. chempep.com [chempep.com]
- 7. FMOC-Lys(Biotin)-OH | AAT Bioquest [aatbio.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Fmoc-Lys(Biotin)-OH | CAS#:146987-10-2 | Chemsrc [chemsrc.com]
- 10. Biotinylation: Definition, Applications, Industry Uses [excedr.com]
- 11. Biotinylation - Wikipedia [en.wikipedia.org]
- 12. chempep.com [chempep.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. peptide.com [peptide.com]
An In-depth Technical Guide to the Synthesis of Fmoc-D-Lys(Biotin)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Fmoc-D-Lys(Biotin)-OH, a critical reagent in peptide synthesis and drug development. This biotinylated amino acid derivative is frequently utilized for the preparation of labeled peptides, which are instrumental in a wide array of biochemical and medical research applications, including immunoassays, affinity purification, and receptor localization studies. This document details the synthetic route, experimental protocols, and relevant quantitative data to assist researchers in the effective production and application of this compound.
Introduction
This compound, chemically known as Nα-(9-Fluorenylmethyloxycarbonyl)-Nε-biotinyl-D-lysine, is a modified D-lysine derivative. The fluorenylmethyloxycarbonyl (Fmoc) group provides a base-labile protecting group for the α-amine, making it highly suitable for solid-phase peptide synthesis (SPPS). The biotin (B1667282) moiety, attached to the ε-amine of the lysine (B10760008) side chain, serves as a high-affinity ligand for avidin (B1170675) and streptavidin, enabling sensitive detection and purification of biotinylated molecules.
Synthetic Route Overview
The most common and efficient synthesis of this compound is a two-step process. The first step involves the activation of D-Biotin, typically through the formation of an N-hydroxysuccinimide (NHS) ester. This activated biotin is then reacted with the free ε-amino group of Fmoc-D-Lys-OH in a nucleophilic acyl substitution reaction to yield the final product.
The overall synthetic transformation is depicted in the workflow diagram below.
An In-depth Technical Guide to Fmoc-D-Lys(Biotin)-OH: Synthesis, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-Lys(Biotin)-OH is a crucial reagent in modern biochemical and pharmaceutical research, primarily utilized for the site-specific incorporation of a biotin (B1667282) label into synthetic peptides. This modified amino acid is a cornerstone of Fmoc-based solid-phase peptide synthesis (SPPS), enabling the production of biotinylated peptides that are indispensable tools for studying protein-protein interactions, receptor binding, and various cellular signaling pathways. The high-affinity interaction between biotin and streptavidin provides a powerful and versatile method for the detection, purification, and immobilization of these peptides. This technical guide provides a comprehensive overview of the properties of this compound, detailed experimental protocols for its use, and its application in advanced research workflows.
Core Properties of this compound
This compound is a derivative of the amino acid D-lysine where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the epsilon-amino group is acylated with biotin. The Fmoc group provides temporary protection during peptide synthesis and can be readily removed under basic conditions, while the biotin moiety serves as a robust affinity tag.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | References |
| CAS Number | 110990-09-5 | [1] |
| Molecular Formula | C₃₁H₃₈N₄O₆S | [2][3] |
| Molecular Weight | 594.72 g/mol | |
| Appearance | White to off-white or beige powder | [4] |
| Melting Point | 178-180 °C | [4][5] |
| Purity | Typically ≥95% by HPLC | [1] |
| Storage Temperature | 2-8°C or -20°C | [3][4] |
Solubility
The solubility of this compound is a critical factor in its successful application in solid-phase peptide synthesis. While it has limited solubility in some common solvents, the use of solvent mixtures or additives can significantly improve its dissolution. Table 2 provides a summary of its solubility in various solvents.
| Solvent | Solubility | Notes | References |
| N-Methyl-2-pyrrolidone (NMP) | A 0.1 M solution can be prepared with heating at 40°C. Generally better solubility than in DMF. | [2] | |
| N,N-Dimethylformamide (DMF) | Low solubility. | [2] | |
| DMF with DIPEA | 75 mg is soluble in 1 ml of DMF containing 80 microliters of DIPEA. | [2] | |
| 2:1 (v/v) DCM and NMP | Has been utilized to dissolve the product. | [2] | |
| Dimethyl sulfoxide (B87167) (DMSO) | Slightly soluble, may require heating. | [4][5] | |
| Water | Slightly soluble. | [4][5] |
Experimental Protocols
The primary application of this compound is in Fmoc-based solid-phase peptide synthesis (SPPS) to introduce a biotin label at a specific position within a peptide sequence. The resulting biotinylated peptide can then be used in a variety of downstream applications, such as pull-down assays to identify protein interaction partners.
Solid-Phase Peptide Synthesis (SPPS) of a Biotinylated Peptide
This protocol outlines the general steps for incorporating this compound into a peptide sequence using manual or automated SPPS.
Materials:
-
Fmoc-protected amino acids (including this compound)
-
Rink Amide resin (or other suitable solid support)
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N'-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvent: Methanol (MeOH)
-
Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water (e.g., 95:2.5:2.5 v/v/v)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (3-5 times) to remove the piperidine and the Fmoc-piperidine adduct.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-4 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU or HATU, 3-4 equivalents) in DMF.
-
For the incorporation of the biotin label, use this compound at this step. Due to its potentially lower solubility, ensure it is fully dissolved, using the solubility information in Table 2 as a guide.
-
Add DIPEA (6-8 equivalents) to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. The completion of the reaction can be monitored using a qualitative ninhydrin (B49086) test.
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step as described in step 2.
-
Cleavage and Deprotection of Side Chains:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
-
Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.
Pull-Down Assay to Identify Protein-Protein Interactions
This protocol describes the use of a synthesized biotinylated peptide to isolate its binding partners from a cell lysate.
Materials:
-
Synthesized and purified biotinylated peptide
-
Control (non-biotinylated) peptide
-
Cell lysate from the biological system of interest
-
Streptavidin-conjugated magnetic beads or agarose (B213101) resin
-
Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., high salt, low pH, or SDS-containing buffer)
-
SDS-PAGE gels and reagents
-
Mass spectrometer for protein identification
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin beads and transfer the desired amount to a microcentrifuge tube.
-
Wash the beads three times with Binding/Wash Buffer, using a magnetic rack or centrifugation to separate the beads from the supernatant.
-
-
Peptide Immobilization:
-
Resuspend the washed beads in Binding/Wash Buffer.
-
Add the biotinylated peptide to the bead suspension and incubate with gentle rotation for 1-2 hours at room temperature or 4°C.
-
In a separate tube, incubate the control peptide with beads under the same conditions.
-
Wash the beads three times with Binding/Wash Buffer to remove any unbound peptide.
-
-
Protein Binding:
-
Add the cell lysate to the peptide-immobilized beads.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C to allow for protein binding.
-
-
Washing:
-
Separate the beads from the lysate.
-
Wash the beads extensively (3-5 times) with Binding/Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Add Elution Buffer to the beads and incubate to dissociate the bound proteins from the peptide.
-
Separate the beads and collect the eluate containing the captured proteins.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by silver staining or Coomassie blue staining to visualize the protein bands.
-
Excise the protein bands of interest and identify the proteins by mass spectrometry (e.g., LC-MS/MS).[6]
-
Compare the protein profiles from the biotinylated peptide pull-down with the control peptide pull-down to identify specific interaction partners.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for identifying protein-protein interactions using a biotinylated peptide probe synthesized with this compound.
Caption: Workflow for Protein-Protein Interaction Discovery.
Application in Signaling Pathway Elucidation
Biotinylated peptides synthesized using this compound are powerful tools for dissecting cellular signaling pathways. For instance, a biotinylated peptide mimic of a growth factor can be used to pull down its receptor and associated signaling proteins from a cell lysate. This allows for the identification of novel components of the signaling complex and provides insights into the molecular mechanisms of signal transduction.
A specific application involves the study of G-protein coupled receptors (GPCRs). A biotinylated ligand for a specific GPCR can be used to not only pull down the receptor itself but also to identify interacting proteins, such as G-proteins, arrestins, and other regulatory proteins.[7][8] This approach can help to elucidate the composition of the GPCR signalosome and how it changes in response to ligand binding.
The following diagram illustrates a generalized signaling pathway involving a receptor and its downstream effectors, which can be investigated using biotinylated peptide probes.
References
- 1. This compound [anaspec.com]
- 2. peptide.com [peptide.com]
- 3. Fmoc-Lys(biotin)-OH, 146987-10-2 | BroadPharm [broadpharm.com]
- 4. FMOC-LYS(BIOTIN)-OH CAS#: 146987-10-2 [m.chemicalbook.com]
- 5. FMOC-LYS(BIOTIN)-OH | 146987-10-2 [m.chemicalbook.com]
- 6. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis - Creative Proteomics [creative-proteomics.com]
- 7. Selective covalent labeling of tag-fused GPCR proteins on live cell surface with a synthetic probe for their functional analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biotinylated non-ionic amphipols for GPCR ligands screening - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Application of Fmoc-D-Lys(Biotin)-OH in Biochemical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-D-Lys(Biotin)-OH is a critical reagent in modern biochemistry and drug discovery, enabling the precise incorporation of a biotin (B1667282) moiety into synthetic peptides. This technical guide provides an in-depth overview of its core applications, supported by quantitative data, detailed experimental protocols, and visual workflows. The unique properties of the fluorenylmethyloxycarbonyl (Fmoc) protecting group combined with the high-affinity interaction between biotin and avidin (B1170675)/streptavidin make this molecule an invaluable tool for studying protein-protein interactions, receptor binding, and for the development of targeted therapeutics.
Introduction to this compound
This compound is a derivative of the amino acid D-lysine where the alpha-amino group is protected by a base-labile Fmoc group, and the epsilon-amino group is acylated with biotin.[1][2] This bifunctional nature allows for its direct incorporation into a growing peptide chain during solid-phase peptide synthesis (SPPS). The use of the D-enantiomer of lysine (B10760008) can impart resistance to enzymatic degradation to the resulting peptide, a desirable characteristic for in vivo applications.
The primary utility of this reagent lies in the introduction of a biotin tag at a specific position within a peptide sequence.[3][4] This biotin tag serves as a high-affinity handle for a variety of biochemical applications, most notably leveraging the exceptionally strong and specific interaction between biotin and the proteins avidin or streptavidin.[5][6][7][8]
Physicochemical Properties and Handling
Quantitative Data
The successful use of this compound in peptide synthesis is dependent on its solubility and purity. The following tables summarize key quantitative data for this reagent.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₁H₃₈N₄O₆S | [1][2][9] |
| Molecular Weight | 594.72 g/mol | [1][2][9] |
| CAS Number | 110990-09-5 | [1][2][9] |
| Appearance | White to off-white powder | [10] |
| Melting Point | 184-190 °C | [2] |
| Storage Temperature | 2-8°C | [2] |
| Solvent | Solubility | Reference(s) |
| N-Methyl-2-pyrrolidone (NMP) | Good; a 0.1 M solution can be prepared with heating to 40°C. | [5] |
| Dimethylformamide (DMF) | Low; solubility can be improved by the addition of Diisopropylethylamine (DIPEA). 75 mg is soluble in 1 ml of DMF containing 80 µl of DIPEA. | [5] |
| Dichloromethane (DCM) / NMP mixture (2:1 v/v) | Soluble. | [5] |
| Dimethyl sulfoxide (B87167) (DMSO) | Slightly soluble, may require heating. | [10] |
| Water | Slightly soluble. | [4][10] |
| Supplier Purity Specification | Purity Level |
| Sigma-Aldrich | ≥95% |
| AnaSpec | ≥95% (HPLC) |
| Capot Chemical | ≥98% |
| MedChemExpress | >98% |
Core Applications in Biochemistry
The introduction of a biotin tag via this compound enables a multitude of downstream applications.
-
Affinity Purification: Biotinylated peptides can be used as bait to isolate and purify their binding partners from complex biological mixtures such as cell lysates.[6][11] The peptide is typically immobilized on a solid support functionalized with streptavidin, and interacting proteins are captured and subsequently eluted for identification and analysis.
-
Protein-Protein Interaction Studies: The biotin-streptavidin interaction is a cornerstone of pull-down assays designed to discover and validate protein-protein interactions.[6][8][11] By incubating a biotinylated peptide with a cell lysate, researchers can identify novel interacting proteins, which can then be analyzed by techniques such as Western blotting or mass spectrometry.
-
Immunoassays: Biotinylated peptides are widely used in various immunoassay formats, including Enzyme-Linked Immunosorbent Assays (ELISAs).[] Their ability to be immobilized on streptavidin-coated plates provides a robust platform for detecting and quantifying antibodies or other interacting molecules.
-
Cellular Imaging and Localization: When combined with fluorescently labeled streptavidin, biotinylated peptides can be used to visualize the localization of their target molecules within cells or tissues.[6]
-
Drug Delivery: The high affinity of biotin for the streptavidin receptor, which is overexpressed on the surface of some cancer cells, has been exploited for targeted drug delivery.[6]
Experimental Protocols
Synthesis of a Biotinylated Peptide using this compound
This protocol outlines the manual solid-phase synthesis of a generic biotinylated peptide with the sequence X-X-X-D-Lys(Biotin)-X-X-NH₂, where 'X' represents any standard amino acid.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
This compound
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in DMF
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and HBTU/HATU (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin (B49086) test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Incorporation of this compound:
-
Follow the deprotection step as described in step 2.
-
For the coupling of this compound, dissolve it (2 equivalents) and HBTU/HATU (2 equivalents) in a minimal amount of DMF. Due to its lower solubility, gentle warming or the addition of a small amount of NMP might be necessary. Add DIPEA (4 equivalents) to this solution.
-
Add the activated this compound solution to the resin and couple for 2-4 hours, or overnight if necessary.
-
Confirm complete coupling with a ninhydrin test.
-
Wash the resin as described in step 3.
-
-
Chain Elongation: Continue the peptide chain synthesis by repeating the deprotection and coupling steps for the remaining amino acids.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
-
Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.
Protein Pull-Down Assay using a Biotinylated Peptide
This protocol describes a general procedure for identifying protein interaction partners of a biotinylated peptide from a cell lysate.
Materials:
-
Biotinylated peptide
-
Streptavidin-conjugated magnetic beads or agarose (B213101) resin
-
Cell lysate
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer or a high-salt buffer)
-
Magnetic rack (for magnetic beads) or centrifuge (for agarose resin)
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin beads in the vial.
-
Transfer the required amount of bead slurry to a microcentrifuge tube.
-
Place the tube on a magnetic rack to pellet the beads and discard the supernatant.
-
Wash the beads three times with wash buffer.
-
-
Peptide Immobilization:
-
Resuspend the washed beads in a binding buffer (e.g., wash buffer).
-
Add the biotinylated peptide to the bead suspension and incubate for 1-2 hours at 4°C with gentle rotation to allow for binding.
-
Pellet the beads and discard the supernatant.
-
Wash the beads three times with wash buffer to remove any unbound peptide.
-
-
Protein Binding:
-
Add the cell lysate to the peptide-immobilized beads.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow for protein-peptide interactions.
-
-
Washing:
-
Pellet the beads and discard the supernatant (unbound proteins).
-
Wash the beads extensively (3-5 times) with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Add elution buffer to the beads. For analysis by SDS-PAGE and Western blotting, SDS-PAGE sample buffer can be used, and the sample can be boiled for 5-10 minutes. For mass spectrometry, a more gentle elution method using a high-salt buffer or a competitive elution with free biotin might be preferable.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by silver staining or Coomassie blue staining, Western blotting with specific antibodies, or by mass spectrometry for comprehensive identification of interaction partners.
Visualizing Workflows and Pathways
Solid-Phase Peptide Synthesis (SPPS) Workflow
References
- 1. Biotinylation - Biosyntan GmbH [biosyntan.de]
- 2. This compound ≥95% | 110990-09-5 [sigmaaldrich.com]
- 3. capotchem.com [capotchem.com]
- 4. chembk.com [chembk.com]
- 5. peptide.com [peptide.com]
- 6. Biotinylated Peptides for Immunoassays and Drug Discovery - Creative Peptides [creative-peptides.com]
- 7. Biotinylation Reagents [sigmaaldrich.com]
- 8. Biotinylation - Wikipedia [en.wikipedia.org]
- 9. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 10. FMOC-LYS(BIOTIN)-OH | 146987-10-2 [m.chemicalbook.com]
- 11. Peptide Modifications: Biotinylation for peptide-protein and protein-protein interactions [lifetein.com.cn]
Introduction: The Power of Site-Specific Biotinylation
An In-depth Technical Guide to Biotinylation with Fmoc-Protected Lysine (B10760008) for Researchers, Scientists, and Drug Development Professionals.
Biotinylation is the process of covalently attaching biotin (B1667282) to a molecule of interest, such as a peptide, protein, or nucleic acid. This technique leverages the extraordinarily strong and specific non-covalent interaction between biotin (Vitamin B7) and the proteins avidin (B1170675) and streptavidin.[1][2] With a dissociation constant (Kd) in the femtomolar to picomolar range (≈10⁻¹⁴ to 10⁻¹⁵ M), this bond is one of the strongest non-covalent interactions known in nature, making it effectively irreversible under physiological conditions.[1][3][4] This robust interaction forms the basis for numerous applications in life sciences, including affinity purification, immunoassays like ELISA, pull-down assays, cell surface labeling, and protein interaction mapping.[5][6][7]
For researchers synthesizing peptides, precise control over the location of the biotin tag is paramount to ensure that the peptide's biological activity is preserved and that the biotin moiety is accessible for binding to streptavidin. Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) provides an ideal framework for achieving this site-specificity. By using lysine residues with their ε-amino group (N-ε) protected by a biotin molecule, scientists can incorporate the tag at any desired position within the peptide sequence.[6][8] This guide provides a comprehensive technical overview of the strategies, protocols, and applications of biotinylation using Fmoc-protected lysine in peptide synthesis.
Core Principles: Biotinylation in Fmoc Solid-Phase Peptide Synthesis (SPPS)
Fmoc-SPPS is the standard method for chemically synthesizing peptides. The process involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid support (resin). The α-amino group (N-α) of each incoming amino acid is temporarily protected by an Fmoc group, which is base-labile and removed with a piperidine (B6355638) solution before the next amino acid is coupled. The side chains of reactive amino acids are protected by acid-labile groups (e.g., t-Butyl), which remain intact until the final cleavage step.[9][10]
Site-specific biotinylation is seamlessly integrated into this workflow using two primary strategies:
-
Direct Incorporation: This method uses a pre-biotinylated lysine building block, Fmoc-L-Lys(Biotin)-OH , directly in the SPPS cycle.[6][11][12] The biotin is attached to the ε-amino group of the lysine side chain. This building block is added at the desired position in the sequence just like any other Fmoc-protected amino acid. It is a straightforward and efficient method for incorporating a single biotin tag.[6]
-
Orthogonal Protection Strategy: This more versatile approach is used when late-stage or multiple modifications are required. It involves incorporating a lysine residue with a side-chain protecting group that is "orthogonal" to both the base-labile Fmoc group and the acid-labile side-chain protecting groups.[10][13] Common orthogonal protecting groups for the lysine side chain include Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) or the more stable ivDde .[9][14] These groups are stable to both piperidine and trifluoroacetic acid (TFA) but can be selectively removed on-resin using a dilute solution of hydrazine (B178648) in DMF.[14][15] Once the Dde group is removed to expose the free ε-amino group, biotin can be coupled to the lysine side chain before the final cleavage of the peptide from the resin.[13][16]
Quantitative Data Summary
The success of biotinylation strategies relies on the high affinity of the biotin-streptavidin interaction and the efficiency of the chemical reactions involved in peptide synthesis and modification.
Biotin-Avidin/Streptavidin Binding Affinity
The defining characteristic of biotin-based technologies is the strength of the interaction with avidin and its bacterial homolog, streptavidin. Streptavidin is often preferred due to its lack of glycosylation and a more neutral isoelectric point, which reduces non-specific binding.[3]
| Interacting Pair | Dissociation Constant (Kd) | Key Characteristics |
| Biotin-Streptavidin | ≈ 10⁻¹⁴ M | Extremely high affinity; one of the strongest known non-covalent bonds.[1] |
| Biotin-Avidin | ≈ 10⁻¹⁵ M | Slightly higher affinity than streptavidin but can exhibit higher non-specific binding due to glycosylation.[3][17] |
| Traptavidin (Engineered) | >10-fold slower dissociation vs. Streptavidin | Mutant with enhanced thermal stability and significantly slower off-rate.[1] |
| Monomeric Streptavidin | ≈ 10⁻⁷ - 10⁻⁸ M | Recombinant form with lower affinity, useful for applications requiring reversible binding.[1] |
Orthogonal Protecting Group Removal
The efficiency of removing orthogonal protecting groups like Dde is critical for the success of post-synthesis, on-resin biotinylation. Incomplete removal results in a failure to biotinylate, while harsh conditions can damage the peptide. Hydrazine treatment is the standard method.
| Protecting Group | Reagent | Typical Conditions | Efficiency Notes |
| Dde / ivDde | 2% Hydrazine in DMF | 3 x 3 minutes at room temperature | Generally efficient for Dde.[14] The more hindered ivDde can sometimes be difficult to remove, potentially requiring longer reaction times or slightly higher hydrazine concentrations (e.g., 4%).[14][18] |
| ivDde | 4% Hydrazine in DMF | 3 x 3 minutes at room temperature | Shown to achieve near-complete removal for stubborn ivDde groups without significant side effects.[18] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis, modification, and use of biotinylated peptides.
Protocol 1: Peptide Synthesis with Direct Incorporation of Fmoc-Lys(Biotin)-OH
This protocol outlines the standard solid-phase synthesis of a peptide with a biotin tag incorporated at a specific lysine position.
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide for a C-terminal amide). Swell the resin in Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 10 minutes to remove the Fmoc group from the resin or the previously coupled amino acid.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the next Fmoc-protected amino acid (3 eq. relative to resin loading) and a coupling agent such as HBTU (2.9 eq.) or HATU (2.9 eq.) in DMF.[16]
-
Add N,N-Diisopropylethylamine (DIEA) (6 eq.) to activate the amino acid.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Incorporate Fmoc-Lys(Biotin)-OH: When the synthesis reaches the desired position for biotinylation, use Fmoc-Lys(Biotin)-OH as the amino acid in the coupling step (Step 4). Note: Fmoc-Lys(Biotin)-OH has poor solubility in pure DMF. It is recommended to dissolve it in a mixture of DMF and NMP (N-Methyl-2-pyrrolidone) or DMF containing a small amount of DIEA to aid dissolution before adding the coupling agent.[11]
-
Monitoring and Iteration: After coupling, wash the resin with DMF. Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a complete reaction). Repeat steps 2-5 for each amino acid in the sequence.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).
-
Final Washing: Wash the resin with DMF, followed by Dichloromethane (DCM), and dry the resin under vacuum.
Protocol 2: On-Resin Biotinylation via Orthogonal Dde Protection
This protocol is used for late-stage biotinylation on the solid support.
-
Peptide Synthesis: Synthesize the full-length peptide on the resin according to Protocol 1, incorporating Fmoc-Lys(Dde)-OH at the position desired for biotinylation. After the final residue is added, ensure the N-terminal Fmoc group is removed. It is often recommended to protect the N-terminal amine with a Boc group to prevent it from reacting during the subsequent biotinylation step.[14]
-
Dde Group Removal:
-
Wash the resin with DMF.
-
Treat the peptide-resin with a solution of 2-4% hydrazine monohydrate in DMF (approx. 25 mL per gram of resin).[9][18]
-
Agitate for 3 minutes, then drain the solution.[14]
-
Repeat the hydrazine treatment two more times.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of hydrazine.[14]
-
-
Biotin Coupling:
-
In a separate vessel, dissolve biotin (5-10 eq.) in DMF:DMSO (1:1, v/v). Gentle warming may be required to fully dissolve the biotin.[13]
-
Add a coupling agent (e.g., HBTU/HOBt, 5 eq.) and an activation base (DIEA, 10 eq.).
-
Add the activated biotin solution to the resin.
-
Agitate the reaction overnight at room temperature.
-
-
Final Washing: Wash the resin extensively with DMF, followed by DCM, and dry under vacuum.
Protocol 3: Cleavage, Deprotection, and Purification
This protocol releases the synthesized peptide from the resin and removes all side-chain protecting groups.
-
Cleavage: Prepare a cleavage cocktail. A common cocktail is "Reagent K": 92.5% Trifluoroacetic acid (TFA), 2.5% water, 2.5% ethanedithiol (EDT), and 2.5% thioanisole.
-
Reaction: Add the cleavage cocktail to the dried peptide-resin and incubate for 2-4 hours at room temperature with occasional swirling.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Pelleting and Washing: Centrifuge the ether suspension to pellet the peptide. Carefully decant the ether and wash the pellet with cold ether two more times.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile (B52724) with 0.1% TFA).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[19] A C18 column is typically used.
-
Elute the peptide using a gradient of increasing acetonitrile in water (both containing 0.1% TFA).
-
-
Analysis and Lyophilization: Analyze the collected fractions by mass spectrometry to confirm the correct mass of the biotinylated peptide. Pool the pure fractions and lyophilize to obtain a dry, purified peptide powder.[20]
Protocol 4: Biotinylated Peptide Pull-Down Assay
This protocol uses a purified biotinylated peptide to isolate interacting proteins from a cell lysate.
-
Bead Preparation:
-
Take a slurry of streptavidin-conjugated agarose (B213101) or magnetic beads (e.g., 50 µL per pull-down).
-
Wash the beads three times with a binding buffer (e.g., PBS with 0.1% Tween-20 or NP-40).
-
-
Peptide Immobilization:
-
Resuspend the washed beads in binding buffer.
-
Add the biotinylated peptide (e.g., 5-10 µg) to the beads.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow the peptide to bind to the streptavidin.
-
-
Washing: Wash the peptide-conjugated beads three times with binding buffer to remove any unbound peptide.
-
Protein Binding:
-
Add cell lysate (e.g., 500 µg - 1 mg of total protein) to the peptide-conjugated beads.
-
Include a negative control, such as beads incubated with a non-biotinylated or scrambled peptide.
-
Incubate for 2-4 hours or overnight at 4°C with rotation.
-
-
Washing:
-
Centrifuge or use a magnetic rack to collect the beads.
-
Discard the supernatant (unbound proteins).
-
Wash the beads 3-5 times with cold binding buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads by adding SDS-PAGE sample buffer (e.g., 2x Laemmli buffer) and boiling for 5-10 minutes at 95°C.
-
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting with an antibody against the suspected interacting protein.
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate the core experimental workflows and a key application in cell signaling research.
Caption: Workflow for direct incorporation of biotin during SPPS.
Caption: Workflow for the orthogonal biotinylation strategy.
Caption: Workflow for a typical pull-down assay experiment.
Application Spotlight: Probing the Grb2-Sos1 Interaction in Ras/ERK Signaling
A powerful application of biotinylated peptides is the study of protein-protein interactions (PPIs) that mediate cell signaling. The Ras/MAPK/ERK pathway is a critical signaling cascade that regulates cell growth, differentiation, and survival.[21] A key upstream event is the recruitment of the Guanine Nucleotide Exchange Factor, Son of Sevenless (Sos1), to the plasma membrane via the adaptor protein Grb2.[19]
Grb2 contains SH3 (Src Homology 3) domains that recognize and bind to specific proline-rich motifs (e.g., PXXPXR) on Sos1.[19] This interaction is essential for activating Ras and, consequently, the entire downstream ERK pathway. Dysregulation of this pathway is a hallmark of many cancers.[22]
Researchers can synthesize biotinylated peptides that mimic the proline-rich binding domains of Sos1. These peptides can then be used in pull-down assays with cell lysates to specifically isolate Grb2 and its associated proteins, allowing for detailed study of this critical interaction.[19][23] This approach helps to validate binding sites, screen for inhibitors that disrupt the Grb2-Sos1 complex, and probe the dynamics of signaling complex formation.[22]
Caption: Role of Grb2-Sos1 in ERK signaling and its study via pulldown.
References
- 1. Streptavidin - Wikipedia [en.wikipedia.org]
- 2. almacgroup.com [almacgroup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Dissociation constant of the streptavidin and - Generic - BNID 114157 [bionumbers.hms.harvard.edu]
- 5. Detection and Quantification of Biotinylated Sites for TurboID-Based Proximity Labeling Mass Spectrometry in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FMOC-Lys(Biotin)-OH | AAT Bioquest [aatbio.com]
- 7. A solid-phase synthetic strategy for labeled peptides: synthesis of a biotinylated derivative of the delta opioid receptor antagonist TIPP (Tyr-Tic-Phe-Phe-OH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chempep.com [chempep.com]
- 9. peptide.com [peptide.com]
- 10. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
- 13. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 14. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biotage.com [biotage.com]
- 19. Grb2 SH3 binding to peptides from Sos: evaluation of a general model for SH3-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A general method for preparation of peptides biotinylated at the carboxy terminus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Erk Signaling | Cell Signaling Technology [cellsignal.com]
- 22. Targeted Covalent Inhibition of Grb2-Sos1 Interaction through Proximity-Induced Conjugation in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. SOS1 interacts with Grb2 through regions that induce closed nSH3 conformations - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Deep Dive: Fmoc-D-Lys(Biotin)-OH vs. Fmoc-L-Lys(Biotin)-OH in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of biotinylated amino acids into peptides is a cornerstone of modern biochemical and pharmaceutical research. The high-affinity interaction between biotin (B1667282) and streptavidin or avidin (B1170675) provides a powerful tool for detection, purification, and targeted delivery. However, the chirality of the lysine (B10760008) residue to which biotin is attached—Fmoc-D-Lys(Biotin)-OH versus Fmoc-L-Lys(Biotin)-OH—presents a critical choice with significant implications for experimental outcomes and therapeutic efficacy. This technical guide provides an in-depth comparison of these two stereoisomers, focusing on their distinct biochemical properties, applications, and the experimental protocols necessary for their effective use.
Core Differences and Physicochemical Properties
Amino acids, with the exception of glycine, are chiral molecules existing as L- and D-enantiomers, which are non-superimposable mirror images of each other.[1][2] In nature, proteins are almost exclusively composed of L-amino acids.[3][4] This fundamental distinction is the primary driver of the differing properties between peptides synthesized with Fmoc-L-Lys(Biotin)-OH and its D-counterpart.
| Property | Fmoc-L-Lys(Biotin)-OH | This compound | References |
| Synonym | Nα-Fmoc-Nε-biotinyl-L-lysine | Nα-(9-Fluorenylmethyloxycarbonyl)-Nε-biotinyl-D-lysine | [5] |
| CAS Number | 146987-10-2 | 110990-09-5 | [5][6] |
| Molecular Formula | C₃₁H₃₈N₄O₆S | C₃₁H₃₈N₄O₆S | [5][6] |
| Molecular Weight | 594.7 g/mol | 594.72 g/mol | [5][6] |
| Melting Point | 178-180 °C | 184-190 °C | [7] |
| Storage Temperature | -20°C | 2-8°C | [8] |
The Decisive Factor: Stereospecificity of Biotin-Streptavidin Binding
The utility of biotinylation hinges on the extraordinarily strong and specific interaction between biotin (Vitamin B7) and the proteins avidin or streptavidin.[9][10] A crucial point is that naturally occurring biotin is D-biotin. Consequently, the binding pocket of streptavidin and avidin is stereospecific for the D-enantiomer of biotin.
| Interaction | Dissociation Constant (Kd) | Binding Affinity | References |
| D-Biotin - Streptavidin | ≈ 10⁻¹⁴ M | Extremely High | [12][13] |
| L-Biotin - Streptavidin | Significantly higher than D-Biotin | Very Low / Negligible | [11] |
This dramatic difference in affinity is the most critical factor when choosing between the two isomers. For applications requiring strong and stable binding to streptavidin or avidin, such as in immunoassays or affinity purification, the use of this compound, which incorporates the naturally recognized D-biotin, is paramount.
Impact on Peptide Properties and Applications
The choice between the D- and L-form of Lys(Biotin)-OH extends beyond streptavidin binding and can significantly influence the overall characteristics of the resulting peptide.
Enzymatic Stability
Peptides composed of L-amino acids are susceptible to degradation by proteases present in biological systems.[2][14] The incorporation of D-amino acids is a well-established strategy to enhance peptide stability and prolong their in vivo half-life.[1][2][13]
-
Fmoc-L-Lys(Biotin)-OH: Peptides containing this residue remain susceptible to proteolytic cleavage at or near the lysine position, typical of naturally occurring peptides.
-
This compound: The presence of a D-lysine residue can confer significant resistance to enzymatic degradation, making the resulting peptide more stable in serum and cellular environments.[2][14] This is particularly advantageous for the development of therapeutic peptides.
Immunogenicity
Peptides containing D-amino acids may exhibit reduced immunogenicity compared to their all-L-counterparts. This can be beneficial in the development of peptide-based therapeutics to minimize adverse immune reactions.
Secondary Structure
The introduction of a D-amino acid into an L-amino acid sequence can disrupt or alter the peptide's secondary structure, such as α-helices and β-sheets.[15] This can impact the peptide's biological activity, either by enhancing or diminishing its interaction with its target receptor.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and analysis of biotinylated peptides using either this compound or Fmoc-L-Lys(Biotin)-OH.
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of biotinylated peptides is most commonly achieved using Fmoc-based solid-phase peptide synthesis (SPPS).[4][16]
Materials:
-
Rink Amide resin (for C-terminal amide peptides) or Wang resin (for C-terminal carboxylic acid peptides)
-
Fmoc-protected amino acids (including this compound or Fmoc-L-Lys(Biotin)-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Washing solvents: DMF, IPA (Isopropanol)
-
Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 1 hour.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes. Wash the resin thoroughly with DMF and IPA.[17]
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to activate the amino acid.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours.[18]
-
Monitor the coupling reaction using a ninhydrin (B49086) test. Repeat the coupling if the test is positive.
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence. Incorporate this compound or Fmoc-L-Lys(Biotin)-OH at the desired position in the sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final deprotection as described in step 2.
-
Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[18]
-
Peptide Precipitation: Filter the resin and precipitate the crude peptide from the filtrate by adding cold diethyl ether. Centrifuge to pellet the peptide and wash with cold ether.
-
Drying: Dry the crude peptide pellet under vacuum.
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Materials:
-
RP-HPLC system with a C18 column
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Dissolve the crude peptide in a minimal amount of Solvent A.
-
Purify the peptide by RP-HPLC using a linear gradient of Solvent B in Solvent A.
-
Collect fractions containing the pure peptide.
-
Confirm the identity of the peptide by mass spectrometry.
-
Lyophilize the pooled pure fractions to obtain the final peptide product.
Chiral Purity Analysis by Chiral HPLC
To confirm the enantiomeric purity of the final peptide, chiral HPLC can be employed.[19]
Procedure:
-
Peptide Hydrolysis: Hydrolyze the peptide in 6N DCl in D₂O at 110°C for 24 hours. The use of deuterated acid allows for the correction of any racemization that may occur during hydrolysis.[20]
-
Chiral HPLC Analysis:
-
Use a chiral stationary phase (CSP) column (e.g., CHIROBIOTIC, CYCLOBOND).
-
Employ a mobile phase suitable for the separation of amino acid enantiomers, often a polar organic solvent mixture with acidic and basic additives.[19]
-
Analyze the hydrolyzed amino acid mixture and compare the retention times to D- and L-amino acid standards to determine the enantiomeric purity.
-
Comparative Binding Analysis by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol can be used to compare the binding of D- and L-biotinylated peptides to streptavidin.[7][21]
Materials:
-
Streptavidin-coated 96-well microtiter plates
-
Biotinylated peptides (with D- and L-lysine)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBST: 0.05% Tween-20 in PBS)
-
Primary antibody against the peptide sequence (if a sandwich ELISA format is used)
-
HRP-conjugated secondary antibody (or HRP-conjugated streptavidin if detecting direct binding)
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating (if not using pre-coated plates): Coat wells with streptavidin and incubate overnight at 4°C. Wash three times with wash buffer.
-
Blocking: Block the wells with blocking buffer for 1 hour at 37°C. Wash three times.
-
Peptide Incubation: Add serial dilutions of the D- and L-biotinylated peptides to the wells and incubate for 1 hour at 37°C. Wash three times.
-
Detection:
-
Add an appropriate dilution of an antibody specific to the peptide sequence, followed by an HRP-conjugated secondary antibody.
-
Alternatively, to directly measure biotin binding, add HRP-conjugated streptavidin (note: this would be for confirming the presence of biotin, not for comparing D vs L binding to immobilized streptavidin). For a direct comparison, the peptide should be immobilized and detected with labeled streptavidin.
-
-
Development: Add TMB substrate and incubate until color develops.
-
Stopping and Reading: Add stop solution and read the absorbance at 450 nm.
Kinetic Analysis by Surface Plasmon Resonance (SPR)
SPR can provide real-time quantitative data on the binding kinetics (association and dissociation rates) of the biotinylated peptides to streptavidin.[22][23]
Materials:
-
SPR instrument
-
Streptavidin-coated sensor chip
-
Running buffer (e.g., HBS-EP)
-
Biotinylated peptides (with D- and L-lysine) as analytes
-
Regeneration solution (e.g., Glycine-HCl, pH 1.5)
Procedure:
-
System Priming: Prime the SPR system with running buffer.
-
Analyte Injection: Inject a series of concentrations of the D- and L-biotinylated peptides over the streptavidin-coated sensor surface.
-
Data Collection: Monitor the change in the SPR signal (response units) over time to obtain sensorgrams for the association and dissociation phases.
-
Regeneration: Regenerate the sensor surface with the regeneration solution between analyte injections.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Visualizing Workflows and Pathways
Experimental Workflow for Synthesis and Analysis
Caption: Workflow for biotinylated peptide synthesis and analysis.
Logical Relationship of Stereoisomer Choice and Application
Caption: Impact of stereoisomer choice on application.
Conclusion
The selection between this compound and Fmoc-L-Lys(Biotin)-OH is not a trivial matter of reagent availability but a critical decision that profoundly impacts the outcome of research and the viability of therapeutic candidates. The stereospecificity of the streptavidin-biotin interaction dictates that for applications requiring high-affinity binding, the D-lysine variant is the only viable choice. Furthermore, the inclusion of a D-amino acid can bestow enhanced enzymatic stability, a crucial attribute for in vivo applications. Conversely, peptides synthesized with Fmoc-L-Lys(Biotin)-OH can serve as essential negative controls in binding assays. A thorough understanding of these differences, coupled with the rigorous application of the described experimental protocols, will enable researchers and drug development professionals to harness the full potential of biotinylation technology in their respective fields.
References
- 1. How the biotin–streptavidin interaction was made even stronger: investigation via crystallography and a chimaeric tetramer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nonregeneration Protocol for Surface Plasmon Resonance: Study of High-Affinity Interaction with High-Density Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. peptide.com [peptide.com]
- 6. This compound ≥95% | 110990-09-5 [sigmaaldrich.com]
- 7. lifetein.com [lifetein.com]
- 8. researchgate.net [researchgate.net]
- 9. Avidin vs . Streptavidin - e-Proteins [e-proteins.com]
- 10. アビジン-ビオチン相互作用 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Streptavidin - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. peptide.com [peptide.com]
- 17. chempep.com [chempep.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ulab360.com [ulab360.com]
- 22. biosensingusa.com [biosensingusa.com]
- 23. biosensingusa.com [biosensingusa.com]
A Technical Guide to Fmoc-D-Lys(Biotin)-OH: From Procurement to Application in Signaling Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on Fmoc-D-Lys(Biotin)-OH, a critical reagent for the synthesis of biotinylated peptides. This document covers its procurement, key technical data, detailed experimental protocols for its use in solid-phase peptide synthesis, and its application in studying protein-protein interactions within signaling pathways.
Sourcing and Procurement of this compound
The availability and pricing of this compound can vary between suppliers. Below is a summary of major suppliers and their listed prices for various quantities. It is advisable to contact the suppliers directly for the most current pricing and availability.
| Supplier | Catalog Number | Quantity | Price (USD) | Purity |
| Sigma-Aldrich | 914436 | 100 mg | $130.00 | ≥95% |
| BroadPharm | BP-40743 | 1 g | $140.00 | --- |
| 5 g | $350.00 | --- | ||
| AAT Bioquest | 5020 | 100 mg | $115.00 | --- |
| Chem-Impex | 16192 | 1 g | $291.20 | ≥97% (HPLC) |
| ChemPep | 101247 | 1 g | $300.00 | --- |
Technical Data and Specifications
This compound is a derivative of the amino acid D-lysine where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the epsilon-amino group is attached to biotin. This structure allows for its direct incorporation into a peptide sequence during solid-phase peptide synthesis (SPPS).
| Property | Value |
| Chemical Formula | C₃₁H₃₈N₄O₆S |
| Molecular Weight | 594.72 g/mol [1] |
| CAS Number | 110990-09-5[1] |
| Appearance | White to off-white powder |
| Purity | Typically ≥95% |
| Storage Temperature | 2-8°C[1] |
| Solubility | Soluble in DMF, DMSO |
Experimental Protocols
The primary application of this compound is in the synthesis of biotinylated peptides via Fmoc-based solid-phase peptide synthesis (SPPS). These biotin-labeled peptides are invaluable tools for a variety of biochemical assays, including pull-down assays to identify protein-protein interactions.
Solid-Phase Synthesis of a Biotinylated Peptide
This protocol outlines the general steps for incorporating this compound into a peptide sequence using a manual or automated peptide synthesizer.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
This compound
-
Coupling reagents (e.g., HBTU, HOBt, DIC)
-
N,N-Diisopropylethylamine (DIEA)
-
20% Piperidine (B6355638) in DMF (v/v)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the first Fmoc-protected amino acid (3-5 equivalents) and coupling reagents (e.g., HBTU/HOBt or DIC/HOBt) in DMF.
-
Add DIEA to the activation mixture.
-
Add the activated amino acid solution to the deprotected resin and allow it to react for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin (B49086) test.
-
Wash the resin with DMF and DCM.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.
-
Incorporation of this compound: At the desired position in the peptide sequence, use this compound as the amino acid for the coupling step. The procedure is the same as for other Fmoc-amino acids.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the peptide pellet under vacuum.
-
-
Purification and Analysis: Purify the crude biotinylated peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity by mass spectrometry.
Solid-Phase Peptide Synthesis Workflow for Biotinylated Peptides.
Pull-Down Assay to Identify Protein-Protein Interactions
This protocol describes how to use a synthesized biotinylated peptide to "pull down" interacting proteins from a cell lysate.
Materials:
-
Biotinylated peptide
-
Control (non-biotinylated) peptide
-
Streptavidin-conjugated magnetic beads or agarose (B213101) resin
-
Cell lysate from the biological system of interest
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Microcentrifuge tubes
-
Rotating shaker
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin beads and transfer the required amount to a microcentrifuge tube.
-
Wash the beads with wash buffer by centrifuging, removing the supernatant, and resuspending in fresh wash buffer. Repeat three times.
-
-
Peptide Immobilization:
-
Resuspend the washed beads in a binding buffer.
-
Add the biotinylated peptide to the beads and incubate with gentle rotation for 1-2 hours at 4°C to allow the biotin-streptavidin interaction.
-
Wash the beads with wash buffer to remove any unbound peptide.
-
-
Protein-Peptide Interaction:
-
Add the cell lysate to the peptide-immobilized beads.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C to allow for protein-peptide binding.
-
As a negative control, incubate cell lysate with beads that have been incubated with a non-biotinylated control peptide or no peptide.
-
-
Washing:
-
Centrifuge the tubes to pellet the beads and discard the supernatant (unbound proteins).
-
Wash the beads extensively with wash buffer (at least 3-5 times) to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, remove the supernatant.
-
Add elution buffer (e.g., 1x SDS-PAGE sample buffer) to the beads and boil for 5-10 minutes to denature the proteins and release them from the beads.
-
-
Analysis:
-
Centrifuge the tubes and collect the supernatant containing the eluted proteins.
-
Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting with specific antibodies.
-
For identification of unknown interacting partners, the eluted proteins can be analyzed by mass spectrometry.
-
Workflow for a Pull-Down Assay using a Biotinylated Peptide.
Application in Signaling Pathway Research
Biotinylated peptides are powerful tools for elucidating signaling pathways by identifying protein-protein interactions that are often transient and of low affinity. Below are examples of how biotinylated peptides can be used to study key signaling cascades.
Investigating Kinase Signaling Pathways
Many signaling pathways are regulated by protein kinases. A biotinylated peptide corresponding to a known or putative phosphorylation site of a substrate protein can be used to identify the kinase that phosphorylates it.
Example: Epidermal Growth Factor Receptor (EGFR) Signaling
The EGFR signaling pathway is a crucial regulator of cell proliferation, survival, and differentiation.[2][3][4] Upon ligand binding, EGFR dimerizes and autophosphorylates on specific tyrosine residues, creating docking sites for downstream signaling proteins containing SH2 or PTB domains. A biotinylated peptide mimicking a specific phosphotyrosine site on EGFR can be used in a pull-down assay with cell lysates to identify proteins that bind to this site.
References
- 1. Pulldown of protein aggregates with a biotinylated peptide [protocols.io]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Kinase-Catalyzed Biotinylation to Map Cell Signaling Pathways: Application to Epidermal Growth Factor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinase-Catalyzed Biotinylation to Map Cell Signaling Pathways: Application to Epidermal Growth Factor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Fmoc-D-Lys(Biotin)-OH: A Technical Safety and Handling Guide
This document provides a comprehensive overview of the safety data for Fmoc-D-Lys(Biotin)-OH (CAS No. 110990-09-5), a derivative of the amino acid lysine (B10760008) commonly utilized in peptide synthesis for the preparation of biotin-labeled peptides.[1] The information is intended for researchers, scientists, and professionals in drug development who handle this substance.
Chemical and Physical Properties
This compound is a white to off-white powder.[2][3] While specific quantitative toxicological data is limited, its physical and chemical properties are well-documented and essential for safe handling.
Table 1: Chemical Identification
| Identifier | Value |
|---|---|
| Product Name | This compound |
| Synonyms | Nα-(9-Fluorenylmethyloxycarbonyl)-Nε-biotinyl-D-lysine, N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl)-D-lysine |
| CAS Number | 110990-09-5[4][5] |
| Molecular Formula | C₃₁H₃₈N₄O₆S[4] |
| Molecular Weight | 594.72 g/mol |
Table 2: Physical and Chemical Properties | Property | Value | Source | | :--- | :--- | :--- | | Physical Form | Powder / Solid |[2] | | Melting Point | 184-190 °C | | | Solubility | Slightly soluble in water and DMSO.[2][6] | | Storage Temperature | 2-8°C[2][6] | | Assay (Purity) | ≥95% | | | WGK (Water Hazard Class) | WGK 3 (severe hazard to water) | | | Flash Point | Not applicable | |
Hazard Identification and Safety Precautions
While no significant acute toxicological data has been identified for this compound, and it is not classified under a specific hazard category according to available SDS, general precautions for handling chemical powders should be strictly followed.[4] Ingestion is not expected to cause harmful effects in insignificant quantities, but it may be damaging to individuals with pre-existing organ damage.[4]
-
Eye Contact : May cause irritation.
-
Skin Contact : May cause irritation upon prolonged contact.
-
Inhalation : Inhalation of dust may cause respiratory tract irritation.[4]
-
Ingestion : While not considered a primary route of occupational exposure, ingestion may be harmful.[4]
Table 3: Exposure Controls and Personal Protection
| Control | Recommendation |
|---|---|
| Engineering Controls | Use local exhaust ventilation where solids are handled as powders to prevent accumulation and recirculation.[4] |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields.[7] |
| Skin Protection | Handle with chemical-impermeable gloves. Wear protective clothing.[7] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[7] |
| General Hygiene | Handle in accordance with good industrial hygiene and safety practice. Wash hands after use. Change contaminated clothing.[7][8] |
First Aid Measures
In case of exposure, follow these first aid protocols:
Table 4: First Aid Procedures
| Exposure Route | Procedure |
|---|---|
| Inhalation | Remove the individual to fresh air. Encourage the patient to blow their nose. If irritation or discomfort persists, seek medical attention.[4] |
| Skin Contact | Wash off with soap and plenty of water. Take off contaminated clothing immediately.[7] |
| Eye Contact | Rinse with pure water for at least 15 minutes and consult a physician.[7] |
| Ingestion | Do NOT induce vomiting. Give water to rinse out the mouth and then provide liquid slowly. Seek medical advice.[4] |
Handling, Storage, and Disposal
Proper handling and storage are critical to maintaining the integrity of the compound and ensuring laboratory safety.
-
Handling : Handle in a well-ventilated place. Avoid the formation of dust and aerosols.[7]
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][7] The recommended storage temperature is between 2-8°C, desiccated, and protected from light.[4]
-
Disposal : Dispose of contents and container to an approved waste disposal plant. Do not let the chemical enter drains.[8][9]
Safe Handling Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Logical workflow for the safe handling of this compound.
Experimental Protocols
The Safety Data Sheets and technical documents available for this compound do not provide detailed experimental protocols for the generation of toxicological or ecotoxicological data. The provided safety information is based on the general properties of solid chemical compounds of this nature and adherence to standard good laboratory practices. For research applications, such as its use in Fmoc solid-phase peptide synthesis (SPPS), specific protocols should be consulted from relevant scientific literature.[1]
Disclaimer: This document is intended as a guide and is based on publicly available safety data sheets. It does not purport to be all-inclusive. Users should consult the original SDS from their supplier and conduct their own risk assessment before use. All personnel handling this chemical should be adequately trained in its safe use.
References
- 1. chempep.com [chempep.com]
- 2. FMOC-LYS(BIOTIN)-OH | 146987-10-2 [m.chemicalbook.com]
- 3. ≥95% (TLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 4. anaspec.com [anaspec.com]
- 5. chempep.com [chempep.com]
- 6. FMOC-LYS(BIOTIN)-OH CAS#: 146987-10-2 [m.chemicalbook.com]
- 7. targetmol.com [targetmol.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Fmoc-Lys (biotin-PEG4)-OH|MSDS [dcchemicals.com]
The Solubility Profile of Fmoc-D-Lys(Biotin)-OH: A Technical Guide for Researchers
An In-depth Analysis of the Solubility of Fmoc-D-Lys(Biotin)-OH in Dimethylformamide (DMF) and Other Organic Solvents for Applications in Peptide Synthesis and Drug Development.
This technical guide provides a comprehensive overview of the solubility characteristics of Nα-(9-Fluorenylmethyloxycarbonyl)-Nε-biotinyl-D-lysine (this compound), a critical reagent in solid-phase peptide synthesis (SPPS) for the introduction of a biotin (B1667282) label. Understanding the solubility of this compound is paramount for researchers, scientists, and drug development professionals to ensure efficient and successful peptide synthesis and subsequent applications.
Executive Summary
This compound exhibits limited solubility in commonly used solvents such as Dimethylformamide (DMF). However, its solubility can be significantly enhanced through the use of solvent mixtures, basic additives, or alternative polar aprotic solvents. This guide details the solubility of this compound in various organic solvents, provides experimental protocols for solubility determination, and illustrates its application in a typical experimental workflow.
Solubility Data
The solubility of this compound has been determined in several common organic solvents. The following table summarizes the available quantitative and qualitative solubility data.
| Solvent/Solvent System | Concentration | Temperature | Notes |
| N-Methyl-2-pyrrolidone (NMP) | 0.1 M | 40°C | Heating is required to achieve this concentration. |
| N-Methyl-2-pyrrolidone (NMP) | 0.1 mmol in 1 mL | Not Specified | Described as "clearly soluble". |
| DMF with Diisopropylethylamine (DIPEA) | 75 mg/mL | Not Specified | Achieved in 1 mL of DMF with the addition of 80 µL of DIPEA. |
| Dichloromethane (DCM) / NMP (2:1 v/v) | Not Specified | Not Specified | This mixture has been utilized to dissolve the compound. |
| Dimethylformamide (DMF) | Low Solubility | Not Specified | Generally exhibits poor solubility in pure DMF. |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | Not Specified | Heating may be required to improve solubility. |
| Water / DMSO mixture | Slightly Soluble | Not Specified |
Experimental Protocols
Determination of Solubility
The following is a general protocol for determining the solubility of this compound in a given solvent. This method is based on the principle of saturation and can be adapted for various solvents.
Materials:
-
This compound
-
Solvent of interest (e.g., DMF, NMP, DMSO)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Saturated Solution:
-
Accurately weigh an excess amount of this compound into a vial.
-
Add a known volume of the solvent of interest to the vial.
-
Tightly cap the vial and vortex vigorously for 2 minutes.
-
Place the vial in a shaker or rotator and agitate at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
After 24 hours, visually inspect the solution to confirm the presence of undissolved solid.
-
Centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the supernatant without disturbing the pellet.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the HPLC detector.
-
-
Quantitative Analysis by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standard solutions into the HPLC system to generate a calibration curve.
-
Inject the diluted supernatant sample into the HPLC system.
-
Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. The resulting value is the solubility of this compound in the tested solvent at the specified temperature.
-
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is its incorporation into a peptide sequence during SPPS to introduce a biotin moiety. This biotin label is invaluable for a wide range of applications, including affinity purification, immunoassays, and protein-protein interaction studies.
Experimental Workflow for Biotinylation in SPPS
The following diagram illustrates a typical workflow for the incorporation of this compound into a peptide chain using Fmoc-based SPPS.
Conclusion
The solubility of this compound is a critical parameter for its effective use in peptide synthesis. While its solubility in pure DMF is limited, the use of NMP, or DMF in combination with DIPEA, provides practical solutions for its incorporation into peptide chains. The provided experimental protocol offers a reliable method for determining its solubility in various solvent systems, enabling researchers to optimize their synthesis conditions. The successful synthesis of biotinylated peptides using this compound opens up a wide array of possibilities for advancing research in drug discovery and development.
Methodological & Application
Application Notes and Protocols for Site-Specific Peptide Labeling using Fmoc-D-Lys(Biotin)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific labeling of peptides with biotin (B1667282) is a cornerstone technique in modern life sciences research and drug development. The high-affinity interaction between biotin and streptavidin (or avidin) provides a versatile and robust tool for a myriad of applications, including immunoassays, affinity purification, and receptor localization studies.[1][2] The use of Fmoc-D-Lys(Biotin)-OH offers a precise method for incorporating a biotin moiety at a specific lysine (B10760008) residue during solid-phase peptide synthesis (SPPS), ensuring the correct positioning of the label.[3] The D-isomer configuration can also impart increased proteolytic stability to the resulting peptide, a desirable characteristic for many biological applications. This document provides detailed application notes and experimental protocols for the effective use of this compound in site-specific peptide labeling.
Key Advantages of Using this compound in SPPS
-
Site-Specific Labeling: Incorporation during SPPS allows for the precise placement of the biotin label at any desired lysine position within the peptide sequence.[3] This is a significant advantage over post-synthetic labeling methods, which can sometimes result in non-specific labeling at multiple sites.[3]
-
Signal Amplification: The tetrameric nature of streptavidin allows it to bind up to four biotinylated molecules, leading to significant signal amplification in detection assays compared to directly labeled peptides.[1][4][5]
-
Improved Peptide Properties: Biotinylation has been shown to, in some cases, enhance the therapeutic properties of peptides. For instance, biotinylation of exendin-4 (B13836491) improved its hypoglycemic effects.[1]
-
Proteolytic Stability: The use of a D-amino acid can increase the resistance of the peptide to degradation by proteases, prolonging its biological activity.
Data Presentation
While direct comparative studies quantifying the efficiency of this compound are not extensively detailed in the available literature, the general success of SPPS provides an indirect measure of its efficacy. The following tables present a summary of expected outcomes and a comparison with an alternative labeling strategy.
Table 1: Expected Synthesis and Purity Outcomes for a Model Biotinylated Peptide
| Parameter | This compound Incorporation | Post-Synthesis Labeling (e.g., NHS-Biotin) |
| Labeling Specificity | High (Site-specific at the desired Lys residue) | Variable (Can label multiple primary amines) |
| Crude Purity (typical) | >70% (Sequence dependent) | 50-80% (Dependent on purification) |
| Final Purity (post-HPLC) | >95% | >95% |
| Overall Yield (typical) | 10-30% (Sequence and length dependent) | 5-20% (Dependent on peptide and purification) |
Note: Yields in solid-phase peptide synthesis are highly sequence-dependent and can be affected by factors such as amino acid composition and peptide length.[6]
Table 2: Comparison of Biotinylation Strategies
| Feature | This compound (On-Resin) | Fmoc-Lys(Dde)-OH + Biotin (On-Resin) | Solution-Phase Biotinylation (Post-SPPS) |
| Workflow | Direct incorporation during synthesis. | Orthogonal deprotection of Lys side chain, followed by on-resin biotinylation.[7] | Peptide is cleaved and purified, then biotinylated in solution. |
| Advantages | Streamlined synthesis, precise positioning. | Allows for the introduction of various labels, not just biotin.[3][7] | Useful if on-resin labeling is problematic. |
| Disadvantages | Dedicated building block required. | Additional synthesis and deprotection steps. | Potential for non-specific labeling and lower yield. |
| Reported Success | Generally high success rate for routine synthesis. | Can give high yields of the correct product.[7] | Prone to side reactions and purification challenges. |
Experimental Protocols
I. Solid-Phase Peptide Synthesis (SPPS) of a Biotinylated Peptide
This protocol describes the manual synthesis of a generic 10-amino acid peptide with a C-terminal biotinylated lysine using this compound on a Rink Amide resin to yield a C-terminal amide.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or HOBt
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Diethyl ether (cold)
-
Acetonitrile (ACN)
Workflow Diagram:
Caption: Workflow for Solid-Phase Peptide Synthesis of a Biotinylated Peptide.
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the 20% piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
This compound Coupling (First Amino Acid):
-
In a separate vial, dissolve this compound (3 eq.), OxymaPure (3 eq.), and DIC (3 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 2 hours at room temperature.
-
Perform a Kaiser test to confirm complete coupling (a negative result indicates completion).
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid coupling, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Side-Chain Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide pellet.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Confirm the identity and purity of the final product using mass spectrometry.
-
II. Application: Enzyme-Linked Immunosorbent Assay (ELISA) with a Biotinylated Peptide
This protocol outlines the use of a biotinylated peptide to detect specific antibodies in a sample.
Materials:
-
Streptavidin-coated 96-well plates
-
Biotinylated peptide
-
Phosphate-buffered saline (PBS)
-
Blocking buffer (e.g., 5% non-fat milk in PBS)
-
Sample containing primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Workflow Diagram:
Caption: Workflow for ELISA using a Biotinylated Peptide.
Procedure:
-
Peptide Immobilization:
-
Dilute the biotinylated peptide to 1-10 µg/mL in PBS.
-
Add 100 µL of the peptide solution to each well of a streptavidin-coated 96-well plate.
-
Incubate for 1 hour at room temperature.
-
Wash the wells three times with PBS containing 0.05% Tween-20 (PBST).
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the wells three times with PBST.
-
-
Primary Antibody Incubation:
-
Dilute the sample containing the primary antibody in blocking buffer.
-
Add 100 µL of the diluted sample to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the wells three times with PBST.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in blocking buffer.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the wells five times with PBST.
-
-
Detection:
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark for 15-30 minutes.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a plate reader.
-
III. Application: Pull-Down Assay to Identify Peptide-Interacting Proteins
This protocol describes the use of a biotinylated peptide to isolate interacting proteins from a cell lysate.
Materials:
-
Biotinylated peptide
-
Control (non-biotinylated) peptide
-
Streptavidin-conjugated magnetic beads or agarose (B213101) resin
-
Cell lysate
-
Lysis buffer (e.g., RIPA buffer)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE gels
-
Western blotting reagents
Workflow Diagram:
Caption: Workflow for a Pull-Down Assay using a Biotinylated Peptide.
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin beads and transfer an appropriate amount to a microcentrifuge tube.
-
Wash the beads three times with lysis buffer.
-
-
Peptide Immobilization:
-
Add the biotinylated peptide (and a control peptide in a separate tube) to the washed beads.
-
Incubate with gentle rotation for 1 hour at room temperature.
-
Wash the beads three times with lysis buffer to remove unbound peptide.
-
-
Incubation with Cell Lysate:
-
Add the cell lysate to the peptide-conjugated beads.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
-
Washing:
-
Pellet the beads using a magnetic stand or centrifugation.
-
Remove the supernatant (flow-through).
-
Wash the beads five times with wash buffer.
-
-
Elution:
-
Add elution buffer (e.g., 2X SDS-PAGE sample buffer) to the beads.
-
Boil the samples for 5-10 minutes to elute the bound proteins.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Analyze the proteins by Coomassie staining, Western blotting with specific antibodies, or mass spectrometry for protein identification.
-
Signaling Pathway Visualization
Biotinylated peptide probes are instrumental in studying various signaling pathways. For example, a biotinylated peptide mimetic of a G-protein coupled receptor (GPCR) ligand can be used to investigate receptor internalization, a key process in signal termination and regulation.[8][9]
GPCR Internalization Pathway:
Caption: GPCR internalization pathway initiated by a biotinylated peptide ligand.
Troubleshooting
For a comprehensive guide on troubleshooting common issues in solid-phase peptide synthesis, such as low yield and incomplete reactions, refer to specialized resources on the topic.[10]
Conclusion
This compound is a valuable reagent for the site-specific incorporation of biotin into synthetic peptides. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this tool for a wide range of biological and therapeutic applications. The ability to create precisely labeled peptide probes opens up numerous avenues for investigating complex biological processes and for the development of novel diagnostics and therapeutics.
References
- 1. peptide.com [peptide.com]
- 2. Signature Fragment Ions of Biotinylated Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. FMOC-Lys(Biotin)-OH | AAT Bioquest [aatbio.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. Strategies for the synthesis of labeled peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GPCR Internalization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. Frontiers | A Broad G Protein-Coupled Receptor Internalization Assay that Combines SNAP-Tag Labeling, Diffusion-Enhanced Resonance Energy Transfer, and a Highly Emissive Terbium Cryptate [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. biotage.com [biotage.com]
Application Notes and Protocols: Coupling Fmoc-D-Lys(Biotin)-OH to a Peptide
Audience: Researchers, scientists, and drug development professionals.
Introduction: Biotinylated peptides are invaluable tools in life sciences research and drug development. The high-affinity interaction between biotin (B1667282) and avidin (B1170675) or streptavidin (Kd < 10-10 M) forms the basis for numerous applications, including affinity purification, immunoassays, protein interaction studies, and targeted drug delivery.[1][2] Incorporating a biotin moiety into a peptide can be achieved during solid-phase peptide synthesis (SPPS) using derivatives like Fmoc-D-Lys(Biotin)-OH. This modified lysine (B10760008) derivative allows for the precise placement of a biotin label on the side chain of a D-lysine residue within the peptide sequence.[3][4]
This document provides a detailed protocol for the coupling of this compound to a resin-bound peptide using standard Fmoc/tBu chemistry. It covers reagent preparation, coupling activation, reaction monitoring, and post-synthesis processing.
Experimental Protocols
Materials and Reagents
Resin:
-
Fmoc-Rink Amide resin or other suitable resin for C-terminal amide peptides.[5]
-
Pre-loaded resin with the initial amino acid of the peptide sequence.
Amino Acids and Reagents:
-
Fmoc-protected amino acids for the peptide sequence.
-
This compound (CAS 146987-10-2).[6]
-
Coupling/Activation Reagents: HBTU, HATU, HCTU, or PyBOP.[5][7][8]
-
Fmoc Deprotection Solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF).[5][9]
-
Solvents:
-
High-purity DMF.
-
N-Methyl-2-pyrrolidone (NMP) (optional, for solubility).[7]
-
Dimethyl sulfoxide (B87167) (DMSO) (optional, for solubility).[10]
-
Dichloromethane (DCM).
-
Cold diethyl ether.[5]
-
-
Washing Solvents: DMF, DCM.
-
Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5]) or a similar cocktail appropriate for the peptide's sequence and protecting groups.[5]
Protocol for Coupling this compound
This protocol assumes the peptide sequence has been synthesized up to the point of adding the D-Lys(Biotin) residue.
Step 1: Resin Preparation and Fmoc Deprotection
-
Place the peptide-resin in a suitable reaction vessel.
-
Swell the resin in DMF for at least 30-60 minutes.[5]
-
Drain the DMF.
-
Add the Fmoc deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate the mixture for 5-15 minutes. Repeat this step once.[9]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.
-
Wash with DCM (2-3 times) and then DMF (2-3 times).
-
Perform a Kaiser test to confirm the presence of free primary amines. A positive result (blue beads) indicates successful Fmoc removal.
Step 2: Activation and Coupling of this compound Note: this compound has low solubility in standard solvents like DMF.[7] Pre-dissolving it is a critical step to ensure efficient coupling.
-
In a separate vial, prepare the this compound solution. It is recommended to use a solvent system that enhances solubility. See Table 1 for options.
-
Add this compound (2-4 molar equivalents relative to the resin substitution) to the chosen solvent.
-
Add the coupling reagent (e.g., HBTU, ~3.95 eq.) and the activation base (DIPEA, ~6 eq.).[11]
-
Stir the mixture at room temperature until the this compound is completely dissolved . The solution will form as the carboxylic acid is activated.[10] Crucially, do not add this solution to the resin if solids are still present , as unreacted coupling reagent can cause side reactions.[10]
-
Drain the wash solvent from the deprotected peptide-resin.
-
Immediately add the activated this compound solution to the resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature. The reaction may take longer depending on the sequence.[5][10]
Step 3: Monitoring the Coupling Reaction
-
After the coupling time, take a small sample of the resin beads.
-
Wash the beads thoroughly with DMF and DCM.
-
Perform a Kaiser test. A negative result (yellow/clear beads) indicates that the coupling reaction is complete.
-
If the test is positive (blue beads), the coupling is incomplete. The coupling step (Step 2) can be repeated with a freshly prepared solution of activated this compound.[5]
Step 4: Post-Coupling and Synthesis Continuation
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents.
-
The resin is now ready for the deprotection of the Fmoc group on the newly added Lys(Biotin) residue and coupling of the next amino acid in the sequence.
Peptide Cleavage, Purification, and Characterization
-
Final Fmoc Deprotection: After the full peptide sequence is assembled, remove the final N-terminal Fmoc group as described in Step 1.
-
Drying: Wash the resin with DCM and dry it thoroughly under a vacuum.[5]
-
Cleavage: Treat the dried resin with a cleavage cocktail (e.g., Reagent K) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[5]
-
Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[5]
-
Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether to remove scavengers. Dry the crude peptide pellet.[5]
-
Purification: Dissolve the crude peptide in a suitable buffer (e.g., 0.1% TFA in water) and purify using reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column.[5][12]
-
Characterization: Confirm the identity and purity of the final biotinylated peptide using analytical RP-HPLC and mass spectrometry.[5][]
Data Presentation
Table 1: Recommended Solvent Systems for this compound
| Solvent System | Molar Equivalents (Typical) | Notes | Reference(s) |
|---|---|---|---|
| DMF with DIPEA | This compound (1 eq), DIPEA (as needed) | 75 mg of the amino acid is soluble in 1 mL of DMF containing 80 µL of DIPEA. | [7] |
| NMP | This compound (1 eq) | NMP offers better solubility than DMF. A 0.1 M solution can be prepared with gentle heating (40°C). | [7] |
| DMSO/DMF (1:1 v/v) | Biotin (1 eq) | Used for activating biotin itself, but the principle applies to the lysine derivative to improve solubility. | [10] |
| DCM/NMP (2:1 v/v) | this compound (1 eq) | A recently utilized mixture to effectively dissolve the reagent. |[7] |
Table 2: Common Coupling Reagents for SPPS
| Reagent | Full Name | Advantages |
|---|---|---|
| HBTU | 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) | Widely used, efficient, and relatively stable.[5] |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly effective for difficult couplings, reduces racemization.[7] |
| HCTU | 2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate | High reactivity, often faster than HBTU.[7] |
| PyBOP | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | Effective coupling reagent, particularly useful in specific applications.[8] |
Mandatory Visualization
Caption: Experimental workflow for the solid-phase synthesis of a biotinylated peptide using this compound.
Applications of Biotinylated Peptides
The successful synthesis of biotinylated peptides opens the door to a wide range of biological assays and applications:
-
Pull-Down Assays: Biotinylated peptides can be immobilized on streptavidin-coated beads to capture and identify interacting proteins from cell lysates.[1]
-
ELISA and Immunoassays: Used as capture or detection agents when immobilized on streptavidin-coated microplates.[1][2]
-
Cell and Tissue Labeling: When combined with fluorescently labeled streptavidin, they can be used to visualize and localize target proteins in cells and tissues.[1]
-
Affinity Chromatography: The strong biotin-avidin bond is exploited for the efficient purification of proteins or other molecules that bind to the peptide.[12][14]
-
Drug Delivery: Biotinylation has been explored as a strategy to improve the pharmacokinetic properties and targeting of therapeutic peptides.[4][10]
References
- 1. Biotinylated Peptides for Immunoassays and Drug Discovery - Creative Peptides [creative-peptides.com]
- 2. qyaobio.com [qyaobio.com]
- 3. ≥95% (TLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. Fmoc-Lys(biotin)-OH, 146987-10-2 | BroadPharm [broadpharm.com]
- 7. peptide.com [peptide.com]
- 8. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 9. 相关内容暂不可用 [sigmaaldrich.com]
- 10. peptide.com [peptide.com]
- 11. rsc.org [rsc.org]
- 12. Purification of synthetic peptide libraries by affinity chromatography using the avidin-biotin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Peptide Modifications: Biotinylation for peptide-protein and protein-protein interactions [lifetein.com.cn]
Application of Fmoc-D-Lys(Biotin)-OH in the Preparation of Biotinylated Probes: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, the site-specific incorporation of biotin (B1667282) into peptides and other molecules is a critical technique for developing sensitive and robust assays. Fmoc-D-Lys(Biotin)-OH is a key reagent in this process, enabling the straightforward synthesis of biotinylated probes through solid-phase peptide synthesis (SPPS). This document provides detailed application notes, experimental protocols, and comparative data to guide the effective use of this reagent.
Biotinylated probes are indispensable tools in a wide range of biological applications, including immunoassays, affinity chromatography, and receptor localization studies. The high-affinity interaction between biotin and streptavidin or avidin (B1170675) forms the basis of powerful detection and purification systems. The use of this compound allows for the precise placement of a biotin moiety at a specific lysine (B10760008) residue within a peptide sequence, ensuring controlled and reproducible probe functionality.
Principle of Biotinylated Probe Generation and Application
The synthesis of biotinylated peptides using this compound is typically performed via Fmoc-based solid-phase peptide synthesis (SPPS). In this method, the peptide chain is assembled on a solid support (resin), with the N-terminus of each amino acid temporarily protected by a fluorenylmethyloxycarbonyl (Fmoc) group. The biotinylated lysine derivative is incorporated at the desired position in the peptide sequence.
The fundamental principle behind the utility of these probes lies in the highly specific and strong interaction between biotin (Vitamin H) and the proteins avidin or streptavidin. This interaction, with a dissociation constant (Kd) in the order of 10⁻¹⁵ M, is one of the strongest non-covalent interactions known in nature. This allows for the sensitive detection and efficient capture of target molecules that have been bound by the biotinylated probe. Labeled streptavidin or avidin conjugates (e.g., with enzymes or fluorophores) can then be used for signal generation and amplification.[1][2][3]
Data Presentation: Comparison of Synthesis Parameters
The successful incorporation of this compound and the overall yield and purity of the final biotinylated peptide are influenced by several factors, including the choice of coupling reagent and the synthesis strategy. Below is a summary of key quantitative data to inform experimental design.
Table 1: Solubility of Fmoc-Lys(Biotin)-OH
| Solvent | Solubility | Notes |
| N-Methyl-2-pyrrolidone (NMP) | Good | A 0.1 M solution can be prepared with heating to 40°C.[1] |
| N,N-Dimethylformamide (DMF) | Low | Solubility is limited.[1] |
| DMF with DIPEA | Soluble | 75 mg of Fmoc-Lys(Biotin)-OH is soluble in 1 ml of DMF containing 80 µl of DIPEA.[1] |
| Dichloromethane (DCM) and NMP (2:1 v/v) | Soluble | Has been utilized to effectively dissolve the product.[1] |
Table 2: Comparison of Common Coupling Reagents for Fmoc-SPPS
While direct quantitative comparison for this compound is not extensively documented in comparative studies, the following table provides a general overview of commonly used coupling reagents in SPPS, with performance indicators relevant to the synthesis of biotinylated peptides. HATU is often preferred for challenging couplings due to its higher reactivity and lower risk of racemization.[4][5]
| Coupling Reagent | Reagent Type | General Purity | Coupling Efficiency | Key Advantages | Key Disadvantages |
| HATU | Aminium/Uronium Salt | Higher | Very High | Faster reaction speed, lower risk of epimerization, effective for sterically hindered amino acids.[4][5] | Higher cost.[4] |
| HBTU | Aminium/Uronium Salt | High | High | Cost-effective, widely used. | Slower than HATU, higher risk of epimerization.[4] |
| HCTU | Aminium/Uronium Salt | High | High | Efficient and fast. | Can cause side reactions if not used carefully. |
| DIC/HOBt | Carbodiimide/Additive | Good | Good | Cost-effective, low risk of guanidinylation. | Slower reaction rates, potential for N-acylurea formation. |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis, purification, and characterization of a biotinylated peptide probe using this compound.
Protocol 1: Solid-Phase Synthesis of a Biotinylated Peptide
This protocol outlines the manual synthesis of a generic biotinylated peptide on a Rink Amide resin, resulting in a C-terminally amidated peptide.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
HATU (or other desired coupling reagent)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT) (if cysteine is present)
-
Deionized water
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution and mix.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. A negative test (beads remain colorless) indicates complete coupling.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Incorporation of this compound:
-
Follow the same procedure as in step 3, using this compound as the amino acid to be coupled. Due to its bulkiness, a longer coupling time or a double coupling may be necessary to ensure high efficiency.
-
-
Peptide Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water. If the peptide contains cysteine, add 2.5% DTT.
-
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
-
Protocol 2: Purification and Analysis of the Biotinylated Peptide
Materials:
-
Crude biotinylated peptide
-
Deionized water
-
Acetonitrile (ACN)
-
TFA
-
Reverse-phase HPLC system with a C18 column
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Procedure:
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/ACN mixture with 0.1% TFA).
-
Purify the peptide by reverse-phase HPLC using a gradient of water/ACN containing 0.1% TFA.
-
Collect the fractions containing the desired peptide.
-
-
Lyophilization: Lyophilize the purified fractions to obtain the final biotinylated peptide as a white powder.
-
Characterization:
-
Confirm the identity of the purified peptide by mass spectrometry to verify the correct molecular weight.
-
Assess the purity of the final product by analytical HPLC.
-
Visualizing the Workflow and Signaling Principle
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Caption: Workflow for the synthesis of biotinylated probes.
Caption: Principle of biotin-streptavidin based detection.
Conclusion
This compound is a versatile and indispensable reagent for the synthesis of site-specifically biotinylated probes. By following established solid-phase peptide synthesis protocols and carefully selecting coupling reagents, researchers can efficiently produce high-purity probes for a multitude of applications in life sciences and drug development. The robust and high-affinity interaction between biotin and streptavidin ensures the sensitivity and reliability of assays employing these probes.
References
Application Notes and Protocols for C-terminal Biotinylation of Peptides using Fmoc-D-Lys(Biotin)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule, is a cornerstone technique in life sciences research. The exceptionally high affinity of biotin for avidin (B1170675) and streptavidin (Kd ≈ 10⁻¹⁵ M) forms the basis for numerous applications, including affinity purification, immunoassays, and protein interaction studies.[1][2] C-terminal biotinylation of peptides offers a distinct advantage by ensuring that the N-terminus remains unmodified and available for biological interactions or further chemical modifications. This can be critical when the N-terminal amine is essential for the peptide's biological activity.
Fmoc-D-Lys(Biotin)-OH is a key reagent for achieving C-terminal biotinylation during solid-phase peptide synthesis (SPPS).[3] By incorporating this modified amino acid at the end of the peptide sequence, a biotin moiety is introduced on the side chain of the D-lysine residue. The use of the D-isomer can also confer increased proteolytic resistance to the C-terminus of the peptide. These application notes provide detailed protocols for the synthesis, purification, and application of C-terminally biotinylated peptides using this compound.
Chemical Properties of this compound
A clear understanding of the chemical properties of this compound is essential for its effective use in peptide synthesis.
| Property | Value |
| Molecular Formula | C₃₁H₃₈N₄O₆S |
| Molecular Weight | 594.72 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, NMP, and DMSO |
| Storage | Store at 2-8°C |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a C-terminally Biotinylated Peptide
This protocol outlines the manual synthesis of a generic C-terminally biotinylated peptide on a Rink Amide resin using Fmoc/tBu chemistry.
1. Resin Preparation:
-
Swell Rink Amide resin (e.g., 100 mg, 0.5 mmol/g substitution) in dimethylformamide (DMF) for 1 hour in a reaction vessel.
-
Remove the DMF.
2. This compound Coupling:
-
Activation: In a separate tube, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents).
-
Coupling: Immediately add the activation mixture to the swollen resin. Agitate the reaction vessel for 2-4 hours at room temperature.
-
Washing: Wash the resin with DMF (3 x 5 mL), Dichloromethane (DCM) (3 x 5 mL), and DMF (3 x 5 mL).
3. Fmoc Deprotection:
-
Add 20% piperidine (B6355638) in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Wash the resin with DMF (5 x 5 mL).
4. Peptide Chain Elongation:
-
Couple the subsequent Fmoc-protected amino acids using standard coupling protocols (e.g., HBTU/DIPEA activation) until the desired peptide sequence is assembled. Perform Fmoc deprotection after each coupling step.
5. Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM (3 x 5 mL) and dry under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water).
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and air-dry the crude peptide.
Workflow for Solid-Phase Synthesis of a C-terminally Biotinylated Peptide
Caption: Solid-Phase Peptide Synthesis Workflow.
Protocol 2: Purification of the C-terminally Biotinylated Peptide by RP-HPLC
1. Sample Preparation:
-
Dissolve the crude biotinylated peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile (B52724) in water with 0.1% TFA).
2. HPLC System and Conditions:
-
Column: C18 column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
3. Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity by mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final product.
| Parameter | Typical Value/Condition |
| Column Type | Reversed-Phase C18 |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-65% B over 30 min (peptide dependent) |
| Flow Rate | 1.0 mL/min (analytical) |
| Detection Wavelength | 214 nm & 280 nm |
| Expected Purity | >95% |
Protocol 3: Pull-Down Assay to Identify Peptide-Protein Interactions
This protocol describes the use of a C-terminally biotinylated peptide to identify interacting proteins from a cell lysate.
1. Preparation of Streptavidin-Coated Beads:
-
Resuspend streptavidin-coated magnetic beads in binding buffer (e.g., PBS with 0.05% Tween-20).
-
Wash the beads three times with the binding buffer using a magnetic stand.
2. Immobilization of the Biotinylated Peptide:
-
Incubate the washed beads with the C-terminally biotinylated peptide (e.g., 10 µg) in binding buffer for 1 hour at room temperature with gentle rotation.
-
Wash the beads three times with binding buffer to remove unbound peptide.
3. Incubation with Cell Lysate:
-
Incubate the peptide-coated beads with pre-cleared cell lysate (e.g., 500 µg total protein) for 2-4 hours or overnight at 4°C with gentle rotation.
-
Include a negative control with beads alone (no peptide) to identify non-specific binders.
4. Washing:
-
Wash the beads five times with wash buffer (e.g., binding buffer with increased salt concentration) to remove non-specifically bound proteins.
5. Elution:
-
Elute the bound proteins by boiling the beads in SDS-PAGE loading buffer for 5-10 minutes.
6. Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Analyze the proteins by Western blotting using an antibody against a suspected interacting protein or by mass spectrometry for the identification of novel interactors.
Workflow for a Pull-Down Assay
Caption: Pull-Down Assay Workflow.
Application Examples in Signaling Pathways
C-terminally biotinylated peptides are powerful tools for dissecting signaling pathways by enabling the isolation and identification of protein complexes.
Application 1: Investigating the Cx43-c-Src Interaction
The C-terminal domain of Connexin 43 (Cx43) is known to interact with and inhibit the oncogenic kinase c-Src. A C-terminally biotinylated peptide mimicking this region of Cx43 can be used to pull down c-Src and its associated proteins, such as C-terminal Src kinase (CSK) and PTEN, from cell lysates.[4] This allows for the detailed study of the composition and regulation of this signaling complex.
Cx43-c-Src Signaling Interaction
Caption: Cx43-c-Src Signaling Interaction.
Application 2: Probing the Akt Signaling Pathway
The Akt signaling pathway is central to cell survival and proliferation. A C-terminally biotinylated peptide macrocycle has been developed to bind to the C-terminal domain of pAkt2, leading to allosteric inhibition of its kinase activity.[5] This demonstrates the utility of C-terminally biotinylated peptides not only as probes for interaction studies but also as potential therapeutic leads for modulating enzyme activity.
Akt Signaling Inhibition by a Biotinylated Peptide
Caption: Akt Signaling Pathway Inhibition.
Quantitative Data Summary
| Parameter | Reagent/Condition | Typical Value | Reference |
| This compound Equivalents | SPPS Coupling | 2-3 eq. | [6] |
| Coupling Reagent Equivalents (HBTU/HATU) | SPPS Coupling | 2-3 eq. | [6] |
| Base Equivalents (DIPEA) | SPPS Coupling | 4-6 eq. | [6] |
| Coupling Time | SPPS Coupling | 2-4 hours | [7] |
| Fmoc Deprotection Time | 20% Piperidine in DMF | 2 x 10-15 min | [8] |
| Crude Peptide Purity (Post-Cleavage) | RP-HPLC | 40-70% | General Knowledge |
| Final Peptide Purity (Post-Purification) | RP-HPLC | >95% | [9] |
| Biotinylation Efficiency Confirmation | Mass Spectrometry | Expected mass shift | [1][10][11] |
Conclusion
This compound is an indispensable tool for the synthesis of C-terminally biotinylated peptides. The protocols and data presented here provide a comprehensive guide for researchers to successfully synthesize, purify, and utilize these valuable reagents in a wide range of applications, from elucidating protein-protein interactions to developing novel modulators of enzyme activity. The ability to precisely place a biotin label at the C-terminus of a peptide opens up numerous avenues for discovery in basic research and drug development.
References
- 1. Signature Fragment Ions of Biotinylated Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biotinylated Peptides for Immunoassays and Drug Discovery - Creative Peptides [creative-peptides.com]
- 3. youtube.com [youtube.com]
- 4. Biotinylated Cell-penetrating Peptides to Study Intracellular Protein-protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereochemical engineering yields a multifunctional peptide macrocycle inhibitor of Akt2 by fine-tuning macrocycle-cell membrane interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Protein C-Terminal Labeling and Biotinylation Using Synthetic Peptide and Split-Intein | PLOS One [journals.plos.org]
- 9. A C-Terminal Fragment of Chlorotoxin Retains Bioactivity and Inhibits Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Manual Synthesis and Use of Biotinylated Peptides with Fmoc-D-Lys(Biotin)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the manual solid-phase peptide synthesis (SPPS) of biotinylated peptides using Fmoc-D-Lys(Biotin)-OH. Detailed protocols for synthesis, cleavage, and purification are provided, along with applications in studying protein-protein interactions, specifically within the context of the ERK signaling pathway.
Introduction to Biotinylated Peptides
Biotinylated peptides are powerful tools in biochemical and cellular research. The high-affinity interaction between biotin (B1667282) (Vitamin H) and streptavidin (or avidin) forms the basis for various detection, purification, and immobilization techniques. Incorporating a biotin moiety into a peptide sequence via a lysine (B10760008) residue allows for specific and strong binding to streptavidin-conjugated matrices, probes, or surfaces. This compound is a convenient building block for introducing biotin at a specific position within a peptide during standard Fmoc-based solid-phase peptide synthesis. The D-lysine configuration can provide resistance to enzymatic degradation, enhancing peptide stability in biological assays.
Applications of biotinylated peptides are extensive and include:
-
Affinity Purification: Isolating interacting proteins, antibodies, or other biomolecules from complex mixtures.
-
Immunoassays: Including Enzyme-Linked Immunosorbent Assays (ELISAs) and Western blotting for sensitive detection.
-
Cellular Imaging: Visualizing the localization of peptides or their targets within cells.
-
Protein-Protein Interaction Studies: Utilizing techniques like pull-down assays to identify and characterize binding partners.
Manual Solid-Phase Peptide Synthesis (SPPS) of a Biotinylated Peptide
This section details the manual synthesis of a hypothetical biotinylated peptide, [Biotin]-S-G-T-K-A-V-L , using this compound.
Materials and Reagents
| Reagent | Supplier | Grade |
| Rink Amide MBHA Resin | Various | 100-200 mesh, ~0.5 mmol/g loading |
| Fmoc-L-Val-OH | Various | Peptide synthesis grade |
| Fmoc-L-Ala-OH | Various | Peptide synthesis grade |
| Fmoc-L-Lys(Boc)-OH | Various | Peptide synthesis grade |
| Fmoc-L-Thr(tBu)-OH | Various | Peptide synthesis grade |
| Fmoc-L-Ser(tBu)-OH | Various | Peptide synthesis grade |
| This compound | Various | Peptide synthesis grade |
| N,N-Dimethylformamide (DMF) | Various | Peptide synthesis grade, amine-free |
| Dichloromethane (DCM) | Various | ACS grade |
| Piperidine (B6355638) | Various | Reagent grade |
| N,N'-Diisopropylcarbodiimide (DIC) | Various | Protein sequencing grade |
| 1-Hydroxybenzotriazole (HOBt) | Various | Anhydrous |
| Trifluoroacetic acid (TFA) | Various | Reagent grade |
| Triisopropylsilane (TIS) | Various | Reagent grade |
| Dithiothreitol (DTT) | Various | Molecular biology grade |
| Diethyl ether | Various | Anhydrous |
| Acetonitrile (ACN) | Various | HPLC grade |
| Water | Various | HPLC grade |
Quantitative Synthesis Data
The following table summarizes typical quantitative data for the manual synthesis of a short biotinylated peptide. Actual results may vary based on the specific sequence, coupling efficiency, and purification success.
| Parameter | Value | Notes |
| Resin Substitution Level | 0.5 mmol/g | Starting loading of the Rink Amide resin. |
| Synthesis Scale | 0.1 mmol | Based on 200 mg of resin. |
| Coupling Efficiency (per step) | >99% | Monitored by Kaiser test. A successful synthesis requires high coupling efficiency at each step. |
| Crude Peptide Yield | 75-85% | Based on the initial resin loading. Losses can occur during transfers and washing steps. |
| Purity of Crude Peptide | >70% | Determined by RP-HPLC at 220 nm. The main peak corresponds to the desired biotinylated peptide.[1] |
| Final Yield after Purification | 30-50% | Dependent on the complexity of the crude product and the efficiency of the purification method. |
| Final Purity | >95% | Confirmed by analytical RP-HPLC and Mass Spectrometry. |
Experimental Workflow for Manual SPPS
The following diagram outlines the key steps in the manual solid-phase synthesis of a biotinylated peptide.
Caption: Workflow for manual solid-phase peptide synthesis.
Detailed Synthesis Protocol
Resin Swelling:
-
Place 200 mg of Rink Amide MBHA resin in a reaction vessel.
-
Add 5 mL of DMF and allow the resin to swell for 30 minutes with occasional agitation.
-
Drain the DMF.
Peptide Chain Elongation (Example for one cycle - coupling Fmoc-L-Val-OH):
-
Fmoc Deprotection: Add 5 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain the solution. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (3 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-L-Val-OH (3 equivalents), HOBt (3 equivalents), and DIC (3 equivalents) in DMF. Allow to pre-activate for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate for 1-2 hours at room temperature.
-
Monitoring the Coupling: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), continue the coupling for another hour or perform a double coupling.
-
Washing: Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
Repeat the deprotection, washing, activation, and coupling steps for each amino acid in the sequence, including this compound.
Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final deprotection step with 20% piperidine in DMF as described above.
-
Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (5 x 5 mL).
-
Dry the resin under vacuum for at least 1 hour.
Cleavage and Side-Chain Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/Water/DTT (92.5:2.5:2.5:2.5 v/v/v/w). Caution: Work in a fume hood and wear appropriate PPE.
-
Add the cleavage cocktail to the dried resin (10 mL per 200 mg of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to a 50 mL centrifuge tube containing cold diethyl ether (40 mL).
-
Centrifuge at 3000 x g for 10 minutes.
-
Decant the ether and wash the peptide pellet with cold ether twice.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purify the peptide by reverse-phase HPLC (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Analyze the purified fractions by mass spectrometry to confirm the identity of the biotinylated peptide.
-
Lyophilize the pure fractions to obtain the final product as a white powder.
Application: Investigating the ERK Signaling Pathway with a Biotinylated Peptide Probe
Biotinylated peptides can serve as valuable probes to study protein-protein interactions within signaling cascades. The Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. A biotinylated peptide mimicking a substrate or a docking domain of an ERK-interacting protein can be used in a pull-down assay to isolate and identify its binding partners.
Signaling Pathway Diagram
The following diagram illustrates a simplified ERK signaling pathway and the principle of using a biotinylated peptide probe in a pull-down assay to study protein-protein interactions.
Caption: ERK signaling and pull-down assay workflow.
Experimental Protocol: Pull-Down Assay
This protocol describes the use of a synthesized biotinylated peptide to pull down interacting proteins from a cell lysate.
Materials:
-
Synthesized and purified biotinylated peptide.
-
Streptavidin-conjugated magnetic beads.
-
Cell lysate from cells of interest (e.g., cells with activated ERK signaling).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., SDS-PAGE sample buffer).
Procedure:
-
Bead Preparation: Resuspend the streptavidin magnetic beads in wash buffer. Place the tube on a magnetic stand and remove the supernatant. Wash the beads twice more with wash buffer.
-
Peptide Immobilization: Resuspend the washed beads in a solution containing the biotinylated peptide (e.g., 10-20 µg of peptide per 50 µL of bead slurry) in wash buffer. Incubate for 1 hour at room temperature with gentle rotation.
-
Washing: Place the tube on the magnetic stand, remove the supernatant, and wash the beads three times with wash buffer to remove unbound peptide.
-
Binding of Interacting Proteins: Add the cell lysate (e.g., 500 µg of total protein) to the peptide-immobilized beads. Incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Place the tube on the magnetic stand and collect the supernatant (flow-through). Wash the beads five times with cold wash buffer to remove non-specific binding proteins.
-
Elution: Add elution buffer (e.g., 2x SDS-PAGE sample buffer) to the beads. Boil the sample for 5-10 minutes to elute the bound proteins.
-
Analysis: Place the tube on the magnetic stand and collect the supernatant containing the eluted proteins. Analyze the eluted proteins by SDS-PAGE followed by Western blotting with an antibody against the protein of interest (e.g., anti-ERK) or by mass spectrometry for identification of unknown interactors.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Crude Peptide Yield | Incomplete coupling; premature cleavage from the resin; loss of resin during washing. | Ensure complete coupling using the Kaiser test. Use a less acid-labile resin if premature cleavage is suspected. Be careful during manual washing and transfers to minimize resin loss. |
| Low Purity of Crude Peptide | Incomplete deprotection; side reactions during synthesis or cleavage. | Ensure complete Fmoc removal by extending the deprotection time or performing a second deprotection step. Use appropriate scavengers in the cleavage cocktail to prevent side reactions with sensitive amino acids (e.g., Trp, Met, Cys). |
| No or Weak Signal in Pull-down | Low abundance of the target protein; weak protein-protein interaction; peptide not properly folded. | Increase the amount of cell lysate used. Optimize the binding and washing conditions (e.g., lower salt concentration in wash buffer). Ensure the biotinylated peptide is correctly synthesized and purified. Consider using a longer linker between the biotin and the peptide sequence to reduce steric hindrance. |
| High Background in Pull-down | Non-specific binding of proteins to the beads or peptide. | Increase the number of washes and the stringency of the wash buffer (e.g., increase salt or detergent concentration). Pre-clear the cell lysate with unconjugated streptavidin beads before the pull-down. Include a negative control with a scrambled or non-biotinylated peptide. |
References
Application Note: Seamless Integration of Fmoc-D-Lys(Biotin)-OH in Automated Solid-Phase Peptide Synthesis
AN-SPPS-012
Introduction
Biotinylated peptides are indispensable tools in biochemical and cellular research, diagnostics, and drug development. The high-affinity interaction between biotin (B1667282) (Vitamin H) and streptavidin/avidin (Kd ≈ 10⁻¹⁴ M) enables highly specific and sensitive detection, purification, and immobilization of peptides.[1][2] Incorporating biotin at a specific site within a peptide sequence is readily achieved during Solid-Phase Peptide Synthesis (SPPS) using Fmoc-D-Lys(Biotin)-OH. This derivative allows for the direct, site-specific introduction of a biotin moiety via the D-lysine side chain.
This document provides detailed protocols and best practices for the efficient incorporation of this compound into peptide sequences using automated synthesizers. It addresses common challenges, such as solubility, and outlines procedures for synthesis, cleavage, and purification to ensure high yield and purity of the final biotinylated peptide.
Key Applications of Biotinylated Peptides
-
Immunoassays: Used in ELISA and Western Blotting for detecting protein-protein interactions.[2]
-
Affinity Chromatography: Immobilization on streptavidin-coated resins for the purification of target proteins.[3]
-
Cellular Imaging and Localization: Probing for receptors and tracking peptide uptake when conjugated with fluorescently labeled streptavidin.
-
Drug Delivery: Targeting specific cells or tissues by leveraging the biotin-avidin interaction for pre-targeted drug delivery.[3]
-
Signal Amplification: The ability of streptavidin to bind multiple biotin molecules allows for significant signal enhancement in detection assays.[4][5]
Materials and Reagents
| Reagent/Material | Grade | Notes |
| This compound | Peptide Synthesis Grade | Store at 2-8°C. |
| Standard Fmoc-protected Amino Acids | Peptide Synthesis Grade | |
| Solid-Phase Resin | e.g., Rink Amide, Wang | Choice depends on desired C-terminal functionality (amide or carboxylic acid). |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Primary solvent for synthesis. |
| N-Methyl-2-pyrrolidone (NMP) | Peptide Synthesis Grade | Recommended solvent for dissolving this compound due to better solubility.[4] |
| Dichloromethane (DCM) | ACS Grade | Used for resin washing and swelling. |
| Piperidine (B6355638) | Peptide Synthesis Grade | For Fmoc deprotection (typically 20% in DMF). |
| Coupling Reagents | e.g., HBTU, HATU, HCTU | High-efficiency activators. |
| Activator Base | e.g., DIEA, DIPEA | N,N-Diisopropylethylamine. |
| Cleavage Cocktail | e.g., Reagent K, Reagent R | Typically >90% Trifluoroacetic Acid (TFA) with scavengers.[6][7] |
| Scavengers | e.g., TIS, EDT, Thioanisole | Triisopropylsilane, 1,2-ethanedithiol. Choice depends on peptide sequence. |
| Diethyl Ether (cold) | ACS Grade | For peptide precipitation. |
Experimental Protocols
A primary challenge with this compound is its limited solubility in standard solvents like DMF.[4] Proper preparation is critical for efficient coupling.
Recommended Method (NMP):
-
Calculate the required amount of this compound for the desired concentration (e.g., 0.2 M).
-
Dissolve the reagent in NMP. Gentle warming (up to 40°C) can aid dissolution.[4] A 0.1 M solution in NMP is readily achievable.[4]
-
Ensure the solution is clear before placing it on the automated synthesizer.
Alternative Method (DMF/DIPEA):
-
For every 75 mg of this compound, add 1 mL of DMF.[4]
-
Add 80 µL of DIPEA to the suspension.[4]
-
Vortex or sonicate until fully dissolved. This method is particularly suitable when using coupling reagents like HBTU, HATU, or HCTU, where DIPEA is part of the activation mixture.[4]
The following protocol outlines a standard cycle for incorporating this compound. Parameters may need optimization based on the specific synthesizer and peptide sequence.
-
Resin Swelling: Swell the resin in DMF or DCM for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group from the preceding amino acid.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine.
-
Coupling of this compound:
-
Activation: Pre-activate a 2-5 fold molar excess of this compound solution with an equivalent amount of coupling reagent (e.g., HBTU/HATU) and 2 equivalents of DIPEA in NMP or the prepared DMF/DIPEA solution.
-
Coupling Reaction: Add the activated amino acid solution to the resin.
-
Reaction Time: Allow the coupling to proceed for 1-2 hours. Due to potential steric hindrance from the biotin moiety, a double coupling or an extended coupling time (up to overnight) may be necessary to ensure complete reaction.[8]
-
Monitoring: Perform a Kaiser test or other ninhydrin-based test to confirm the completion of the coupling reaction.
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Capping (Optional): To block any unreacted amino groups, treat the resin with an acetic anhydride/DIPEA solution in DMF.
-
Chain Elongation: Repeat the deprotection and coupling cycle for subsequent amino acids.
After synthesis is complete, the peptide must be cleaved from the resin and all side-chain protecting groups removed.
-
Resin Preparation: Wash the final peptide-resin with DCM (3-5 times) and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Cocktail Preparation: Prepare a suitable cleavage cocktail. The choice of scavengers is critical to prevent side reactions with sensitive residues (e.g., Trp, Met, Cys).
-
Cleavage Reaction:
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and add to a 50 mL centrifuge tube.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.
-
-
Isolation:
-
Centrifuge the ether suspension to pellet the peptide.
-
Decant the ether, wash the pellet with cold ether 2-3 more times, and dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient of water/acetonitrile containing 0.1% TFA.
-
Analysis: Confirm the identity and purity of the final biotinylated peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.
Expected Results and Data
The efficiency of incorporating this compound is generally high, but the final yield and purity can be influenced by the peptide sequence and synthesis conditions.
| Parameter | Typical Value | Notes |
| Coupling Efficiency | >98% | As determined by a negative Kaiser test. Double coupling or extended reaction times are recommended to achieve this. |
| Crude Purity (HPLC) | 60-85% | Highly dependent on the overall length and complexity of the peptide. The value of ≥85.0 % (a/a) is a quality specification for the starting material itself.[9] |
| Final Purity (HPLC) | >95% | Achievable after standard RP-HPLC purification. |
| Overall Yield | 10-40% | Varies significantly based on peptide length, sequence, and the number of purification steps. |
| Mass Verification | Expected MW ± 1 Da | Should be confirmed by MS. The molecular weight of this compound is 594.72 g/mol .[9] The mass addition of the D-Lys(Biotin) residue in the final peptide is 243.36 Da. |
Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Incomplete Coupling / Low Yield | 1. Poor solubility of this compound.2. Steric hindrance.3. Insufficient coupling time or reagent equivalents. | 1. Use NMP as the solvent or the DMF/DIPEA method.[4] Consider gentle warming.2. Perform a double coupling or extend the coupling time to overnight.[8]3. Increase molar excess of amino acid and coupling reagents to 5-fold. |
| Poor Purity of Crude Peptide | 1. Side reactions during cleavage due to inadequate scavengers.2. Aggregation of the peptide on the resin. | 1. Select a cleavage cocktail appropriate for the peptide sequence (e.g., Reagent K for Trp-containing peptides).[6]2. Incorporate PEG linkers or use microwave-assisted synthesis to reduce aggregation.[10][11] |
| No or Low Binding to Streptavidin | 1. Steric hindrance between the biotin tag and the peptide sequence.2. Biotin moiety was compromised during synthesis or cleavage. | 1. Synthesize the peptide with a flexible spacer (e.g., an aminohexanoic acid (Ahx) or PEG linker) between the biotin and the peptide sequence.[1][10]2. Verify the mass of the final product to ensure the biotin is intact. |
Visualized Workflows and Concepts
Caption: Automated synthesis workflow for biotinylated peptides.
Caption: Principle of biotin-streptavidin affinity binding.
References
- 1. qyaobio.com [qyaobio.com]
- 2. Peptide Modifications: Biotinylation for peptide-protein and protein-protein interactions [lifetein.com.cn]
- 3. vectorlabs.com [vectorlabs.com]
- 4. peptide.com [peptide.com]
- 5. FMOC-Lys(Biotin)-OH | AAT Bioquest [aatbio.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. ≥95% (TLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 10. Biotinylation Reagents [sigmaaldrich.com]
- 11. blog.mblintl.com [blog.mblintl.com]
Application Notes and Protocols: Detection of Biotinylated Peptides Synthesized with Fmoc-D-Lys(Biotin)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the detection and characterization of biotinylated peptides synthesized using Fmoc-D-Lys(Biotin)-OH. The methods described herein are essential for various applications, including protein-protein interaction studies, immunoassays, and drug discovery.
Introduction to Biotinylated Peptides
Biotinylated peptides are powerful tools in life science research. The high-affinity interaction between biotin (B1667282) and avidin (B1170675) or streptavidin (Kd = 10⁻¹⁴ to 10⁻¹⁵ M) forms the basis for highly specific and sensitive detection and purification methods.[1][2] The synthesis of peptides with site-specific biotinylation can be readily achieved using this compound in solid-phase peptide synthesis (SPPS).[3][4][5] This allows for the precise placement of a biotin moiety on a lysine (B10760008) residue within the peptide sequence.
Applications of Biotinylated Peptides Include:
-
Immunoassays: Such as Enzyme-Linked Immunosorbent Assay (ELISA) for antibody epitope mapping and protein quantification.[6]
-
Protein-Protein Interaction Studies: Utilized in pull-down assays to identify binding partners.[7][6]
-
Affinity Chromatography: For the purification of target proteins.[6]
-
Cell and Tissue Labeling: For imaging and localization studies.[7]
-
Microarrays: For high-throughput screening.[6]
Synthesis of Biotinylated Peptides with this compound
The incorporation of a biotinylated lysine residue during Fmoc-SPPS is a straightforward method to produce biotin-labeled peptides.[4]
Protocol: Solid-Phase Synthesis of a Biotinylated Peptide
-
Resin Preparation: Start with a suitable resin for peptide synthesis (e.g., Rink Amide resin for C-terminal amide peptides).
-
Fmoc Deprotection: Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF) and then treat with a 20% piperidine (B6355638) in DMF solution to remove the Fmoc protecting group from the resin.
-
Amino Acid Coupling: Activate the first Fmoc-protected amino acid using a coupling reagent (e.g., HBTU, HATU, or HCTU) in the presence of a base like N,N-diisopropylethylamine (DIPEA) and couple it to the deprotected resin.[3]
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents.
-
Repeat Cycles: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.
-
Incorporation of Biotinylated Lysine: At the desired position in the peptide sequence, use this compound for the coupling step. Note that Fmoc-Lys(Biotin)-OH has better solubility in NMP than DMF, and its solubility in DMF can be improved by adding DIPEA.[3]
-
Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid (TFA)/triisopropylsilane/water) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and then purify the biotinylated peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Workflow for Synthesis and Purification of Biotinylated Peptides
Caption: Workflow for the synthesis and purification of biotinylated peptides.
Detection and Characterization Methods
Several analytical techniques can be employed for the detection and characterization of biotinylated peptides.
High-Performance Liquid Chromatography (HPLC)
RP-HPLC is a crucial technique for both the purification and analytical assessment of biotinylated peptides. The introduction of the biotin moiety increases the hydrophobicity of the peptide, leading to a longer retention time on a C18 column compared to its non-biotinylated counterpart.[8]
Protocol: Analytical RP-HPLC of Biotinylated Peptides
-
Column: Use a C18 reversed-phase analytical column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% acetonitrile (B52724) with 0.1% TFA.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point. The exact gradient should be optimized based on the peptide's properties.
-
Flow Rate: Typically 1 mL/min.
-
Detection: Monitor absorbance at 214 nm and 280 nm.
-
Analysis: Compare the retention time of the biotinylated peptide with the non-biotinylated version. The biotinylated peptide will elute later.[8]
| Parameter | Setting |
| Column | C18 Reversed-Phase |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% Acetonitrile, 0.1% TFA |
| Gradient | 5-95% B over 30 min (to be optimized) |
| Flow Rate | 1 mL/min |
| Detection Wavelength | 214 nm, 280 nm |
Table 1: Typical RP-HPLC parameters for biotinylated peptide analysis.
Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming the identity and purity of biotinylated peptides. It allows for the precise determination of the molecular weight, confirming the successful incorporation of the biotin moiety. Tandem mass spectrometry (MS/MS) can be used to verify the peptide sequence and localize the site of biotinylation.
Key Observations in MS Analysis:
-
Mass Shift: The incorporation of biotin results in a specific mass increase. For example, biotinylation of a lysine residue adds 226.0776 Da to the peptide's mass.
-
Signature Fragment Ions: During collision-induced dissociation (CID) in MS/MS, biotinylated peptides generate characteristic fragment ions. Common signature ions for lysine-biotinylated peptides are observed at m/z 227.085, 310.158, and 327.185.[9]
Protocol: Mass Spectrometric Analysis
-
Sample Preparation: Dissolve the purified peptide in a suitable solvent (e.g., 50% acetonitrile/0.1% formic acid).
-
Instrumentation: Utilize an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.
-
MS Scan: Acquire a full MS scan to determine the molecular weight of the peptide. Compare the observed mass with the theoretical mass of the biotinylated peptide.
-
MS/MS Analysis: Select the parent ion of the biotinylated peptide for fragmentation. Analyze the resulting fragment ions to confirm the peptide sequence and identify the signature biotin fragments.
| Analysis Type | Expected Outcome |
| Full MS Scan | Confirmation of the correct molecular weight with the biotin modification. |
| Tandem MS (MS/MS) | Sequence verification and detection of biotin-specific signature fragment ions.[9][10] |
Table 2: Expected outcomes from mass spectrometry analysis.
Affinity-Based Detection Methods
The strong and specific interaction between biotin and streptavidin/avidin is exploited in various affinity-based assays for the detection and quantification of biotinylated peptides.[2][7]
Workflow for Affinity-Based Detection
Caption: General workflow for affinity-based detection of biotinylated peptides.
A. Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used method for detecting and quantifying biotinylated peptides, particularly in the context of screening for interactions.[6][11]
Protocol: Direct ELISA for Biotinylated Peptide Detection
-
Coating: Coat a 96-well streptavidin-coated microtiter plate with the biotinylated peptide solution (e.g., 1 µM in a suitable buffer like PBS) and incubate.[12]
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound peptide.
-
Blocking: Block the remaining protein-binding sites on the plate with a blocking buffer (e.g., 1% BSA in PBS).
-
Primary Antibody Incubation: Add the primary antibody that specifically recognizes the peptide and incubate.
-
Washing: Repeat the washing steps.
-
Secondary Antibody Incubation: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated) that binds to the primary antibody and incubate.
-
Washing: Repeat the washing steps.
-
Detection: Add the enzyme substrate (e.g., TMB for HRP) and measure the resulting colorimetric signal using a plate reader. The signal intensity is proportional to the amount of bound biotinylated peptide.
| Step | Reagent/Action | Purpose |
| 1. Coating | Biotinylated peptide on streptavidin plate | Immobilize the peptide |
| 2. Washing | PBS with 0.05% Tween-20 | Remove unbound peptide |
| 3. Blocking | 1% BSA in PBS | Prevent non-specific binding |
| 4. Primary Ab | Peptide-specific antibody | Bind to the immobilized peptide |
| 5. Secondary Ab | Enzyme-conjugated secondary antibody | Bind to the primary antibody |
| 6. Detection | Enzyme substrate | Generate a measurable signal |
Table 3: Key steps and reagents for a direct ELISA of a biotinylated peptide.
B. Pull-Down Assays
Pull-down assays are used to identify proteins that interact with the biotinylated peptide.[7][6]
Protocol: Biotinylated Peptide Pull-Down Assay
-
Immobilization: Incubate the biotinylated peptide with streptavidin-conjugated beads (e.g., agarose (B213101) or magnetic beads) to immobilize the peptide.[13]
-
Incubation with Lysate: Incubate the peptide-bead complex with a cell or tissue lysate containing potential binding partners.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads. This can be achieved by boiling in SDS-PAGE sample buffer or by using a competitive elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting. For identification of unknown binding partners, the eluted proteins can be analyzed by mass spectrometry.[6]
Quantification of Biotinylation
Quantifying the degree of biotinylation is important for consistency in experiments.
Fluorescent Biotin Quantitation
A common method for quantifying biotin is a fluorescence-based assay.[14][15]
Protocol: Fluorescent Biotin Quantitation
-
Standard Curve: Prepare a standard curve using known concentrations of biocytin.[15]
-
Sample Preparation: Prepare the biotinylated peptide sample.
-
Assay: Use a commercially available fluorescent biotin quantitation kit according to the manufacturer's instructions. This typically involves a reagent that fluoresces upon binding to biotin.
-
Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 495/520 nm) using a microplate reader.[15]
-
Calculation: Determine the biotin concentration in the sample by comparing its fluorescence to the standard curve.
Conclusion
The synthesis of biotinylated peptides using this compound provides a versatile tool for a wide range of biological research applications. The detection and characterization of these peptides can be reliably achieved through a combination of HPLC, mass spectrometry, and various affinity-based assays. The protocols provided in these application notes offer a comprehensive guide for researchers to effectively utilize biotinylated peptides in their studies.
References
- 1. An Analysis of the Biotin–(Strept)avidin System in Immunoassays: Interference and Mitigation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Avidin-Biotin Interaction | Thermo Fisher Scientific - US [thermofisher.com]
- 3. peptide.com [peptide.com]
- 4. chempep.com [chempep.com]
- 5. Fmoc-Lys(biotin)-OH, 146987-10-2 | BroadPharm [broadpharm.com]
- 6. lifetein.com [lifetein.com]
- 7. Biotinylated Peptides for Immunoassays and Drug Discovery - Creative Peptides [creative-peptides.com]
- 8. researchgate.net [researchgate.net]
- 9. Signature Fragment Ions of Biotinylated Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. ulab360.com [ulab360.com]
- 13. lifetein.com [lifetein.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fmoc-D-Lys(Biotin)-OH Coupling with HBTU/HATU
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Fmoc-D-Lys(Biotin)-OH in solid-phase peptide synthesis (SPPS), with a focus on coupling reactions mediated by HBTU and HATU. Detailed protocols for peptide synthesis and a subsequent biotin-based protein pull-down assay are included to facilitate the seamless integration of this valuable reagent into your research and development workflows.
Introduction to this compound
This compound is a modified lysine (B10760008) derivative essential for the synthesis of biotin-labeled peptides via Fmoc-based solid-phase peptide synthesis (SPPS).[1][2][3] The biotin (B1667282) moiety allows for high-affinity interactions with streptavidin and avidin, enabling a wide range of applications such as affinity purification, immunoassays, receptor localization, and protein-protein interaction studies.[2][4][5] The use of the D-enantiomer of lysine can enhance the proteolytic stability of the resulting peptide, a desirable characteristic for many therapeutic and diagnostic applications.
Properties and Handling of this compound
A critical consideration when working with this compound is its limited solubility in common SPPS solvents like N,N-dimethylformamide (DMF).[6] To overcome this, it is often necessary to prepare solutions in a mixture of DMF and a base such as N,N-diisopropylethylamine (DIPEA) or to use alternative solvents like N-methyl-2-pyrrolidone (NMP), sometimes with gentle heating.[6] For instance, 75 mg of Fmoc-Lys(Biotin)-OH can be dissolved in 1 ml of DMF containing 80 microliters of DIPEA.[6]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₁H₃₈N₄O₆S |
| Molecular Weight | 594.72 g/mol |
| Appearance | White to off-white powder |
| Storage Temperature | 2-8°C |
| Solubility | Poor in DMF, soluble in DMF/DIPEA mixtures and NMP |
Coupling Reagents: A Comparative Overview of HBTU and HATU
The choice of coupling reagent is critical for the successful incorporation of this compound into a peptide sequence. HBTU and HATU are two of the most common and effective uronium-based coupling reagents used in SPPS.
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a widely used coupling reagent that forms a reactive HOBt ester with the carboxylic acid of the amino acid.[7][8] It is a cost-effective and reliable choice for many standard couplings.[9]
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is known for its superior performance, especially in "difficult" couplings involving sterically hindered amino acids or sequences prone to aggregation.[7][10][11] HATU forms a more reactive HOAt ester, leading to faster reaction times, higher coupling efficiencies, and reduced risk of racemization compared to HBTU.[7][10]
Table 2: Comparative Performance of HBTU and HATU in Difficult Couplings (Illustrative Data)
| Parameter | HBTU | HATU |
| Relative Reactivity | High | Very High[7] |
| Typical Coupling Time | 30-60 minutes | 15-45 minutes |
| Coupling Efficiency | Good to High | Higher, especially for hindered residues[7] |
| Risk of Racemization | Low | Very Low[7][10] |
| Cost | Lower | Higher |
| Side Reactions | Potential for guanidinylation of the N-terminus if used in excess[11] | Lower risk of side reactions[7] |
Note: The data in this table is illustrative and based on general observations for difficult couplings. Actual performance may vary depending on the specific peptide sequence, resin, and reaction conditions.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Biotinylated Peptide
This protocol outlines the manual synthesis of a generic biotinylated peptide on a Rink Amide resin, resulting in a C-terminally amidated peptide.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
This compound
-
Coupling Reagents: HBTU or HATU
-
Activation Base: N,N-diisopropylethylamine (DIPEA)
-
Fmoc Deprotection Solution: 20% piperidine (B6355638) in DMF
-
Solvents: N,N-dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing Solvents: DMF, DCM, Isopropanol
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine/DMF solution and agitate for another 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling (for standard amino acids):
-
In a separate tube, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with the coupling reagent (HBTU or HATU, 3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 30-60 minutes.
-
Monitor the coupling reaction using a ninhydrin (B49086) test. A negative result (yellow beads) indicates complete coupling.
-
Wash the resin as in step 2.
-
-
This compound Coupling:
-
Solution Preparation: Due to poor solubility, dissolve this compound (1.5-2 equivalents) in a minimal amount of DMF containing DIPEA (2 equivalents). Gentle warming may be required.
-
Activation and Coupling (using HATU is recommended):
-
In a separate tube, dissolve HATU (1.5-2 equivalents) in DMF.
-
Add the HATU solution to the dissolved this compound.
-
Add additional DIPEA (2 equivalents) to the mixture.
-
Immediately add the activation mixture to the deprotected resin.
-
Agitate for 1-2 hours, monitoring the reaction with a ninhydrin test.
-
-
Wash the resin thoroughly as in step 2.
-
-
Repeat Cycles: Repeat steps 2 and 3 (or 4 for the biotinylated lysine) for each amino acid in the desired peptide sequence.
-
Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the peptide pellet under vacuum.
-
-
Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity by mass spectrometry.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Protocol 2: Biotinylated Peptide Pull-Down Assay for Protein Interaction Studies
This protocol describes a general procedure for using a synthesized biotinylated peptide to identify interacting proteins from a cell lysate.
Materials:
-
Synthesized and purified biotinylated peptide
-
Control (non-biotinylated) peptide (optional, but recommended)
-
Cell lysate from the biological system of interest
-
Streptavidin-conjugated magnetic beads or agarose (B213101) resin
-
Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., high salt buffer, low pH buffer, or SDS-PAGE sample buffer)
-
SDS-PAGE gels and reagents
-
Mass spectrometer for protein identification
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin beads in the vial.
-
Transfer an appropriate amount of bead slurry to a microcentrifuge tube.
-
Wash the beads three times with Binding/Wash Buffer by pelleting the beads (using a magnetic rack for magnetic beads or centrifugation for agarose) and resuspending them in fresh buffer.
-
-
Peptide Immobilization:
-
Resuspend the washed beads in Binding/Wash Buffer.
-
Add the biotinylated peptide to the bead suspension (the amount will need to be optimized, but a starting point is 10-50 µg of peptide per 50 µL of bead slurry).
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotin-streptavidin interaction to occur.
-
Pellet the beads and wash them three times with Binding/Wash Buffer to remove any unbound peptide.
-
-
Protein Binding:
-
Add the cell lysate to the peptide-immobilized beads.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads and collect the supernatant (this is the "flow-through" and can be saved for analysis).
-
Wash the beads extensively (at least 3-5 times) with Binding/Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads using an appropriate Elution Buffer. For mass spectrometry analysis, elution with SDS-PAGE sample buffer followed by in-gel digestion is a common method.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the proteins by Coomassie blue or silver staining.
-
Excise the protein bands of interest.
-
Identify the proteins by mass spectrometry (e.g., LC-MS/MS).
-
Caption: Workflow for a biotinylated peptide pull-down assay.
Signaling Pathway Application: Investigating Protein-Protein Interactions
Biotinylated peptides are powerful tools for elucidating signaling pathways by identifying novel protein-protein interactions. For example, a biotinylated peptide mimic of a phosphorylated protein domain can be used to "pull down" and identify specific kinases, phosphatases, or adaptor proteins that bind to this post-translationally modified site. The identified proteins can then be further investigated to understand their role in the signaling cascade.
Caption: Investigating signaling pathways with biotinylated peptides.
Conclusion
This compound is an indispensable reagent for the synthesis of biotinylated peptides. While its poor solubility presents a challenge, appropriate solvent selection and the use of highly efficient coupling reagents like HATU can ensure successful incorporation into peptide sequences. The resulting biotinylated peptides are invaluable tools for a wide array of applications in chemical biology and drug discovery, particularly for the elucidation of protein-protein interactions and signaling pathways. Careful optimization of both the synthesis and the subsequent biochemical assays will yield high-quality, reproducible data.
References
- 1. usherbrooke.ca [usherbrooke.ca]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Bioconjugation using Fmoc-D-Lys(Biotin)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Fmoc-D-Lys(Biotin)-OH in bioconjugation, with a primary focus on its application in solid-phase peptide synthesis (SPPS) for the site-specific incorporation of a biotin (B1667282) label into peptides. Detailed protocols for peptide synthesis, biotinylation, and subsequent applications in affinity purification and the study of protein-protein interactions are provided.
Introduction to this compound in Bioconjugation
This compound is a modified amino acid derivative widely used in Fmoc-based solid-phase peptide synthesis (SPPS) to introduce a biotin label at a specific position within a peptide sequence.[1][2] The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amine allows for its sequential incorporation into a growing peptide chain, while the biotin moiety is attached to the ε-amino group of the D-lysine side chain. The use of the D-isomer of lysine (B10760008) can enhance the proteolytic stability of the resulting peptide.
The strong and highly specific interaction between biotin and avidin (B1170675) or streptavidin (Kd ≈ 10⁻¹⁵ M) is the basis for its widespread use in various biological applications.[3] This high-affinity binding allows for the efficient capture, purification, and detection of biotinylated molecules.[4][5][6] Biotinylated peptides are invaluable tools in drug discovery and development for applications such as:
-
Affinity Purification: Immobilized avidin or streptavidin can be used to purify biotinylated peptides or to isolate their binding partners from complex biological mixtures.
-
Immunoassays and Diagnostics: The high sensitivity of the biotin-streptavidin interaction is leveraged in techniques like ELISA and Western blotting for the detection of specific analytes.[7]
-
Protein-Protein Interaction Studies: Biotinylated peptides can be used as baits to identify and characterize interacting proteins from cell lysates through pull-down assays.[8]
-
Drug Delivery: Biotinylation can be used to improve the pharmacokinetic properties of peptide-based drugs. For instance, biotinylation of GLP-1 analogues has been shown to enhance their oral delivery and hypoglycemic effects.[4][9]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Biotinylated Peptide
This protocol outlines the manual Fmoc-SPPS of a generic biotinylated peptide with the sequence X-X-X-Lys(Biotin)-X-X-X, where 'X' represents any standard amino acid.
Materials and Reagents:
-
Rink Amide resin (for C-terminal amide peptides) or Wang resin (for C-terminal carboxylic acid peptides)
-
Fmoc-protected amino acids
-
This compound
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Activation base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% (v/v) piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Washing solvent: DMF
-
Cleavage cocktail: Reagent K (TFA/water/phenol/thioanisole/TIS in a ratio of 82.5:5:5:5:2.5)
-
Cold diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Protocol:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the synthesis vessel.
-
First Amino Acid Coupling:
-
Pre-activate the first Fmoc-amino acid (3 equivalents relative to resin loading) with HBTU/HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the swollen resin and shake for 2-4 hours at room temperature.
-
Monitor the coupling completion using a ninhydrin (B49086) test. A negative result (yellow beads) indicates complete coupling.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Fmoc Deprotection:
-
Add the 20% piperidine in DMF solution to the resin and shake for 5 minutes.
-
Drain the solution and add a fresh portion of the deprotection solution, then shake for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5x).
-
-
Subsequent Amino Acid Couplings: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Incorporation of this compound:
-
Dissolve this compound (2 equivalents) and HBTU/HATU (1.9 equivalents) in DMF. Add DIPEA (4 equivalents) to activate. Note: this compound may have lower solubility in DMF; NMP (N-Methyl-2-pyrrolidone) or a mixture of DMF and DIPEA can be used to improve solubility.[10]
-
Add the activated solution to the resin and shake for 2-4 hours.
-
Perform a ninhydrin test to ensure complete coupling and wash the resin as described above.
-
-
Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 3.
-
Cleavage and Deprotection:
-
Wash the resin with DCM (3x) and dry it under vacuum.
-
Add the cleavage cocktail (e.g., Reagent K) to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient of acetonitrile (B52724) in water, both containing 0.1% TFA.
-
Characterize the purified peptide by mass spectrometry to confirm the correct molecular weight.
-
Affinity Pull-Down Assay to Identify Protein-Protein Interactions
This protocol describes the use of a biotinylated peptide to capture interacting proteins from a cell lysate.
Materials and Reagents:
-
Biotinylated peptide (synthesized as described in 2.1)
-
Control peptide (non-biotinylated or scrambled sequence)
-
Streptavidin-conjugated magnetic beads or agarose (B213101) resin
-
Cell lysate from the biological system of interest
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer or a high concentration of free biotin)
-
SDS-PAGE gels and buffers
-
Coomassie blue or silver stain
-
Mass spectrometer for protein identification
Protocol:
-
Bead Preparation:
-
Resuspend the streptavidin beads in lysis buffer.
-
Wash the beads three times with lysis buffer.
-
-
Peptide Immobilization:
-
Incubate the washed beads with an excess of the biotinylated peptide (and control peptide in a separate tube) for 1-2 hours at 4°C with gentle rotation to allow for binding.
-
Wash the beads three times with lysis buffer to remove unbound peptide.
-
-
Protein Pull-Down:
-
Add the cell lysate to the peptide-conjugated beads.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow for protein-peptide interactions.
-
-
Washing:
-
Pellet the beads using a magnetic stand or centrifugation.
-
Remove the supernatant and wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins by resuspending the beads in elution buffer and boiling for 5-10 minutes (for SDS-PAGE analysis) or by incubating with a high concentration of free biotin.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the proteins using Coomassie blue or silver staining.
-
Excise the protein bands of interest and identify the proteins by mass spectrometry (e.g., LC-MS/MS).
-
Compare the protein profiles from the biotinylated peptide pull-down with the control pull-down to identify specific interaction partners.
-
Data Presentation
Quantitative data from bioconjugation experiments should be summarized in tables for clarity and ease of comparison. Below are examples of how to present such data.
Table 1: Illustrative SPPS Yield and Purity of a Biotinylated Peptide
| Peptide Sequence | Biotinylation Method | Crude Yield (mg) | Purity by RP-HPLC (%) | Expected Mass (Da) | Observed Mass (Da) |
| Test-Peptide-Lys(Biotin) | This compound | 75 | >95 | 1234.5 | 1234.6 |
| Test-Peptide-Lys | N-terminal NHS-biotin | 68 | >90 | 1234.5 | 1234.4 |
Table 2: Illustrative Results from a Pull-Down Assay and Mass Spectrometry Analysis
| Identified Protein | Gene Name | Peptide Count (Biotinylated Bait) | Peptide Count (Control) | Fold Enrichment | Putative Function |
| Protein A | PRTA | 25 | 1 | 25 | Kinase |
| Protein B | PRTB | 18 | 0 | - | Adaptor Protein |
| Protein C | PRTC | 2 | 1 | 2 | Structural |
Visualization of Workflows and Pathways
Experimental Workflow for SPPS of a Biotinylated Peptide
The following diagram illustrates the key steps in the solid-phase synthesis of a biotinylated peptide using this compound.
Workflow for a Biotinylated Peptide Pull-Down Assay
This diagram outlines the process of using a biotinylated peptide to identify interacting proteins from a cell lysate.
Signaling Pathway of a Biotinylated GLP-1 Analogue
This diagram illustrates the signaling cascade initiated by the binding of a glucagon-like peptide-1 (GLP-1) analogue to its receptor (GLP-1R), a G protein-coupled receptor (GPCR), in a pancreatic β-cell. Biotinylation of such analogues can be achieved using this compound during their synthesis.
References
- 1. Identifying protein-protein interactions by proximity biotinylation with AirID and splitAirID - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. FMOC-Lys(Biotin)-OH | AAT Bioquest [aatbio.com]
- 6. peptide.com [peptide.com]
- 7. A Chemical Biological Approach to Study G Protein-Coupled Receptors: Labeling the Adenosine A1 Receptor Using an Electrophilic Covalent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Fluorescently Labeled Peptides with Biotin Tags: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently labeled peptides that also incorporate a biotin (B1667282) tag are powerful and versatile tools in a wide range of biomedical research and drug development applications. The fluorescent moiety enables sensitive detection and quantification through methods like fluorescence microscopy, flow cytometry, and fluorescence polarization assays.[1][2] Simultaneously, the biotin tag provides a high-affinity handle for immobilization, purification, and detection via its exceptionally strong and specific interaction with streptavidin or avidin.[3][4] This dual-functionality makes these peptides invaluable for studying protein-protein interactions, enzyme activity, receptor binding, and cellular uptake.[5][6]
This document provides detailed application notes and experimental protocols for the preparation and purification of fluorescently labeled, biotinylated peptides. It covers the most common conjugation chemistries, offers guidance on selecting appropriate reagents, and presents example applications in kinase assays and pull-down assays.
Overview of Labeling Chemistries
The choice of labeling strategy is dictated by the peptide's amino acid sequence and the desired location of the fluorescent dye and biotin tag. The most prevalent methods involve the reaction of a functionalized dye or biotin with specific amino acid side chains.[7]
-
Amine-Reactive Labeling (NHS Esters): N-hydroxysuccinimide (NHS) esters are widely used to label the primary amines found at the N-terminus of a peptide and on the side chain of lysine (B10760008) residues.[8][9] The reaction forms a stable amide bond and is typically performed at a slightly alkaline pH (8.3-8.5).[10][11]
-
Thiol-Reactive Labeling (Maleimides): Maleimides react specifically with the thiol group of cysteine residues to form a stable thioether bond.[12] This reaction is highly efficient at a neutral pH (6.5-7.5) and is advantageous for site-specific labeling due to the lower natural abundance of cysteine in peptides.[13]
-
Click Chemistry (Alkynes and Azides): This modern class of reactions involves the copper(I)-catalyzed cycloaddition of an alkyne and an azide (B81097) to form a highly stable triazole linkage.[14] Click chemistry offers exceptional specificity and efficiency, and the reacting functional groups are bioorthogonal, meaning they do not react with other functional groups found in biological systems.[15]
Data Presentation: Quantitative Parameters for Peptide Labeling
The following tables summarize key quantitative data for the different labeling chemistries to aid in experimental design and optimization.
Table 1: Comparison of Common Fluorescent Dyes for Peptide Labeling
| Fluorescent Dye | Excitation (nm) | Emission (nm) | Brightness | Photostability | pH Sensitivity |
| FAM (Carboxyfluorescein) | ~494 | ~518 | High | Moderate | Sensitive |
| TAMRA (Tetramethylrhodamine) | ~557 | ~583 | High | Good | Low |
| Cy3 | ~550 | ~570 | Very High | Good | Low |
| Cy5 | ~650 | ~670 | Very High | Good | Low |
| Alexa Fluor 488 | ~495 | ~519 | Very High | Very High | Low |
| Alexa Fluor 647 | ~650 | ~668 | Very High | Very High | Low |
Table 2: Typical Reaction Conditions and Yields for Peptide Labeling Chemistries
| Labeling Chemistry | Target Residue(s) | pH Range | Molar Excess of Label | Reaction Time | Typical Yield |
| NHS Ester | N-terminus, Lysine | 8.0 - 9.0 | 5-20 fold | 1-4 hours | 50-90% |
| Maleimide (B117702) | Cysteine | 6.5 - 7.5 | 10-20 fold | 1-4 hours | >80% |
| Click Chemistry (CuAAC) | Alkyne/Azide-modified amino acid | 7.0 - 8.0 | 1.1-2 fold | 0.5-2 hours | >90% |
Experimental Workflows and Signaling Pathways
General Experimental Workflow for Peptide Labeling and Purification
The following diagram illustrates the general workflow for synthesizing and purifying a fluorescently labeled and biotinylated peptide.
Caption: General workflow for preparing fluorescently labeled, biotinylated peptides.
Example Signaling Pathway: Kinase Activity Assay
Fluorescently labeled and biotinylated peptides are frequently used as substrates in kinase assays to screen for inhibitors.[1][4] The following diagram depicts a generic kinase signaling pathway and how a labeled peptide can be used to measure enzyme activity.
Caption: Kinase activity assay using a fluorescently labeled and biotinylated peptide substrate.
Experimental Protocols
Protocol 1: Amine-Reactive Labeling using NHS Esters
This protocol describes the labeling of a peptide containing a primary amine (N-terminus or lysine) with a fluorescent dye and biotin via their NHS ester derivatives.
Materials:
-
Peptide with at least one primary amine.
-
Fluorescent dye-NHS ester.
-
Biotin-NHS ester.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
0.1 M sodium bicarbonate buffer, pH 8.3.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system.
Procedure:
-
Peptide Preparation: Dissolve the peptide in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-10 mg/mL.[11]
-
Labeling Reagent Preparation: Immediately before use, dissolve the fluorescent dye-NHS ester and biotin-NHS ester in a minimal amount of DMF or DMSO to create 10 mg/mL stock solutions.
-
Labeling Reaction: a. Add a 5- to 10-fold molar excess of the fluorescent dye-NHS ester stock solution to the peptide solution. b. Gently mix and incubate for 15 minutes at room temperature in the dark. c. Add a 10- to 20-fold molar excess of the biotin-NHS ester stock solution to the reaction mixture. d. Continue to incubate for an additional 2-4 hours at room temperature, protected from light.
-
Quenching: Add quenching buffer to a final concentration of 10-50 mM to stop the reaction. Incubate for 15 minutes at room temperature.
-
Purification: Purify the dual-labeled peptide from unreacted labels and unlabeled peptide using RP-HPLC.
-
Analysis and Storage: Confirm the identity of the purified product by mass spectrometry. Lyophilize the pure fractions and store at -20°C or -80°C, protected from light.
Protocol 2: Thiol-Reactive Labeling using Maleimides
This protocol is for labeling a peptide containing a cysteine residue with a fluorescent dye and biotin via their maleimide derivatives.
Materials:
-
Cysteine-containing peptide.
-
Fluorescent dye-maleimide.
-
Biotin-maleimide.
-
Degassed phosphate-buffered saline (PBS), pH 7.2.
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds).
-
Anhydrous DMF or DMSO.
-
RP-HPLC system.
Procedure:
-
Peptide Preparation: Dissolve the cysteine-containing peptide in degassed PBS (pH 7.2) to a final concentration of 1-5 mg/mL. If the peptide may have formed disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.
-
Labeling Reagent Preparation: Immediately before use, dissolve the fluorescent dye-maleimide and biotin-maleimide in a small amount of DMF or DMSO to create 10 mM stock solutions.
-
Labeling Reaction: a. Add a 10- to 20-fold molar excess of the fluorescent dye-maleimide solution to the peptide solution. b. Mix gently and incubate for 1-2 hours at room temperature in the dark. c. Add a 10- to 20-fold molar excess of the biotin-maleimide solution to the reaction mixture. d. Continue to incubate for another 1-2 hours at room temperature, protected from light.
-
Purification: Purify the dual-labeled peptide using RP-HPLC.
-
Analysis and Storage: Verify the product by mass spectrometry. Lyophilize the purified fractions and store at -20°C or -80°C, protected from light.
Protocol 3: Application in a Pull-Down Assay
This protocol outlines the use of a fluorescently labeled and biotinylated peptide to isolate interacting proteins from a cell lysate.
Materials:
-
Fluorescently labeled and biotinylated peptide.
-
Streptavidin-conjugated magnetic beads or agarose (B213101) resin.
-
Cell lysate containing potential interacting proteins.
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., high salt buffer, low pH buffer, or a solution of free biotin).
-
SDS-PAGE and Western blotting reagents.
Procedure:
-
Bead Preparation: Wash the streptavidin beads with wash buffer according to the manufacturer's instructions.
-
Peptide Immobilization: Incubate the washed streptavidin beads with an excess of the fluorescently labeled and biotinylated peptide for 30-60 minutes at room temperature with gentle rotation to allow for binding.
-
Washing: Wash the peptide-bound beads several times with wash buffer to remove any unbound peptide.
-
Protein Binding: Incubate the peptide-bound beads with the cell lysate for 1-4 hours at 4°C with gentle rotation to allow for the binding of interacting proteins.
-
Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound protein complexes from the beads using the chosen elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining or Western blotting with an antibody against the protein of interest. The fluorescent tag on the peptide can also be used to track the peptide during the assay.
Conclusion
The dual labeling of peptides with fluorescent dyes and biotin tags provides a robust and versatile platform for a multitude of biological assays. By selecting the appropriate labeling chemistry based on the peptide sequence and optimizing the reaction conditions, researchers can generate high-quality probes for their specific needs. The detailed protocols and application examples provided herein serve as a comprehensive guide for the successful preparation and utilization of these powerful research tools.
References
- 1. Kinase assay based on thiophosphorylation and biotinylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. tandfonline.com [tandfonline.com]
- 5. bioclone.net [bioclone.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. lumiprobe.com [lumiprobe.com]
- 10. interchim.fr [interchim.fr]
- 11. bachem.com [bachem.com]
- 12. Maleimide–thiol coupling of a bioactive peptide to an elastin-like protein polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bachem.com [bachem.com]
- 14. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. peptide.com [peptide.com]
Application of Fmoc-D-Lys(Biotin)-OH in FRET-Based Assays: A Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for utilizing Fmoc-D-Lys(Biotin)-OH in Förster Resonance Energy Transfer (FRET)-based assays. This powerful combination of a site-specific biotinylation tool and a sensitive detection technique enables the study of a wide range of biomolecular interactions and enzymatic activities.
This compound is an amino acid derivative used in solid-phase peptide synthesis (SPPS) to incorporate a biotin (B1667282) molecule at a specific position within a peptide sequence. The fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for its seamless integration into standard Fmoc-based peptide synthesis protocols. The incorporated biotin moiety serves as a high-affinity handle for the subsequent attachment of streptavidin-conjugated molecules, including fluorophores, which is a cornerstone of its application in FRET-based assays.
Principle of FRET-Based Assays Utilizing Biotinylated Peptides
Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process between two fluorophores, a donor and an acceptor. The efficiency of this energy transfer is exquisitely sensitive to the distance between the two molecules, typically occurring over a range of 1-10 nanometers. This "molecular ruler" property of FRET is harnessed to study changes in molecular proximity, such as those occurring during protein-protein interactions, conformational changes, or enzymatic cleavage events.
The use of biotinylated peptides, synthesized with this compound, in FRET assays typically involves the high-affinity and specific interaction between biotin and streptavidin (or its variants like neutravidin). A common strategy involves a FRET pair where one fluorophore is attached to the peptide and the other is conjugated to streptavidin. The binding of the biotinylated peptide to the fluorescently labeled streptavidin brings the donor and acceptor fluorophores into close proximity, enabling FRET. Any subsequent event that alters the distance between the FRET pair can be monitored by a change in the fluorescence signal.
Application Note 1: FRET-Based Protease Activity Assay
Objective: To quantitatively measure the activity of a specific protease using a biotinylated peptide substrate.
Principle: A peptide substrate containing the protease cleavage site is synthesized with an N-terminal fluorophore (donor) and a C-terminal biotin tag using this compound. This peptide is then incubated with streptavidin conjugated to a quencher or an acceptor fluorophore. In the intact state, the donor and acceptor are in close proximity, resulting in a high FRET signal (or quenched donor fluorescence). Upon cleavage of the peptide by the protease, the donor fluorophore is released from the streptavidin-quencher complex, leading to a decrease in FRET and an increase in donor fluorescence. The rate of this change in fluorescence is directly proportional to the protease activity.
Materials:
-
Custom-synthesized peptide: Fluorophore-CleavageSequence-Lys(Biotin)-NH2
-
This compound (for synthesis)
-
Streptavidin-Acceptor Fluorophore/Quencher conjugate
-
Protease of interest
-
Assay buffer
General Workflow:
Application Note 2: FRET-Based Kinase Activity Assay
Objective: To monitor the activity of a protein kinase using a biotinylated peptide substrate.
Principle: A peptide substrate for the kinase of interest is synthesized with a biotin tag at a site distant from the phosphorylation site, using this compound. The peptide also contains a donor fluorophore. The assay utilizes a phospho-specific antibody labeled with an acceptor fluorophore and streptavidin. The biotinylated peptide is immobilized on a streptavidin-coated surface. Upon phosphorylation by the kinase, the phospho-specific antibody binds to the peptide, bringing the donor and acceptor fluorophores into close proximity and generating a FRET signal. The increase in FRET is proportional to the kinase activity.[1]
Materials:
-
Custom-synthesized peptide: Donor Fluorophore-KinaseSubstrate-Lys(Biotin)-NH2
-
This compound (for synthesis)
-
Kinase of interest and ATP
-
Streptavidin-coated microplate
-
Phospho-specific antibody conjugated to an acceptor fluorophore
-
Assay buffer
General Workflow:
Detailed Protocol: Single-Molecule FRET (smFRET) Interaction Assay
This protocol describes the use of a peptide synthesized with this compound to study the interaction with a binding partner using single-molecule FRET microscopy. The biotin tag allows for specific immobilization of the peptide on a streptavidin-coated surface for observation.[2][3][4]
1. Peptide Synthesis and Labeling:
-
Synthesize the peptide of interest using standard Fmoc solid-phase peptide synthesis.
-
Incorporate this compound at the desired position for surface immobilization.
-
Incorporate another amino acid with an orthogonal protecting group (e.g., Alloc-Lys or Cys) at a specific site for labeling with the donor fluorophore.
-
After synthesis, selectively deprotect the orthogonal protecting group and label the peptide with a donor fluorophore (e.g., Cy3).
-
Cleave the peptide from the resin and purify by HPLC.
-
Characterize the final product by mass spectrometry.
2. Preparation of Microscope Slides for smFRET:
-
Clean glass coverslips by sonication in acetone (B3395972) followed by isopropanol.
-
Treat the coverslips with a mixture of (3-aminopropyl)triethoxysilane to create an amine-reactive surface.
-
Passivate the surface with a mixture of polyethylene (B3416737) glycol (PEG) and biotin-PEG to prevent non-specific binding of proteins.[3]
-
Assemble a flow chamber using the PEGylated coverslip and a microscope slide.
3. Immobilization of the Biotinylated Peptide:
-
Incubate the flow chamber with a solution of neutravidin (a deglycosylated form of avidin (B1170675) with lower non-specific binding) to bind to the biotin-PEG on the surface.
-
Wash away excess neutravidin with imaging buffer.
-
Introduce a dilute solution (pM range) of the biotinylated and donor-labeled peptide into the flow chamber to allow it to bind to the neutravidin.
-
Wash away unbound peptide.
4. Single-Molecule FRET Measurement:
-
Introduce the acceptor-labeled binding partner into the flow chamber.
-
Use a Total Internal Reflection Fluorescence (TIRF) microscope to excite the donor fluorophore.[2]
-
Simultaneously record the fluorescence emission from both the donor and acceptor channels using an EMCCD camera.
-
Binding of the acceptor-labeled partner to the immobilized peptide will result in the appearance of a FRET signal (decrease in donor fluorescence and increase in acceptor fluorescence).
-
Analyze the fluorescence time traces to determine the kinetics and dynamics of the interaction.
Logical Relationship of smFRET Components:
Quantitative Data Presentation
The following tables summarize representative quantitative data that can be obtained from FRET-based assays using biotinylated peptides.
Table 1: Protease Activity Assay Data
| Protease Concentration (nM) | Initial Rate (RFU/min) |
| 0 | 5.2 |
| 10 | 55.8 |
| 20 | 102.3 |
| 50 | 248.1 |
| 100 | 495.6 |
Table 2: Kinase Activity Assay Data
| Kinase Concentration (nM) | FRET Ratio (Acceptor/Donor) |
| 0 | 0.25 |
| 5 | 0.88 |
| 10 | 1.52 |
| 25 | 2.89 |
| 50 | 4.15 |
Table 3: Single-Molecule FRET Interaction Data
| Condition | Mean FRET Efficiency | Association Rate (kon) (µM-1s-1) | Dissociation Rate (koff) (s-1) |
| Wild-Type Interaction | 0.85 ± 0.05 | 2.1 | 0.05 |
| Mutant Interaction | 0.42 ± 0.08 | 0.8 | 0.25 |
| Inhibitor Present | No FRET Observed | - | - |
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Fmoc-D-Lys(Biotin)-OH Coupling in SPPS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the coupling efficiency of Fmoc-D-Lys(Biotin)-OH in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when coupling this compound?
The main difficulties encountered during the coupling of this compound are its low solubility in standard SPPS solvents and significant steric hindrance from the bulky biotin (B1667282) moiety.[1][2] The large size of the biotin group can physically obstruct the N-terminal amine of the growing peptide chain, leading to incomplete coupling reactions.
Q2: How can the solubility of this compound be improved?
Low solubility can lead to reduced effective concentrations and lower reaction rates. To address this, consider the following:
-
Solvent Choice: N-Methyl-2-pyrrolidone (NMP) is a better solvent for this compound than N,N-Dimethylformamide (DMF).[3] A 0.1 M solution in NMP can be achieved with gentle heating to 40°C.[3]
-
Solvent Mixtures: A 2:1 (v/v) mixture of Dichloromethane (DCM) and NMP has been successfully used to dissolve this amino acid derivative.[3]
-
Additives: The addition of N,N-Diisopropylethylamine (DIPEA) can enhance solubility in DMF. For instance, 75 mg of this compound can be dissolved in 1 ml of DMF containing 80 microliters of DIPEA.[3]
Q3: Which coupling reagents are most effective for this compound?
Due to the sterically hindered nature of this compound, standard coupling reagents may be insufficient. More potent uronium/aminium or phosphonium (B103445) salt-based reagents are highly recommended.[4][5]
| Reagent Class | Recommended Reagents | Notes |
| Uronium/Aminium | HATU, HCTU, HBTU, TBTU | HATU is often cited for its high reactivity in hindered couplings.[4][6] |
| Phosphonium | PyBOP, PyAOP | Excellent choices for difficult couplings; can be used in excess to drive the reaction.[4][7] |
| Carbodiimides | DIC with Oxyma Pure | If using a carbodiimide, Oxyma Pure is reported to outperform HOBt as an additive.[4][5] |
Q4: Are there alternative strategies to direct coupling of this compound?
Yes, several alternative strategies can mitigate the challenges associated with direct coupling:
-
PEG Linkers: Incorporating a polyethylene (B3416737) glycol (PEG) spacer between the lysine (B10760008) side chain and the biotin group can significantly improve solubility and reduce steric hindrance.[6][8][9] This also enhances the water solubility of the final peptide.[8]
-
Post-Synthesis Biotinylation: A lysine residue with an orthogonal protecting group (e.g., Dde, Mtt, or Alloc) can be incorporated into the peptide. After completion of the peptide sequence, this protecting group is selectively removed, and the exposed amine is then biotinylated in solution or on-resin.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low incorporation of Biotin-Lys residue (confirmed by MS) | 1. Poor solubility of this compound. 2. Steric hindrance. 3. Suboptimal activation. | 1. Switch from DMF to NMP or a DCM/NMP mixture. Add DIPEA to the coupling solution if using DMF.[3]2. Use a more potent coupling reagent like HATU or PyBOP.[4][6] Increase the coupling time (e.g., 4 hours or overnight) and consider a double coupling.[4] 3. Ensure fresh, high-quality coupling reagents are used. |
| Incomplete coupling (positive Kaiser test) | 1. Insufficient reaction time. 2. Peptide aggregation. 3. Ineffective coupling reagent. | 1. Perform a double coupling with a fresh solution of activated this compound.[4] 2. If peptide aggregation is suspected, consider using a different solvent system or incorporating a PEG linker.[9] 3. Switch to a more powerful coupling reagent such as HATU or COMU.[5] |
| Formation of deletion sequences | 1. Incomplete Fmoc deprotection of the preceding residue. 2. Incomplete coupling of the biotinylated lysine. | 1. Ensure complete deprotection by extending the piperidine (B6355638) treatment time or using fresh deprotection solution.[10] 2. Follow the recommendations for improving coupling efficiency (e.g., stronger reagents, double coupling).[4] |
Experimental Protocols
Protocol 1: Double Coupling using HATU
-
Resin Swelling: Swell the resin in DMF or NMP for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete deprotection of the N-terminal amine.
-
Washing: Wash the resin thoroughly with DMF (5x), followed by DCM (3x), and then DMF (3x).
-
First Coupling:
-
Prepare the coupling solution by dissolving this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in NMP.
-
Add DIPEA (6 eq.) to the mixture and immediately add it to the resin.
-
Allow the reaction to proceed for 2 hours with agitation.
-
-
Washing: Wash the resin with NMP (5x).
-
Second Coupling:
-
Prepare a fresh coupling solution as described in step 4.
-
Add the fresh solution to the resin and allow the reaction to proceed for another 2 hours.
-
-
Final Wash and Monitoring: Wash the resin thoroughly with DMF (5x) and DCM (3x). Perform a Kaiser test to confirm the absence of free primary amines before proceeding to the next deprotection step.[4]
Protocol 2: Kaiser Test for Free Primary Amines
-
Sample Preparation: Transfer a small sample of resin beads (approx. 5-10 mg) to a small glass test tube.
-
Washing: Wash the beads with ethanol (B145695) (2x) to remove residual DMF.
-
Reagent Addition: Add the following three solutions to the test tube:
-
2-3 drops of potassium cyanide in pyridine (B92270) (e.g., 65 mg KCN in 100 mL pyridine).
-
2-3 drops of ninhydrin (B49086) in ethanol (e.g., 5 g ninhydrin in 100 mL ethanol).
-
2-3 drops of phenol (B47542) in ethanol (e.g., 80 g phenol in 20 mL ethanol).
-
-
Heating: Heat the test tube at 100-120°C for 3-5 minutes.[4]
-
Observation:
-
Positive Result (Incomplete Coupling): The beads and/or the solution will turn a dark blue or purple color, indicating the presence of free primary amines.[4]
-
Negative Result (Complete Coupling): The beads and solution will remain colorless or turn a faint yellow/brown.
-
Visualizations
Caption: Troubleshooting workflow for low coupling efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. peptide.com [peptide.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. blog.mblintl.com [blog.mblintl.com]
- 10. benchchem.com [benchchem.com]
preventing side reactions during Fmoc-D-Lys(Biotin)-OH incorporation
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent side reactions during the incorporation of Fmoc-D-Lys(Biotin)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the coupling of this compound?
A1: The primary side reactions include racemization of the D-lysine residue, diacylation of the biotin (B1667282) moiety's ureido ring, and incomplete coupling leading to deletion sequences. Racemization can be a significant issue with certain activation methods, potentially leading to the incorporation of L-lysine. Diacylation, where the ureido ring of biotin is acylated, can occur with highly activated esters. Incomplete coupling is a general issue in SPPS but can be exacerbated by the steric hindrance of the biotinylated lysine.
Q2: Which coupling reagents are recommended to minimize side reactions with this compound?
A2: For minimizing racemization, it is advisable to use coupling reagents that form less reactive intermediates. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) are commonly used. However, for sensitive amino acids prone to racemization, pre-forming the active ester with reagents like HBTU/HOBt or HATU before adding it to the resin can be beneficial. It is often recommended to avoid prolonged pre-activation times.
Q3: Can the biotin moiety itself react with coupling reagents?
A3: Yes, the ureido ring of the biotin molecule is susceptible to side reactions, particularly diacylation, when highly reactive coupling agents are used. This can be mitigated by using milder activation conditions and carefully controlling the stoichiometry of the reagents.
Q4: How can I confirm that the this compound has been successfully and correctly incorporated?
A4: Successful incorporation is typically confirmed by a negative Kaiser test (or other ninhydrin-based test) after the coupling step, indicating the absence of free primary amines on the resin. To confirm the correct structure and absence of side products, the final peptide should be cleaved from the resin, purified, and analyzed by mass spectrometry (MS) and high-performance liquid chromatography (HPLC). The observed molecular weight should match the theoretical mass of the peptide containing the biotinylated D-lysine.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unexpected Mass (+226.3 Da) in Final Peptide | Diacylation of the biotin moiety. | Use a milder activating agent or reduce the equivalents of the coupling reagent and base. Ensure the pH of the reaction mixture is not excessively basic. |
| Presence of Diastereomers in HPLC | Racemization of the D-lysine to L-lysine during activation/coupling. | Avoid prolonged pre-activation times. Use coupling reagent combinations known to suppress racemization, such as HATU/DIPEA. Consider performing the coupling at a lower temperature (e.g., 0 °C to room temperature). |
| Deletion Sequence (Peptide missing the Lys(Biotin) residue) | Incomplete coupling due to steric hindrance or poor resin swelling. | Increase the coupling time and/or temperature. Use a higher excess of the this compound and coupling reagents. Ensure adequate resin swelling in a suitable solvent (e.g., DMF, NMP) prior to coupling. |
| Positive Kaiser Test After Coupling | Incomplete coupling. | Perform a second coupling step (double coupling) before proceeding to the next deprotection step. |
Quantitative Data Summary
The following table summarizes the impact of different coupling conditions on the formation of a key side product, the diacylated biotin derivative.
| Coupling Reagent | Base | Pre-activation Time (min) | Temperature (°C) | Diacylation (%) |
| HBTU/HOBt | DIPEA | 5 | 25 | < 1 |
| HATU | DIPEA | 5 | 25 | < 1 |
| DIC/HOBt | N/A | 10 | 25 | ~2-3 |
| PyBOP | DIPEA | 5 | 25 | < 1 |
Data is a representative summary compiled from literature and may vary based on specific peptide sequences and reaction conditions.
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU/DIPEA
-
Resin Swelling: Swell the resin in dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF (5 times), followed by dichloromethane (B109758) (DCM) (3 times), and then DMF (3 times).
-
Coupling Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Activation: Allow the coupling mixture to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 2-4 hours at room temperature.
-
Washing: Wash the resin with DMF (5 times) to remove excess reagents.
-
Confirmation: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a successful coupling. If the test is positive, a second coupling may be necessary.
Visualizations
Caption: Workflow for this compound incorporation in SPPS.
Technical Support Center: Optimizing Fmoc Deprotection for Peptides Containing Lys(Biotin)
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for optimizing the N-α-Fmoc deprotection step for synthetic peptides containing Biotin-conjugated Lysine (Lys(Biotin)).
Troubleshooting Guide
This guide addresses common issues encountered during the Fmoc deprotection of biotinylated peptides.
Issue 1: Incomplete Fmoc Deprotection Leading to Deletion Sequences
Symptoms:
-
HPLC analysis of the crude peptide shows significant peaks corresponding to the mass of the desired peptide minus one or more amino acids.
-
A negative or weak positive result from a qualitative test for free amines (e.g., Kaiser test) after the deprotection step.[1]
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Peptide Aggregation: Hydrophobic sequences or the presence of the bulky biotin (B1667282) group can lead to peptide chain aggregation on the solid support, hindering reagent access. | 1. Switch to a stronger deprotection reagent: Consider using a solution of 2% DBU and 5% piperazine (B1678402) in DMF, which can be more effective for aggregated sequences.[2] 2. Increase deprotection time: Extend the standard deprotection time (e.g., from 2 x 10 minutes to 2 x 15 minutes with 20% piperidine (B6355638) in DMF). 3. Incorporate chaotropic salts: Adding agents that disrupt hydrogen bonds can reduce aggregation. |
| Steric Hindrance: The amino acid sequence surrounding the deprotection site may be sterically hindered. | 1. Increase deprotection temperature: If using a microwave peptide synthesizer, increasing the temperature can enhance deprotection efficiency. 2. Perform a double deprotection: Repeat the deprotection step to ensure complete removal of the Fmoc group. |
| Suboptimal Reagent Concentration: The standard 20% piperidine in DMF may not be sufficient for difficult sequences. | Optimize piperidine concentration: While 20% is standard, some sequences may benefit from a higher concentration, or conversely, a lower concentration (e.g., 5%) for a longer duration to minimize side reactions. |
| Degraded Reagents: Piperidine can degrade over time, reducing its efficacy. | Use fresh deprotection solution: Always prepare fresh 20% piperidine in DMF solution for each synthesis. |
Issue 2: Side Reactions During Deprotection
Symptoms:
-
HPLC/Mass spectrometry reveals unexpected peptide modifications.
-
Formation of byproducts that are difficult to separate from the target peptide.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Aspartimide Formation: Peptides containing Asp-Gly or Asp-Ser sequences are particularly prone to this side reaction under basic conditions. | 1. Add HOBt to the deprotection solution: A 0.1 M concentration of HOBt in the piperidine/DMF solution can suppress aspartimide formation. 2. Use DBU with caution: DBU can catalyze aspartimide formation and should be avoided for peptides with susceptible sequences.[3] |
| Racemization: Cysteine and Histidine residues are susceptible to racemization during deprotection. | Optimize deprotection conditions: Use the shortest effective deprotection time and avoid excessively high temperatures. |
| Modification of Biotin Moiety: While generally stable, prolonged exposure to harsh basic conditions could potentially affect the biotin group. | Minimize deprotection times: Use the minimum time required for complete Fmoc removal. For particularly sensitive sequences, consider milder deprotection reagents. |
Frequently Asked Questions (FAQs)
Q1: What is the standard protocol for Fmoc deprotection of a peptide containing Lys(Biotin)?
A standard protocol involves treating the peptide-resin with a 20% (v/v) solution of piperidine in N,N-dimethylformamide (DMF).[4][5] This is typically done in two steps: a short initial treatment (1-2 minutes) followed by a longer treatment (5-15 minutes).
Q2: Can I use DBU for Fmoc deprotection of biotinylated peptides?
Yes, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a strong, non-nucleophilic base that can be very effective for Fmoc deprotection, often leading to faster and more complete removal than piperidine.[3] It is particularly useful for sequences prone to aggregation. A common cocktail is 2% DBU and 5% piperazine in DMF. However, exercise caution with peptides containing aspartic acid, as DBU can promote aspartimide formation.[3]
Q3: How can I monitor the efficiency of the Fmoc deprotection step?
The efficiency of Fmoc deprotection can be monitored semi-quantitatively by measuring the UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm after each deprotection step.[6] A consistent absorbance profile from cycle to cycle indicates successful and complete deprotection. A sudden drop in absorbance may indicate a problem with either the deprotection or the preceding coupling step.[6] Alternatively, a qualitative Kaiser test on a few resin beads can be performed to detect the presence of free primary amines, indicating successful deprotection.[1]
Q4: Does the position of Lys(Biotin) in the peptide sequence affect the Fmoc deprotection strategy?
While the fundamental deprotection chemistry remains the same, the position of Lys(Biotin) can influence the likelihood of aggregation. A Lys(Biotin) residue within a hydrophobic cluster may contribute to aggregation, potentially requiring a more robust deprotection strategy (e.g., using DBU or longer deprotection times).
Quantitative Data on Deprotection Reagents
| Deprotection Reagent | Typical Concentration | Deprotection Time | Advantages | Disadvantages |
| Piperidine | 20% in DMF | 2 x 10 min | Well-established, reliable for most sequences. | Can be slow for aggregated sequences; potential for side reactions. |
| 4-Methylpiperidine (4-MP) | 20% in DMF | 2 x 10 min | Similar efficiency to piperidine, considered a safer alternative.[7] | May still be insufficient for highly aggregated peptides. |
| Piperazine/DBU | 5% Piperazine, 2% DBU in DMF | < 1 min | Very rapid and efficient, effective for difficult sequences.[1][2] | DBU can promote aspartimide formation.[3] |
Experimental Protocol: Optimization of Fmoc Deprotection
This protocol outlines a method for systematically optimizing the Fmoc deprotection step for a novel peptide containing Lys(Biotin).
1. Materials:
-
Peptide-resin containing the Lys(Biotin) sequence with the N-terminal Fmoc group intact.
-
N,N-Dimethylformamide (DMF), peptide synthesis grade.
-
Piperidine.
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Piperazine.
-
HPLC system for analysis.
-
Mass spectrometer.
2. Procedure:
-
Divide the Resin: Aliquot the peptide-resin into three separate reaction vessels.
-
Test Deprotection Conditions:
-
Vessel 1 (Control): Treat with 20% piperidine in DMF for 2 x 10 minutes.
-
Vessel 2 (Alternative Base): Treat with 2% DBU and 5% piperazine in DMF for 2 x 2 minutes.
-
Vessel 3 (Extended Time): Treat with 20% piperidine in DMF for 2 x 20 minutes.
-
-
Washing: After deprotection, wash all resin samples thoroughly with DMF (5 x 1 min).
-
Coupling of Next Amino Acid: Couple the next Fmoc-protected amino acid in the sequence to all three samples under standard coupling conditions.
-
Cleavage and Final Deprotection: After coupling, cleave the peptide from a small sample of resin from each vessel using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Analysis:
-
Analyze the crude peptide from each condition by RP-HPLC.
-
Use mass spectrometry to identify the major peaks.
-
Compare the chromatograms for the presence of the desired full-length peptide and any deletion sequences. The condition that yields the highest percentage of the target peptide with the lowest amount of deletion products is the optimized condition.
-
7. Data Interpretation:
-
High levels of deletion peptide in all samples: Suggests significant on-resin aggregation. Consider resynthesis using a lower loading resin or incorporating backbone modifications to disrupt secondary structures.
-
Vessel 1 shows significant deletion, while Vessels 2 and 3 are improved: Indicates that the standard piperidine deprotection is insufficient and a stronger base or longer reaction time is necessary.
-
All vessels show high purity: The standard deprotection protocol is likely sufficient for your peptide.
Visualizations
Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.
Caption: A decision tree to guide the selection of an appropriate Fmoc deprotection reagent.
References
- 1. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis [ouci.dntb.gov.ua]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.uci.edu [chem.uci.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
challenges in synthesizing peptides with "difficult" sequences using Fmoc-D-Lys(Biotin)-OH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of peptides, particularly those with "difficult" sequences, using Fmoc-D-Lys(Biotin)-OH.
Frequently Asked Questions (FAQs)
Q1: What makes a peptide sequence "difficult" to synthesize?
A1: "Difficult" peptide sequences are those prone to forming strong intermolecular or intramolecular interactions, leading to aggregation during solid-phase peptide synthesis (SPPS).[1][2] These sequences often contain a high number of hydrophobic amino acids (e.g., Val, Ile, Leu, Phe), β-branched amino acids, or residues capable of forming hydrogen bonds that promote the formation of secondary structures like β-sheets on the resin.[1][2] This aggregation can hinder the accessibility of the N-terminus for both the deprotection of the Fmoc group and the subsequent coupling of the next amino acid, leading to lower yields and purity.[3]
Q2: How does incorporating this compound contribute to synthesis challenges?
A2: The introduction of this compound can exacerbate the challenges of synthesizing difficult sequences due to several factors:
-
Poor Solubility: this compound has low solubility in commonly used SPPS solvents like N,N-dimethylformamide (DMF).[4][5] This can lead to incomplete dissolution and inefficient coupling.
-
Steric Hindrance: The bulky biotin (B1667282) group can physically obstruct the coupling reaction, especially when adjacent to other bulky amino acids or when the growing peptide chain is aggregated. This steric hindrance can result in incomplete coupling and the formation of deletion sequences.
-
Increased Aggregation: The hydrophobicity of the biotin moiety can sometimes contribute to the overall tendency of the peptide to aggregate on the solid support.
Q3: What are the initial signs of a "difficult" sequence during synthesis?
A3: Several signs during SPPS can indicate that you are dealing with a difficult sequence:
-
Resin Shrinking: A noticeable decrease in the volume of the resin bed can occur as the aggregated peptide chains cause the resin to collapse.
-
Slow or Incomplete Fmoc Deprotection: The deprotection reaction, monitored by the release of the dibenzofulvene-piperidine adduct, may be slow or incomplete.[6]
-
Positive and Persistent Kaiser Test: A positive Kaiser test (blue or purple beads) after a coupling step indicates incomplete acylation of the free amine.[6] For difficult sequences, this may persist even after repeated coupling cycles.
-
Color Changes: The resin may develop a yellowish or brownish color, which can be a sign of side reactions or aggregation.
Troubleshooting Guide
Problem 1: Low Coupling Efficiency of this compound
Symptoms:
-
Positive Kaiser test after coupling with this compound.
-
Mass spectrometry of the crude peptide shows a significant peak corresponding to the peptide sequence without the biotinylated lysine (B10760008).
Possible Causes and Solutions:
| Possible Cause | Solution |
| Poor Solubility of this compound | Use alternative solvents like N-methyl-2-pyrrolidone (NMP) where solubility is better.[4] A mixture of DMF and dimethyl sulfoxide (B87167) (DMSO) (1:1 v/v) with gentle warming can also be effective.[5][7] For coupling reagents like HBTU, HATU, or HCTU, dissolving this compound in DMF containing diisopropylethylamine (DIEA) can improve solubility.[4] |
| Steric Hindrance | Increase the coupling time and/or perform a double coupling. Consider using a more potent coupling reagent (see table below). Incorporating a spacer, such as 6-aminohexanoic acid (Ahx), between the lysine and the biotin can also alleviate steric hindrance.[8] |
| Peptide Aggregation | Use a more effective solvent system that disrupts secondary structures, such as a mixture of DMF and dichloromethane (B109758) (DCM). Adding chaotropic salts (e.g., LiCl) to the coupling mixture can also help, but their effect on reagent solubility should be considered.[3] |
Table 1: Comparison of Coupling Reagents for Difficult Couplings
| Coupling Reagent | Advantages | Considerations |
| HBTU/HOBt | Standard and effective for many couplings. | May be insufficient for severely hindered couplings. |
| HATU/HOAt | More reactive than HBTU/HOBt, can improve efficiency for difficult couplings. | Higher cost. |
| HCTU | Similar reactivity to HATU but often more cost-effective. | Can be less stable than HATU. |
| DIC/OxymaPure® | Reduces risk of racemization. |
Problem 2: Incomplete Fmoc Deprotection After Biotinylation
Symptoms:
-
UV monitoring of the Fmoc deprotection shows a slow or incomplete release of the DBF-piperidine adduct.
-
Mass spectrometry reveals a peak corresponding to the Fmoc-protected peptide.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Aggregation | The bulky biotin group may contribute to aggregation, shielding the N-terminal Fmoc group. |
| - Increase the deprotection time. | |
| - Use a stronger deprotection solution (e.g., 30-50% piperidine (B6355638) in DMF). | |
| - Perform the deprotection at a slightly elevated temperature (e.g., 30-35°C). | |
| - Add a chaotropic agent like LiCl to the deprotection solution. |
Problem 3: Low Yield and/or Purity of the Final Biotinylated Peptide
Symptoms:
-
Low recovery of the peptide after cleavage and purification.
-
HPLC analysis of the crude product shows multiple peaks, including deletion sequences.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Cumulative Effects of Aggregation | The peptide has aggregated throughout the synthesis. |
| - Incorporate Backbone Modifications: Introduce pseudoproline dipeptides or Dmb-dipeptides at strategic points in the sequence to disrupt secondary structure formation.[3] | |
| - Elevated Temperature Synthesis: Perform the synthesis at a higher temperature (e.g., 50-60°C) to reduce aggregation.[3] | |
| - Microwave-Assisted Synthesis: Utilize microwave energy to accelerate both coupling and deprotection steps and minimize aggregation.[9] | |
| Side Reactions | The biotinylation reagent may have reacted with other side chains, or other side reactions common to peptide synthesis may have occurred.[10][11] |
| - Ensure proper side-chain protection of all amino acids. | |
| - Use optimized cleavage cocktails to minimize side reactions during deprotection. | |
| Poor Solubility of the Crude Peptide | The final biotinylated peptide may be poorly soluble in the purification solvents. |
| - Dissolve the crude peptide in a stronger solvent like 6M guanidine (B92328) hydrochloride before HPLC purification.[12] | |
| - Consider using a C4 or C8 column for hydrophobic peptides instead of a C18 column.[12] |
Experimental Protocols
Protocol 1: Enhanced Solubility Coupling of this compound
-
Resin Preparation: Swell the resin in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF.
-
Coupling Solution Preparation:
-
In a separate vial, dissolve this compound (2 eq) in NMP to a concentration of 0.1 M. Gentle warming (up to 40°C) may be required.[4]
-
Alternatively, dissolve this compound (2 eq) in a minimal amount of DMF:DMSO (1:1 v/v).[7]
-
Add the coupling reagent (e.g., HCTU, 2 eq) and the base (e.g., DIEA, 4 eq).
-
-
Coupling Reaction: Add the activated this compound solution to the deprotected resin. Allow the reaction to proceed for 2-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test. If the test is positive, repeat the coupling step.
-
Washing: Wash the resin with DMF, followed by DCM, and then DMF to prepare for the next cycle.
Protocol 2: Cleavage and Deprotection of Biotinylated Peptides
-
Resin Preparation: After the final deprotection and washing, dry the resin under vacuum for at least 1 hour.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Reagent K (TFA/thioanisole/water/phenol/ethanedithiol, 82.5:5:5:5:2.5 v/v).
-
Cleavage: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
-
Washing and Drying: Centrifuge the precipitated peptide, decant the ether, and wash the pellet with cold ether two more times. Dry the peptide pellet under vacuum.[12]
Visualizations
Caption: Troubleshooting workflow for low yield in biotinylated peptide synthesis.
Caption: Decision-making process for selecting a synthesis strategy.
References
- 1. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 2. The road to the synthesis of “difficult peptides” - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. qyaobio.com [qyaobio.com]
- 9. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 11. Peptide biotinylation with amine-reactive esters: differential side chain reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
Fmoc-D-Lys(Biotin)-OH low solubility in DMF solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low solubility of Fmoc-D-Lys(Biotin)-OH in Dimethylformamide (DMF) solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in DMF?
A1: this compound is known to have inherently low solubility in pure DMF. This is a common issue faced by many researchers. Some commercial preparations of this reagent may even contain up to 10% residual DMF to improve initial solubility.
Q2: What are the recommended alternative solvents or solvent mixtures to dissolve this compound?
A2: Several alternative solvents and mixtures have been shown to be effective. N-Methyl-2-pyrrolidone (NMP) generally offers better solubility than DMF[1]. Mixtures such as Dichloromethane (DCM) and NMP, or DMF with additives like Diisopropylethylamine (DIPEA), can also significantly improve solubility[1]. Dimethyl sulfoxide (B87167) (DMSO) is another option, sometimes requiring gentle heating[2][3].
Q3: Can heating improve the solubility of this compound in DMF?
A3: While gentle heating can aid in dissolving many compounds, caution is advised with Fmoc-protected amino acids to avoid potential degradation or side reactions. A more reliable approach is to use a co-solvent or an alternative solvent system. For instance, a 0.1 M solution in NMP can be prepared with heating to 40°C[1].
Q4: Are there any derivatives of Fmoc-Lys(Biotin)-OH with better solubility?
A4: Yes, PEGylated versions of Fmoc-Lys(Biotin)-OH, such as Fmoc-Lys(biotin-PEG)-OH, are available and exhibit enhanced solubility, particularly in aqueous solutions, due to the hydrophilic polyethylene (B3416737) glycol (PEG) spacer[4][5]. These can be excellent alternatives if solubility in your desired system is a major concern.
Troubleshooting Guides
Issue: this compound fails to dissolve completely in DMF for Solid-Phase Peptide Synthesis (SPPS).
This guide provides a step-by-step approach to address solubility challenges.
Caption: Troubleshooting workflow for dissolving this compound.
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvent systems based on available data.
| Solvent/Mixture | Concentration/Amount | Conditions | Reference |
| NMP | 0.1 M | Heating at 40°C may be required. | [1] |
| DMF with DIPEA | 75 mg in 1 mL DMF + 80 µL DIPEA | - | [1] |
| DCM/NMP | 2:1 (v/v) | - | [1] |
| DMSO | 50 mg/mL | Ultrasonic treatment may be needed. | [6] |
Experimental Protocols
Protocol 1: Dissolution of this compound using NMP
-
Weigh the required amount of this compound.
-
Add the appropriate volume of NMP to achieve the desired concentration (e.g., for a 0.1 M solution).
-
If the compound does not dissolve completely at room temperature, warm the solution to 40°C with gentle agitation until fully dissolved[1].
-
Allow the solution to cool to room temperature before use in your synthesis protocol.
Protocol 2: Dissolution of this compound using DMF and DIPEA
This method is particularly useful when using coupling reagents like HBTU, HATU, or HCTU, where DIPEA is often added to the coupling mixture[1].
-
Weigh 75 mg of this compound.
-
Add 1 mL of DMF to the solid.
-
Add 80 microliters of DIPEA to the suspension[1].
-
Vortex or stir the mixture until the solid is completely dissolved.
-
This solution can then be used directly in the coupling step of peptide synthesis.
Protocol 3: Dissolution of this compound using a DCM/NMP Mixture
-
Prepare a 2:1 (v/v) mixture of Dichloromethane (DCM) and N-Methyl-2-pyrrolidone (NMP).
-
Add the desired amount of this compound to the solvent mixture.
-
Agitate the solution at room temperature until the solid is fully dissolved. A recent study has utilized this solvent mixture for dissolving this product[1].
Caption: General experimental workflow for SPPS using this compound.
References
how to avoid racemization when using Fmoc-D-Lys(Biotin)-OH
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to minimize racemization when using Fmoc-D-Lys(Biotin)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the process that converts a single enantiomer of a chiral compound, such as an L- or D-amino acid, into a mixture of both L- and D-enantiomers.[1] In peptide synthesis, this leads to the incorporation of the incorrect stereoisomer into the peptide chain, resulting in impurities that can be difficult to remove and may alter the biological activity of the final peptide.[2]
Q2: What is the primary cause of racemization during Fmoc-SPPS?
A2: The primary cause of racemization during Fmoc-SPPS is the activation of the carboxylic acid of the Fmoc-amino acid, which is a necessary step for peptide bond formation.[3][4] The activated amino acid can form an intermediate (oxazolone) that is susceptible to deprotonation at the alpha-carbon, leading to a loss of stereochemical integrity.[3] The base-catalyzed coupling step is particularly crucial in inducing racemization.[5]
Q3: Is this compound particularly prone to racemization?
A3: While certain amino acids like cysteine and histidine are known to be highly susceptible to racemization, the general principles of preventing racemization apply to all amino acids, including this compound.[2][3][6] The bulky biotinylated side chain does not inherently make it more prone to racemization at the alpha-carbon, but careful selection of coupling conditions is still crucial to maintain its stereochemical purity.
Q4: How can I detect racemization in my synthesized peptide?
A4: Racemization can be detected by analytical techniques that can separate stereoisomers. Chiral chromatography (both gas and liquid) is a common method. Additionally, capillary electrophoresis with a chiral selector can be used to separate and quantify optical isomers in the final peptide product without the need for hydrolysis.[7]
Troubleshooting Guide
Issue: Significant level of D-isomer detected after coupling Fmoc-L-Lys(Biotin)-OH (or L-isomer for this compound).
| Potential Cause | Recommended Solution |
| Inappropriate Coupling Reagent | Switch to a coupling reagent known to suppress racemization. Carbodiimide-based reagents like DIC should be used with an additive such as Oxyma.[2] Phosphonium and aminium/uronium salts can also be used, but their propensity to cause racemization should be considered.[4] |
| Excessive or Strong Base | Use a hindered or weaker base. N,N-diisopropylethylamine (DIPEA) is a common choice, but for sensitive couplings, consider using N-methylmorpholine (NMM) or 2,4,6-collidine (TMP), which have been shown to reduce racemization.[4][5] |
| High Coupling Temperature | If using microwave-assisted SPPS, lower the coupling temperature for the this compound step. Reducing the temperature from 80°C to 50°C has been shown to limit racemization for sensitive amino acids.[6] |
| Prolonged Activation Time | Pre-activation of the amino acid should be kept to a minimum. Ideally, the activated amino acid should be added to the resin immediately after it is formed. |
| Absence of Racemization Suppressing Additives | Always include an additive such as 1-hydroxybenzotriazole (B26582) (HOBt), ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) in your coupling reaction.[3][4][8] These additives react with the activated amino acid to form an active ester that is less prone to racemization. |
Experimental Protocols
Protocol for Minimizing Racemization during this compound Coupling
This protocol is designed to minimize the risk of racemization during the incorporation of this compound.
Materials:
-
This compound
-
Resin with N-terminal deprotected amino group
-
Coupling Reagent: Diisopropylcarbodiimide (DIC)
-
Additive: Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Base: N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (TMP)
Procedure:
-
Amino Acid Preparation: Dissolve this compound (3 equivalents) and Oxyma (3 equivalents) in DMF.
-
Activation: Add DIC (3 equivalents) to the amino acid solution and allow it to react for a short period (e.g., 1-2 minutes) at room temperature.
-
Coupling: Add the activated amino acid solution to the resin.
-
Base Addition: Add the base (e.g., DIPEA - 4 equivalents) to the reaction vessel.
-
Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature. Monitor the reaction progress using a qualitative test (e.g., Kaiser test).
-
Washing: After the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
Data Presentation
Table 1: Influence of Coupling Reagents and Bases on Racemization
The following table summarizes the relative risk of racemization associated with different coupling conditions. Lower percentages indicate a more favorable condition for maintaining stereochemical integrity.
| Coupling Reagent | Base | Additive | Relative Racemization Risk | Reference |
| HATU | DIPEA | - | Moderate | [5] |
| HBTU | DIPEA | - | Moderate | [8] |
| DIC | DIPEA | HOBt/Oxyma | Low | [2][4] |
| DEPBT | TMP/DMP | - | Very Low | [5] |
| COMU | TMP/DMP | - | Very Low | [5] |
Note: The exact percentage of racemization can vary depending on the specific peptide sequence and reaction conditions.
Visualizations
Racemization Mechanism during Peptide Coupling
References
- 1. mdpi.com [mdpi.com]
- 2. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. researchgate.net [researchgate.net]
- 7. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
Minimizing Peptide Aggregation with Fmoc-D-Lys(Biotin)-OH: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of biotin (B1667282) into peptides via Fmoc-D-Lys(Biotin)-OH is a cornerstone technique for developing probes, assays, and targeted therapeutics. However, the unique physicochemical properties of this reagent can often lead to challenges during solid-phase peptide synthesis (SPPS), most notably peptide aggregation. This guide provides a comprehensive technical support center with troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these hurdles and achieve successful synthesis of your biotinylated peptides.
Troubleshooting Guide: Tackling Aggregation Head-On
Encountering aggregation during the synthesis of biotinylated peptides is a common challenge. This section provides a systematic approach to identifying and resolving these issues.
Initial Assessment:
-
Resin Swelling: A noticeable decrease in resin volume is a primary indicator of on-resin aggregation.
-
Slow Deprotection/Coupling: Incomplete Fmoc-deprotection or sluggish coupling reactions, often confirmed by colorimetric tests like the Kaiser test, suggest that the reactive sites on the peptide are inaccessible due to aggregation.
Strategic Solutions:
If you suspect aggregation, consider the following interventions, starting with the least disruptive methods.
| Strategy | Description | When to Use |
| Solvent Optimization | The choice of solvent can significantly impact the solubility of both the this compound reagent and the growing peptide chain. | As a first-line approach when encountering poor solubility or signs of aggregation. |
| Chaotropic Agents | These salts disrupt the secondary structure of peptides by interfering with hydrogen bonds, thereby reducing aggregation. | For moderately to severely aggregating sequences, applied as a pre-wash before coupling. |
| Backbone Protection | Introducing a temporary protecting group on the backbone amide nitrogen physically prevents the formation of inter-chain hydrogen bonds. | For highly aggregation-prone sequences, particularly those rich in hydrophobic residues. |
| Pseudoproline Dipeptides | These dipeptides introduce a "kink" in the peptide backbone, disrupting the formation of stable secondary structures like β-sheets. | For sequences containing Ser, Thr, or Cys at strategic positions to break up aggregating domains. |
Frequently Asked Questions (FAQs)
Q1: What makes this compound prone to causing aggregation?
A1: The biotin moiety itself is a relatively large and hydrophobic group. When incorporated into a growing peptide chain, especially in sequences that already have a tendency to aggregate, it can exacerbate the formation of insoluble secondary structures. Furthermore, the this compound reagent has limited solubility in standard SPPS solvents like Dimethylformamide (DMF), which can lead to incomplete coupling and subsequent side reactions.
Q2: How can I improve the solubility of this compound during coupling?
A2: To improve the solubility of this compound, consider the following solvent systems.[1] Heating may also be employed, but care should be taken to avoid degradation.
| Solvent System | Concentration Data |
| N-Methyl-2-pyrrolidone (NMP) | A 0.1 M solution can be prepared with heating to 40°C.[1] |
| DMF / DIPEA | 75 mg of this compound is soluble in 1 ml of DMF containing 80 µl of Diisopropylethylamine (DIPEA).[1] |
| Dichloromethane (DCM) / NMP | A 2:1 (v/v) mixture has been successfully used to dissolve this reagent.[1] |
Q3: When should I consider using a PEGylated version of Fmoc-Lys(Biotin)-OH?
A3: If aggregation and solubility issues persist, especially with longer or more hydrophobic peptides, using a PEGylated version like Fmoc-N-Lys-(dPEG®₁₂-biotin)-OH can be highly beneficial. The discrete PEG linker enhances the hydrophilicity of the biotinylated lysine, which can significantly reduce aggregation and improve the solubility of the final peptide.
Key Experimental Protocols
This section provides detailed methodologies for the troubleshooting strategies discussed above.
Protocol 1: Coupling of this compound in an Optimized Solvent System
This protocol is designed to enhance the solubility of this compound and ensure efficient coupling.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Coupling reagent (e.g., HBTU, HATU, HCTU)
-
Dichloromethane (DCM) for washing
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF.
-
Amino Acid Preparation:
-
Option A (NMP): Dissolve this compound (3 equivalents relative to resin loading) in NMP to a concentration of approximately 0.1 M. Gentle warming to 40°C may be necessary.
-
Option B (DMF/DIPEA): In a separate vial, suspend this compound (3 eq.) in DMF. Add DIPEA (3 eq.) and vortex until the amino acid derivative is fully dissolved.
-
-
Activation: Add the coupling reagent (e.g., HBTU, 2.9 eq.) to the dissolved this compound solution. Allow to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), extend the coupling time or perform a second coupling.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x).
Protocol 2: On-Resin Aggregation Disruption using Chaotropic Salts
This protocol describes the use of Lithium Chloride (LiCl) as a chaotropic agent to disrupt peptide aggregation prior to coupling.
Materials:
-
Peptide-resin exhibiting aggregation
-
1 M LiCl in DMF
-
DMF
-
Coupling reagents
Procedure:
-
Fmoc Deprotection: Perform the standard Fmoc deprotection protocol.
-
Chaotropic Wash: After the post-deprotection DMF washes, wash the resin with 1 M LiCl in DMF for 2 minutes. Repeat this wash once.
-
DMF Wash: Thoroughly wash the resin with DMF (at least 5 times) to remove all traces of LiCl, as it can interfere with coupling reagents.
-
Coupling: Proceed with the standard coupling protocol for the next amino acid.
Protocol 3: Incorporation of a Backbone Protecting Group (Dmb)
This protocol outlines the use of a 2,4-dimethoxybenzyl (Dmb)-protected dipeptide to prevent aggregation.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Xaa-(Dmb)Gly-OH dipeptide (where Xaa is the desired amino acid)
-
Coupling reagents (e.g., HATU, HCTU)
-
DMF or NMP
Procedure:
-
Resin Preparation: Swell and deprotect the peptide-resin as per standard protocols.
-
Dipeptide Coupling: Couple the Fmoc-Xaa-(Dmb)Gly-OH dipeptide using standard coupling conditions, similar to a regular amino acid. A double coupling may be beneficial to ensure complete reaction.
-
Chain Elongation: Continue with the synthesis of the peptide. The Dmb group will remain on the backbone, preventing aggregation.
-
Cleavage and Deprotection: The Dmb group is labile to standard trifluoroacetic acid (TFA) cleavage cocktails and will be removed simultaneously with other side-chain protecting groups and cleavage from the resin.
Protocol 4: Utilizing Pseudoproline Dipeptides to Mitigate Aggregation
This protocol details the incorporation of a pseudoproline dipeptide to introduce a "kink" in the peptide backbone.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Xaa-Yyy(ΨPro)-OH dipeptide (where Yyy is Ser, Thr, or Cys)
-
Coupling reagents
-
DMF or NMP
Procedure:
-
Strategic Selection: Identify a Ser, Thr, or Cys residue within your sequence that is a suitable location for introducing a pseudoproline dipeptide. Ideally, this should be in a region predicted to be aggregation-prone.
-
Dipeptide Coupling: In place of coupling the single amino acid (e.g., Fmoc-Ser(tBu)-OH), use the corresponding pseudoproline dipeptide (e.g., Fmoc-Ala-Ser(ΨPro)-OH). Couple using standard activation and coupling protocols.
-
Chain Elongation: Continue with the SPPS cycles.
-
Cleavage and Deprotection: The oxazolidine (B1195125) or thiazolidine (B150603) ring of the pseudoproline is cleaved under standard TFA cleavage conditions, regenerating the native Ser, Thr, or Cys residue.
Visualizing Workflows and Relationships
The following diagrams illustrate the decision-making process and experimental workflows described in this guide.
Caption: Troubleshooting workflow for aggregation in biotinylated peptide synthesis.
Caption: Experimental workflow for coupling this compound.
By implementing these informed strategies and detailed protocols, researchers can effectively navigate the challenges of peptide aggregation and successfully synthesize high-quality biotinylated peptides for their diverse research and development needs.
References
effect of piperidine exposure on Fmoc-D-Lys(Biotin)-OH stability
Welcome to the technical support center for Fmoc-D-Lys(Biotin)-OH. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues related to the use of this reagent in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Is the biotin (B1667282) group of this compound stable to piperidine (B6355638) exposure during Fmoc deprotection?
A1: Yes, the biotin moiety is generally considered stable under the standard basic conditions of Fmoc deprotection using piperidine. The biotin group has been shown to be robust and survive cleavage and deprotection with strong acids like hydrogen fluoride (B91410) (HF), which are much harsher conditions than the mild base treatment with piperidine.[1]
Q2: What are the standard conditions for Fmoc deprotection of this compound?
A2: The standard conditions for Fmoc deprotection are the same as for other Fmoc-protected amino acids. Typically, a solution of 20% piperidine in a suitable solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) is used.[2][3] The reaction time can vary from a few minutes to longer, depending on the specific peptide sequence and synthesis conditions.
Q3: Can piperidine cause any side reactions involving the biotinylated lysine (B10760008) residue?
A3: While the biotin group itself is stable, other side reactions common to SPPS can occur. For instance, aspartimide formation can be catalyzed by piperidine if an aspartic acid residue is present in the peptide sequence.[4][5] However, there is no direct evidence to suggest that piperidine specifically reacts with the biotin moiety of this compound to cause degradation or side reactions.
Q4: Are there any specific handling or storage recommendations for this compound to ensure its stability?
A4: Like most Fmoc-amino acids, this compound should be stored in a cool, dry, and dark place to prevent degradation. It is advisable to handle the reagent under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air, which can affect its reactivity and purity.
Troubleshooting Guide
Difficulties encountered during the synthesis of biotinylated peptides are often related to general SPPS issues rather than the instability of the biotin group. The following table outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Low coupling efficiency of this compound | - Steric hindrance: The bulky biotin group might hinder the coupling reaction.- Poor solubility of the reagent: this compound may not be fully dissolved in the reaction solvent.- Peptide aggregation: The growing peptide chain may aggregate on the solid support, blocking reactive sites. | - Use a stronger coupling reagent: Reagents like HATU, HCTU, or PyBOP can improve coupling efficiency.[6]- Increase coupling time and/or temperature: Allowing the reaction to proceed for a longer duration or at a slightly elevated temperature can drive the reaction to completion.- Ensure complete dissolution: Use a solvent system in which this compound is fully soluble. NMP is often a better solvent than DMF for bulky amino acids.[7]- Incorporate a "double coupling" step: Repeat the coupling step with a fresh portion of the activated amino acid to ensure complete reaction.[6]- Use a resin with a lower loading capacity: This can reduce steric hindrance between peptide chains. |
| Incomplete Fmoc deprotection | - Peptide aggregation: Aggregation can limit the access of piperidine to the Fmoc group.- Insufficient deprotection time: The standard deprotection time may not be sufficient for sterically hindered residues. | - Increase deprotection time: Extend the piperidine treatment time.- Use a stronger deprotection cocktail: A solution containing DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in addition to piperidine can be more effective for difficult deprotections.[5]- Incorporate a chaotropic agent: Adding agents like LiCl to the reaction mixture can help disrupt secondary structures and improve solvent penetration. |
| Presence of deletion sequences in the final product | - Incomplete coupling of the preceding amino acid or this compound. - Incomplete deprotection of the preceding amino acid. | - Optimize coupling and deprotection steps: Refer to the solutions for low coupling efficiency and incomplete deprotection.- Perform a capping step: After each coupling step, treat the resin with an acetylating agent (e.g., acetic anhydride) to block any unreacted amino groups and prevent the formation of deletion peptides. |
| Difficulty in purifying the final biotinylated peptide | - Aggregation of the final peptide. - Presence of closely eluting impurities. | - Optimize HPLC purification conditions: Use a different solvent system, gradient, or column to improve separation.- Incorporate a PEG spacer: Using a PEGylated version of Fmoc-Lys(Biotin)-OH can improve the solubility and chromatographic behavior of the final peptide. |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
-
Reagent Preparation: Prepare a 20% (v/v) solution of piperidine in high-purity DMF.
-
Resin Treatment: Swell the peptide-resin in DMF.
-
Deprotection: Drain the DMF and add the 20% piperidine solution to the resin.
-
Incubation: Gently agitate the resin at room temperature for the desired time (typically 5-20 minutes).
-
Washing: Drain the piperidine solution and wash the resin thoroughly with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Confirmation (Optional): Perform a Kaiser test to confirm the absence of primary amines, indicating complete Fmoc removal.
Protocol 2: Assessment of Biotin Stability (General Procedure)
This protocol outlines a general method to assess the stability of the biotin moiety to piperidine treatment.
-
Sample Preparation: Dissolve a known amount of this compound or a biotinylated peptide in DMF.
-
Piperidine Treatment: Add a 20% solution of piperidine in DMF to the sample.
-
Incubation: Incubate the mixture at room temperature for a specified period (e.g., 1, 4, 12, and 24 hours).
-
Quenching: At each time point, take an aliquot of the reaction mixture and quench the reaction by adding an excess of a weak acid (e.g., acetic acid) to neutralize the piperidine.
-
Analysis: Analyze the samples by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
HPLC: Monitor for the appearance of any new peaks that might correspond to degradation products.
-
MS: Analyze the mass of the main peak to confirm if the biotinylated compound is intact. Look for any mass shifts that would indicate modification or degradation of the biotin group.
-
-
Data Analysis: Quantify the percentage of intact biotinylated compound remaining at each time point to determine the stability.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting decision tree for biotinylated peptide synthesis.
References
- 1. A general method for preparation of peptides biotinylated at the carboxy terminus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. biotage.com [biotage.com]
Validation & Comparative
A Researcher's Guide to Purity Analysis of Fmoc-D-Lys(Biotin)-OH
For researchers, scientists, and professionals in drug development, ensuring the purity of reagents like Fmoc-D-Lys(Biotin)-OH is paramount for the successful synthesis of high-quality biotinylated peptides. This guide provides a comprehensive comparison of analytical methods for assessing the purity of this compound, with a focus on High-Performance Liquid Chromatography (HPLC). We present detailed experimental protocols, comparative data, and explore alternative methodologies to ensure robust quality control.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
Reverse-phase HPLC (RP-HPLC) is the most widely adopted method for determining the purity of Fmoc-protected and biotinylated amino acids. The technique separates the main compound from its potential impurities based on their hydrophobicity.
Typical HPLC Purity Profile of this compound
A typical analytical HPLC chromatogram for a high-purity sample of this compound would show a major peak corresponding to the product, with any impurities appearing as smaller, separate peaks. Commercial suppliers of this compound generally guarantee a purity of ≥95% as determined by HPLC.[1]
Experimental Protocol: A Recommended HPLC Method
While a universally validated method for this specific molecule is not publicly available, the following protocol is based on established methods for similar compounds and is recommended for reliable purity assessment.
Table 1: Recommended HPLC Parameters for this compound Analysis
| Parameter | Recommended Condition |
| Column | C18 reverse-phase, 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 20% to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm and 265 nm |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
| Sample Preparation | Dissolve 1 mg of this compound in 1 mL of Mobile Phase A |
Understanding Potential Impurities
The purity of this compound can be compromised by impurities arising from the synthesis of the Fmoc-amino acid or the biotinylation process. Identifying these impurities is crucial for optimizing synthesis and purification protocols.
Table 2: Common Potential Impurities in this compound
| Impurity Class | Specific Examples | Potential Source |
| Di-peptides | Fmoc-D-Lys(Biotin)-D-Lys(Biotin)-OH | Incomplete reaction or side reactions during Fmoc protection.[2] |
| β-Alanine Adducts | Fmoc-β-Ala-D-Lys(Biotin)-OH | Rearrangement of the Fmoc protecting group.[2] |
| Unreacted Starting Materials | Fmoc-D-Lys-OH, Biotin | Incomplete biotinylation reaction. |
| Enantiomeric Impurities | Fmoc-L-Lys(Biotin)-OH | Racemization during synthesis. |
| Degradation Products | Hydrolysis of the Fmoc group | Exposure to basic conditions. |
Alternative and Complementary Analytical Techniques
While HPLC is the primary method for purity determination, other techniques can provide valuable complementary information, particularly for identifying and quantifying specific types of impurities.
Table 3: Comparison of Analytical Methods for Purity Assessment
| Technique | Principle | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary and mobile phase. | Purity percentage, detection of closely related impurities. | High resolution, sensitivity, and reproducibility. | May not resolve all co-eluting impurities. |
| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio of ionized molecules. | Molecular weight confirmation, identification of impurities. | High sensitivity and specificity for molecular identification. | Not inherently quantitative without appropriate standards. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Interaction of atomic nuclei with an external magnetic field. | Structural elucidation, confirmation of functional groups. | Provides detailed structural information. | Lower sensitivity compared to HPLC and MS. |
| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning on a thin layer of adsorbent. | Qualitative assessment of purity and presence of impurities. | Simple, rapid, and cost-effective for screening. | Lower resolution and not quantitative. |
| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility. | Purity assessment, especially for charged molecules. | High separation efficiency for hydrophilic compounds. | Can be less robust than HPLC for routine analysis.[3] |
Visualizing the Analytical Workflow and Key Relationships
To better understand the processes involved in the purity analysis of this compound, the following diagrams illustrate the HPLC analytical workflow and the relationship between the main compound and its potential impurities.
By employing a robust analytical strategy that combines HPLC with orthogonal techniques when necessary, researchers can confidently assess the purity of this compound, ensuring the integrity and reproducibility of their downstream applications in peptide synthesis and drug discovery.
References
A Researcher's Guide to Mass Spectrometry Characterization of Biotinylated Peptides: A Comparative Analysis
For researchers, scientists, and drug development professionals navigating the complexities of identifying and quantifying biotinylated peptides, this guide offers an objective comparison of current mass spectrometry (MS) methodologies. We provide a comprehensive overview of enrichment strategies and fragmentation techniques, supported by experimental data, detailed protocols, and visual workflows to inform your experimental design.
The covalent attachment of biotin (B1667282) to peptides and proteins is a cornerstone of numerous life science applications, from elucidating protein-protein interactions to targeted proteomics. The robust and highly specific interaction between biotin and streptavidin has long been exploited for the enrichment of these labeled molecules. However, the very strength of this bond presents challenges for downstream mass spectrometry analysis. This guide delves into the nuances of various enrichment and fragmentation techniques, providing a comparative framework to aid in the selection of the most appropriate workflow for your research needs.
Comparing Enrichment Strategies for Biotinylated Peptides
The successful identification of biotinylated peptides by mass spectrometry is critically dependent on their effective enrichment from complex biological samples. This section compares the performance of three primary enrichment strategies: streptavidin-based affinity purification, anti-biotin antibody immunoprecipitation, and the use of a reversible biotin-binding protein, Tamavidin 2-REV.
A key challenge in the analysis of biotinylated peptides is the presence of a large excess of non-biotinylated peptides, which can suppress the signal of the target molecules in the mass spectrometer. Therefore, the efficiency and purity of the enrichment step are paramount.
| Enrichment Method | Principle | Advantages | Disadvantages |
| Streptavidin/Avidin (B1170675) Affinity Purification | Exploits the extremely high affinity (Kd ≈ 10⁻¹⁵ M) between biotin and streptavidin or avidin immobilized on a solid support (e.g., agarose (B213101) or magnetic beads). | High binding affinity allows for stringent wash steps to remove non-specific binders. | The strong interaction makes elution of biotinylated peptides difficult, often requiring harsh conditions that can be incompatible with downstream MS analysis or lead to sample loss. Contamination with peptides from the streptavidin protein itself can also be an issue.[1] |
| Anti-Biotin Antibody Immunoprecipitation | Utilizes monoclonal or polyclonal antibodies specific to the biotin moiety to capture biotinylated peptides. | Elution can typically be achieved under milder acidic conditions compared to streptavidin-based methods, which is more compatible with LC-MS/MS.[1] | Can have lower binding affinity and capacity compared to streptavidin, potentially leading to less efficient enrichment, especially for low-abundance peptides. Non-specific binding to the antibody or beads can also occur. |
| Tamavidin 2-REV | Employs an engineered avidin-like protein with a reversible biotin-binding capability, allowing for elution under mild conditions with an excess of free biotin.[2][3][4] | Offers a balance of good binding affinity for efficient capture and gentle elution conditions that preserve the integrity of the biotinylated peptides.[2][3][4] This can lead to higher recovery and a greater number of identified biotinylated peptides.[2][3] | As a newer technology, it may be less widely adopted and potentially more expensive than traditional streptavidin-based resins. |
Quantitative Comparison of Enrichment Methods
A study directly comparing the efficacy of Tamavidin 2-REV and anti-biotin antibody-based enrichment for identifying biotinylated peptides in a BioID experiment provided compelling quantitative data.[3]
| Enrichment Method | Total Peptides Identified | Biotinylated Peptides Identified | Percentage of Biotinylated Peptides |
| Tamavidin 2-REV | 5,149 | 4,021 | 78% |
| Anti-Biotin Antibody | 11,534 | 2,795 | 24% |
These results demonstrate that while the anti-biotin antibody approach identified a larger total number of peptides, the Tamavidin 2-REV method yielded a significantly higher percentage of biotinylated peptides, indicating a more specific and efficient enrichment.[3] An optimized workflow using Tamavidin 2-REV has been shown to identify nearly four times more biotinylated peptides with higher purity compared to non-optimized methods.[5][6][7]
Navigating the Fragmentation of Biotinylated Peptides
Once enriched, biotinylated peptides are subjected to tandem mass spectrometry (MS/MS) for sequencing and identification. The choice of fragmentation technique significantly impacts the quality of the resulting spectra and the confidence of peptide identification. The most common methods are Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron-Transfer Dissociation (ETD).
Collision-Induced Dissociation (CID) is a widely used "slow-heating" method that primarily cleaves the peptide backbone at the amide bonds, generating b- and y-type fragment ions.[8] For biotinylated peptides, CID can also lead to the characteristic loss of the biotin moiety. A key feature of CID spectra of biotinylated peptides is the presence of signature fragment ions , which can aid in their identification.[9][10]
Higher-Energy Collisional Dissociation (HCD) is a beam-type fragmentation technique that imparts higher energy to the peptide ions, resulting in faster fragmentation and typically producing a greater abundance of b- and y-ions, as well as immonium ions.[8][11][12] HCD can be particularly effective for the fragmentation of modified peptides.[8][11][12]
Electron-Transfer Dissociation (ETD) is a non-ergodic fragmentation method that involves the transfer of an electron to a multiply charged peptide ion. This induces fragmentation along the peptide backbone, generating c- and z-type fragment ions. A major advantage of ETD is its ability to preserve labile post-translational modifications, including biotinylation, on the peptide backbone. For peptides with higher charge states, ETD can often provide more complete fragmentation and sequence coverage compared to CID and HCD.[11][12]
Comparative Performance of Fragmentation Methods
Experimental Workflows and Protocols
To facilitate the implementation of these techniques, we provide detailed experimental protocols and visual workflows for the key methodologies discussed.
Enrichment of Biotinylated Peptides: Experimental Protocols
1. Streptavidin-Based Affinity Purification Protocol
This protocol is adapted for the enrichment of biotinylated proteins/peptides using streptavidin-coated magnetic beads.
-
Materials:
-
Streptavidin Magnetic Beads
-
Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 0.1 M glycine-HCl, pH 2.8, or a buffer containing free biotin for competitive elution if using a lower affinity streptavidin)
-
Magnetic rack
-
-
Procedure:
-
Bead Preparation: Resuspend the streptavidin magnetic beads in the vial. Transfer the desired amount of bead slurry to a new tube. Place the tube on a magnetic rack to pellet the beads and carefully remove the supernatant.
-
Equilibration: Wash the beads three times with Binding/Wash Buffer. For each wash, resuspend the beads in the buffer, place the tube on the magnetic rack, and discard the supernatant.
-
Binding: Add the sample containing biotinylated peptides to the equilibrated beads. Incubate for 30-60 minutes at room temperature with gentle rotation to allow for binding.
-
Washing: Pellet the beads on the magnetic rack and discard the supernatant. Wash the beads three to five times with Binding/Wash Buffer to remove non-specific binders.
-
Elution: Resuspend the beads in Elution Buffer and incubate for 5-10 minutes at room temperature with occasional vortexing. Pellet the beads on the magnetic rack and carefully collect the supernatant containing the enriched biotinylated peptides. Neutralize the eluate immediately if using an acidic elution buffer.
-
2. Anti-Biotin Antibody Immunoprecipitation Protocol
This protocol outlines the enrichment of biotinylated peptides using an anti-biotin antibody coupled to protein A/G magnetic beads.
-
Materials:
-
Anti-biotin antibody
-
Protein A/G Magnetic Beads
-
IP Lysis/Wash Buffer (e.g., Tris-buffered saline with 0.5% NP-40)
-
Elution Buffer (e.g., 0.1 M glycine-HCl, pH 2.5)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Magnetic rack
-
-
Procedure:
-
Bead Preparation: Wash the Protein A/G magnetic beads twice with IP Lysis/Wash Buffer.
-
Antibody Coupling: Resuspend the beads in IP Lysis/Wash Buffer, add the anti-biotin antibody, and incubate for 1-2 hours at 4°C with gentle rotation.
-
Washing: Pellet the antibody-coupled beads on a magnetic rack and wash twice with IP Lysis/Wash Buffer.
-
Immunoprecipitation: Add the sample containing biotinylated peptides to the antibody-coupled beads and incubate overnight at 4°C with gentle rotation.
-
Washing: Pellet the beads and wash three to five times with IP Lysis/Wash Buffer.
-
Elution: Elute the bound peptides by resuspending the beads in Elution Buffer and incubating for 5 minutes at room temperature. Pellet the beads and transfer the supernatant to a new tube containing Neutralization Buffer.
-
3. Tamavidin 2-REV Enrichment Protocol
This protocol is based on an optimized workflow for the enrichment of biotinylated peptides using Tamavidin 2-REV magnetic beads.[2][13]
-
Materials:
-
Tamavidin 2-REV Magnetic Beads
-
Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)
-
Elution Buffer (Wash Buffer containing 2 mM biotin)
-
-
Procedure:
-
Bead Preparation: Wash the Tamavidin 2-REV beads three times with Wash Buffer.
-
Binding: Add the peptide sample to the washed beads and incubate for 1 hour at room temperature with gentle rotation.
-
Washing: Wash the beads three times with Wash Buffer.
-
Elution: Resuspend the beads in Elution Buffer and incubate for 20 minutes at 37°C with shaking. Pellet the beads and collect the supernatant containing the enriched biotinylated peptides.
-
Proximity Ligation Assay (PLA) Workflows
Proximity ligation assays, such as BioID and APEX, utilize biotinylation to map protein-protein interactions and subcellular proteomes. The following diagrams illustrate the general workflows for these powerful techniques.
Direct Detection of Biotin-containing Tags (DiDBiT) Workflow
The DiDBiT method offers an alternative approach where proteins are digested before the enrichment of biotinylated peptides. This can reduce sample complexity and increase the yield of identified biotinylated peptides.
Conclusion
The selection of an appropriate workflow for the mass spectrometry characterization of biotinylated peptides is a critical decision that directly impacts the quality and depth of the resulting data. This guide has provided a comparative overview of the most common enrichment and fragmentation strategies.
For enrichment, while traditional streptavidin-based methods offer high affinity, the challenges associated with elution have led to the development of effective alternatives. Anti-biotin antibodies provide a milder elution, and the reversible binding of Tamavidin 2-REV shows great promise for achieving high-purity enrichment with excellent recovery.
In terms of fragmentation, the choice between CID, HCD, and ETD should be guided by the specific characteristics of the biotinylated peptides and the instrumentation available. The identification of signature fragment ions in CID and HCD can provide an additional layer of confidence in peptide identification.
By carefully considering the advantages and disadvantages of each method and by optimizing the experimental protocols, researchers can significantly enhance their ability to confidently identify and quantify biotinylated peptides, thereby advancing our understanding of a wide range of biological processes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. BioID screening of biotinylation sites using the avidin-like protein Tamavidin 2-REV identifies global interactors of stimulator of interferon genes (STING) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimized Workflow for Enrichment and Identification of Biotinylated Peptides Using Tamavidin 2-REV for BioID and Cell Surface Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. Signature Fragment Ions of Biotinylated Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signature Fragment Ions of Biotinylated Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. | Department of Chemistry [chem.ox.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
Fmoc-D-Lys(Dde)-OH: An Orthogonal Tool for Advanced Peptide Synthesis
In the landscape of solid-phase peptide synthesis (SPPS), the strategic use of orthogonal protecting groups is paramount for creating complex peptides, such as those with branched structures, cyclic motifs, or site-specific labels. Fmoc-D-Lys(Dde)-OH emerges as a critical building block in this context, offering researchers a reliable method for selective modification of a lysine (B10760008) side chain. This guide provides a comparative analysis of Fmoc-D-Lys(Dde)-OH against other common lysine protecting groups, supported by experimental data and detailed protocols for its application.
The core advantage of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group lies in its unique deprotection condition. It is stable to the basic conditions used for Nα-Fmoc group removal (e.g., piperidine) and the strong acidic conditions used for final peptide cleavage from most resins (e.g., trifluoroacetic acid, TFA).[1][2] This three-tiered orthogonality allows for the selective unmasking of the lysine's ε-amino group while the peptide remains anchored to the solid support, opening a pathway for further chemical elaboration.[3]
Comparative Analysis of Lysine Protecting Groups
The choice of a side-chain protecting group for lysine is dictated by the overall synthetic strategy. The Dde group is part of a family of "super-orthogonally" protected amino acids, which also includes Mtt, Mmt, and Alloc groups. Each has distinct cleavage conditions, providing a versatile toolkit for the peptide chemist.
| Protecting Group | Chemical Name | Deprotection Conditions | Stability | Key Advantages | Potential Issues |
| Dde | 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | 2% Hydrazine (B178648) (NH₂NH₂) in DMF[2] | Stable to piperidine (B6355638) and strong acid (TFA)[1] | Excellent orthogonality; mild deprotection allows for on-resin modification. | Can be prone to migration to unprotected lysine side chains under certain conditions.[4][5] |
| ivDde | 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl | 2-4% Hydrazine (NH₂NH₂) in DMF[2][6] | Stable to piperidine and strong acid (TFA) | More sterically hindered than Dde, reducing the risk of migration during synthesis.[2] | Requires slightly stronger or longer hydrazine treatment for complete removal compared to Dde.[6] |
| Mtt | 4-Methyltrityl | 1-2% TFA in DCM with scavengers (e.g., TIS)[7][8] | Stable to piperidine and hydrazine. Labile to mild acid. | Allows for selective deprotection on acid-sensitive resins (e.g., 2-chlorotrityl).[7][9] | Less stable to repeated TFA exposure than Dde; requires careful scavenger use.[8] |
| Boc | tert-Butoxycarbonyl | Strong acid (e.g., >50% TFA)[1][7] | Stable to piperidine and hydrazine. | The most common and robust protecting group for standard Fmoc-SPPS.[1][10] | Not orthogonal; cleaves simultaneously with the peptide from most resins.[7] |
| Alloc | Allyloxycarbonyl | Pd(0) catalyst (e.g., Pd(PPh₃)₄) in the presence of a scavenger[3] | Stable to piperidine, hydrazine, and acid. | Provides a unique, non-acidic, non-basic deprotection pathway. | Requires specialized reagents (palladium catalyst) which can be costly and require thorough washing. |
Visualizing Orthogonal Synthesis Strategies
The power of orthogonal protecting groups like Dde is best understood visually. The following diagrams, rendered in Graphviz, illustrate the core concepts and workflows.
Caption: Orthogonal protection scheme in Fmoc-SPPS.
Caption: Workflow for selective Dde deprotection and on-resin labeling.
Experimental Protocols
Protocol 1: Selective On-Resin Deprotection of the Dde Group
This protocol outlines the standard procedure for removing the Dde protecting group from a lysine side chain while the peptide is still attached to the solid support.
Materials:
-
Peptide-resin containing a Lys(Dde) or Lys(ivDde) residue.
-
N,N-Dimethylformamide (DMF), peptide synthesis grade.
-
Hydrazine monohydrate.
-
Reaction vessel suitable for SPPS (e.g., fritted syringe or automated synthesizer vessel).
Procedure:
-
Preparation: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF. For a 10 mL solution, add 200 µL of hydrazine monohydrate to 9.8 mL of DMF. Caution: Hydrazine is highly toxic and should be handled in a fume hood with appropriate personal protective equipment.[2]
-
Resin Swelling: Swell the peptide-resin in DMF for 15-30 minutes. Drain the solvent.
-
Deprotection: Add the 2% hydrazine/DMF solution to the resin (approximately 10-15 mL per gram of resin).
-
Incubation: Gently agitate the resin slurry at room temperature. The required time can vary:
-
Filtration: After each treatment, drain the hydrazine solution from the reaction vessel.
-
Washing: Following the final hydrazine treatment, thoroughly wash the resin with DMF (at least 5 times) to remove all traces of hydrazine and the cleaved protecting group.
-
Confirmation (Optional): A small sample of the resin can be cleaved and analyzed by HPLC-MS to confirm the complete removal of the Dde group before proceeding to the next step.
Protocol 2: On-Resin Labeling of the Deprotected Lysine Side Chain
This protocol describes a general procedure for coupling a molecule (e.g., a fluorescent dye, biotin) to the newly exposed ε-amino group of lysine.
Materials:
-
Peptide-resin with a deprotected Lys(NH₂) side chain (from Protocol 1).
-
Carboxylic acid-containing molecule to be coupled (e.g., Biotin, FITC, activated ester of a dye).
-
Coupling reagents: HBTU (or equivalent) and a tertiary base like Diisopropylethylamine (DIEA).
-
DMF, peptide synthesis grade.
Procedure:
-
Activation: In a separate vial, pre-activate the molecule to be coupled. Dissolve the molecule (3-5 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIEA (6 equivalents) in a minimal amount of DMF. Allow the activation to proceed for 5-10 minutes.
-
Coupling Reaction: Add the activated solution to the washed and drained peptide-resin from Protocol 1.
-
Incubation: Agitate the mixture at room temperature for 2-4 hours, or until the coupling is complete (as monitored by a ninhydrin (B49086) test, which should be negative).
-
Washing: Drain the coupling solution and wash the resin extensively with DMF, followed by Dichloromethane (DCM), and then methanol (B129727) to remove excess reagents.
-
Drying: Dry the resin under vacuum. The resin is now ready for final cleavage and purification.[12]
Concluding Remarks
Fmoc-D-Lys(Dde)-OH and its more stable counterpart, Fmoc-D-Lys(ivDde)-OH, are indispensable tools for modern peptide chemistry.[2][3] Their true orthogonality to both Fmoc and acid-labile protecting groups provides a clear and efficient route for the synthesis of complex, multi-functional peptides. By selecting the appropriate protecting group strategy and employing validated protocols, researchers can confidently undertake ambitious synthetic targets for applications ranging from drug discovery to materials science.
References
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. peptide.com [peptide.com]
- 3. chempep.com [chempep.com]
- 4. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Validating Biotin Incorporation: A Comparison of Streptavidin-Based Assays
For researchers in drug development and the broader scientific community, the successful biotinylation of molecules is a critical step in a multitude of applications, from immunoassays to targeted drug delivery. The covalent attachment of biotin (B1667282) serves as a robust and versatile tag, readily detected by its high-affinity binding partner, streptavidin. However, the crucial question that follows any biotinylation reaction is: "Did it work, and to what extent?" This guide provides an objective comparison of common methods used to validate biotin incorporation, with a focus on streptavidin binding assays, to aid researchers in selecting the most appropriate technique for their needs.
Comparing the Tools: A Quantitative Overview
The choice of a validation method often depends on a balance of factors including the required sensitivity, the nature of the biotinylated sample, available equipment, and throughput needs. Below is a summary of common techniques for assessing biotin incorporation.
| Assay Method | Principle | Typical Dynamic Range | Sensitivity | Throughput | Qualitative/Quantitative |
| Streptavidin-HRP ELISA | Immobilized biotinylated molecule is detected by Streptavidin-Horseradish Peroxidase conjugate, which catalyzes a colorimetric reaction. | 1-10 µg/mL (antigen dependent) | High (ng to pg range) | High | Quantitative |
| Streptavidin-Based Western Blot | Biotinylated proteins are separated by size, transferred to a membrane, and detected with a labeled streptavidin conjugate. | Varies with protein expression | High (ng range) | Low to Medium | Semi-Quantitative |
| Streptavidin-Based Flow Cytometry | Biotinylated cells or beads are incubated with a fluorescently labeled streptavidin and analyzed for fluorescence intensity. | Varies with cell number and biotin density | Very High (single-cell level) | High | Quantitative |
| HABA Assay | (4'-hydroxyazobenzene-2-carboxylic acid) dye is displaced from avidin (B1170675) by biotin, causing a measurable decrease in absorbance at 500 nm.[1][2][3][4] | 2-16 µM of biotin[4] | Low to Moderate | Medium | Quantitative |
In-Depth Experimental Protocols
Detailed and reproducible protocols are the cornerstone of reliable experimental outcomes. The following sections provide step-by-step methodologies for the key assays discussed.
Streptavidin-HRP ELISA for Biotinylated Antibody Detection
This protocol describes a direct ELISA to quantify the amount of biotinylated antibody that can be captured by an antigen-coated plate.
Materials:
-
High-binding 96-well ELISA plate
-
Antigen specific to the biotinylated antibody
-
Biotinylated antibody (sample)
-
Streptavidin-HRP conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2M H₂SO₄)
-
Coating Buffer (e.g., 0.1 M Sodium Carbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Antigen Coating: Dilute the antigen to a final concentration of 1-10 µg/mL in Coating Buffer. Add 100 µL of the antigen solution to each well of the 96-well plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Discard the blocking solution and wash the plate three times with Wash Buffer.
-
Sample Incubation: Prepare serial dilutions of your biotinylated antibody in Blocking Buffer. Add 100 µL of each dilution to the appropriate wells. Incubate for 1-2 hours at room temperature.
-
Washing: Discard the sample solutions and wash the plate three times with Wash Buffer.
-
Streptavidin-HRP Incubation: Dilute the Streptavidin-HRP conjugate in Blocking Buffer according to the manufacturer's instructions (a starting dilution of 1:1000 to 1:10,000 is common). Add 100 µL of the diluted conjugate to each well. Incubate for 1 hour at room temperature.[5]
-
Washing: Discard the Streptavidin-HRP solution and wash the plate five times with Wash Buffer.
-
Substrate Development: Add 100 µL of TMB substrate to each well. Incubate in the dark at room temperature for 15-30 minutes, or until a color change is observed.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader.
Streptavidin-Based Western Blot for Biotinylated Protein Detection
This protocol is designed to detect biotinylated proteins in a complex mixture, such as a cell lysate.
Materials:
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Blocking Buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)
-
Streptavidin-HRP or Streptavidin-Alkaline Phosphatase conjugate
-
Chemiluminescent or colorimetric substrate
-
Imaging system (e.g., film or digital imager)
Procedure:
-
Sample Preparation and Electrophoresis: Prepare protein samples in loading buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Streptavidin Conjugate Incubation: Dilute the streptavidin-HRP or -AP conjugate in Blocking Buffer (typical dilutions range from 1:1,000 to 1:20,000).[5][6] Incubate the membrane with the diluted conjugate for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with the appropriate chemiluminescent or colorimetric substrate according to the manufacturer's instructions.
-
Imaging: Capture the signal using an appropriate imaging system.
Streptavidin-Based Flow Cytometry for Cell Surface Biotinylation
This protocol allows for the quantification of biotinylation on the surface of cells.
Materials:
-
Biotinylated cells (sample)
-
Unbiotinylated cells (negative control)
-
Fluorescently labeled streptavidin (e.g., Streptavidin-FITC, -PE, or -APC)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Preparation: Wash the biotinylated and control cells twice with ice-cold Flow Cytometry Staining Buffer. Resuspend the cells to a concentration of 1x10⁶ cells/mL in the same buffer.
-
Streptavidin Staining: Add the fluorescently labeled streptavidin to the cell suspension at a pre-determined optimal concentration. Incubate for 20-30 minutes on ice in the dark.
-
Washing: Wash the cells twice with 2 mL of ice-cold Flow Cytometry Staining Buffer.
-
Resuspension: Resuspend the cells in 0.5 mL of Flow Cytometry Staining Buffer.
-
Data Acquisition: Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.
HABA Assay for Biotin-to-Protein Molar Ratio Determination
The HABA assay is a spectrophotometric method to estimate the number of biotin molecules conjugated to a protein.[1][2][3][4]
Materials:
-
HABA/Avidin solution
-
Biotinylated protein sample (purified from free biotin)
-
Spectrophotometer capable of reading absorbance at 500 nm
-
Cuvettes or 96-well plate
Procedure:
-
Prepare HABA/Avidin Solution: Prepare the HABA/Avidin solution according to the kit manufacturer's instructions.
-
Blank Measurement: Pipette the HABA/Avidin solution into a cuvette or well and measure the absorbance at 500 nm. This is the initial absorbance (A₅₀₀_initial).
-
Sample Measurement: Add a known volume of the biotinylated protein sample to the HABA/Avidin solution in the cuvette or well. Mix gently and incubate for a few minutes.
-
Final Measurement: Measure the absorbance at 500 nm again. This is the final absorbance (A₅₀₀_final).
-
Calculation: The concentration of biotin can be calculated based on the change in absorbance and the molar extinction coefficient of the HABA-avidin complex. The biotin-to-protein molar ratio can then be determined if the protein concentration is known.
Visualizing the Workflows
To better understand the experimental processes, the following diagrams illustrate the workflows of the discussed assays.
Caption: Workflow for Streptavidin-HRP ELISA.
Caption: Workflow for Streptavidin-Based Western Blot.
Caption: Workflow for Streptavidin-Based Flow Cytometry.
Caption: Principle of the HABA Assay.
Conclusion
The validation of biotin incorporation is a non-negotiable step to ensure the reliability of downstream applications. Streptavidin-based assays, including ELISA, Western blot, and flow cytometry, offer high sensitivity and specificity for this purpose. The choice among them will be dictated by the specific experimental context. For a rapid and straightforward estimation of the biotin-to-protein ratio, the HABA assay remains a viable, albeit less sensitive, alternative. By carefully considering the comparative data and detailed protocols presented in this guide, researchers can confidently select and implement the most suitable method for validating their biotinylation reactions, ultimately contributing to the robustness and reproducibility of their scientific findings.
References
A Comparative Guide to Biotinylation Strategies in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals, the efficient and specific biotinylation of synthetic peptides is crucial for a wide range of applications, from immunoassays to targeted drug delivery. This guide provides a comparative analysis of the most common biotinylation strategies employed in Solid-Phase Peptide Synthesis (SPPS), offering insights into their respective yields, methodologies, and strategic applications.
The introduction of a biotin (B1667282) moiety to a synthetic peptide leverages the high-affinity interaction between biotin and avidin (B1170675) or streptavidin, enabling sensitive detection and purification. The choice of biotinylation strategy during SPPS can significantly impact the overall yield, purity, and biological activity of the final peptide conjugate. The primary methods for on-resin biotinylation involve modification at the N-terminus, the side-chain of an amino acid (typically lysine), or the C-terminus through the use of a pre-loaded resin.
Comparison of Biotinylation Strategy Yields
While the overall yield of a biotinylated peptide is influenced by the cumulative efficiency of each step in the SPPS process, the biotinylation step itself is a critical factor. Direct comparative studies providing quantitative yields for different on-resin biotinylation strategies are not abundant in the literature. However, the available data and established principles of peptide chemistry allow for a qualitative and semi-quantitative comparison. Generally, on-resin biotinylation methods are considered high-yielding due to the ability to use a large excess of reagents to drive the reaction to completion.
| Biotinylation Strategy | Typical Reagents/Method | Reported/Expected Yield | Key Considerations |
| N-Terminal Biotinylation | Biotin activated with HBTU/HOBt or NHS-biotin coupled to the deprotected N-terminal amine. | Generally high and near-quantitative with optimized coupling times. | Site-specific modification is guaranteed. The free N-terminus may be crucial for biological activity, making this strategy unsuitable in such cases. |
| Side-Chain Biotinylation (Lysine) | Incorporation of an orthogonally protected lysine (B10760008) (e.g., Fmoc-Lys(Dde)-OH), followed by selective deprotection and coupling of activated biotin. | High, often requiring double or triple couplings for quantitative reaction.[1] | Allows for a free N-terminus. The position of the biotin can be precisely controlled. Requires an additional selectively removable protecting group. |
| C-Terminal Biotinylation | Use of a pre-biotinylated solid-phase resin (e.g., biotin-loaded Rink Amide resin). | The yield is inherent to the overall SPPS efficiency as biotin is pre-attached. | Ensures a free N-terminus and specific C-terminal labeling. The synthesis starts from a specialized, more expensive resin. |
It is important to note that the final yield of purified biotinylated peptide can vary significantly based on the peptide sequence, the chosen resin, and the efficiency of cleavage and purification steps. For instance, crude yields of peptide fragments can range from approximately 40% to 57% depending on the cleavage conditions.[1]
Experimental Workflows and Logical Relationships
The general workflow for producing a biotinylated peptide via SPPS involves several key stages, from initial resin preparation to final purification. The point at which biotin is introduced depends on the chosen strategy.
The logical relationship between the different biotinylation strategies and the state of the peptide on the resin is crucial for planning the synthesis.
Experimental Protocols
Below are detailed methodologies for the key on-resin biotinylation strategies. These protocols assume a starting peptide-resin synthesized using standard Fmoc/tBu chemistry.
Protocol 1: N-Terminal Biotinylation
This protocol describes the biotinylation of the N-terminal α-amino group of the fully assembled peptide while it is still attached to the resin.
-
Final Fmoc Deprotection:
-
Treat the peptide-resin with 20% piperidine (B6355638) in dimethylformamide (DMF) for 5 minutes.
-
Drain the resin and repeat the treatment with 20% piperidine in DMF for an additional 15 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (3 times), dichloromethane (B109758) (DCM) (3 times), and finally DMF (3 times).
-
-
Biotin Coupling:
-
Prepare a solution of biotin (3-5 equivalents relative to the resin loading).
-
Activate the biotin by dissolving it in a minimal amount of dimethyl sulfoxide (B87167) (DMSO) and diluting with DMF. Add an activating agent such as HBTU (3-5 eq.) and a base like N,N-diisopropylethylamine (DIEA) (6-10 eq.).
-
Add the activated biotin solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
Monitor the reaction for completion using a qualitative ninhydrin (B49086) test. If the test is positive (indicating free amines), the coupling can be repeated.
-
-
Washing:
-
After complete coupling, wash the resin extensively with DMF (5 times) and DCM (5 times).
-
Dry the resin under vacuum.
-
-
Cleavage and Deprotection:
-
Treat the dried, biotinylated peptide-resin with a cleavage cocktail appropriate for the peptide sequence and resin type (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 2-3 hours.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the peptide pellet.
-
-
Purification:
-
Purify the crude biotinylated peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: Side-Chain Biotinylation of a Lysine Residue
This method involves the incorporation of a lysine residue with an orthogonal protecting group on its side chain, which can be selectively removed to allow for biotinylation.
-
Peptide Synthesis:
-
During SPPS, incorporate Fmoc-Lys(Dde)-OH or a similar orthogonally protected lysine at the desired position in the peptide sequence using standard coupling protocols.
-
-
Selective Deprotection of Lysine Side-Chain:
-
Once the peptide chain is fully assembled, treat the peptide-resin with a 2% solution of hydrazine (B178648) in DMF.
-
Perform this treatment for 3 minutes and repeat it. This will selectively remove the Dde protecting group from the lysine side chain, leaving the Fmoc group on the N-terminus and other side-chain protecting groups intact.
-
Wash the resin thoroughly with DMF (5 times) and DCM (5 times).
-
-
Biotin Coupling to Lysine Side-Chain:
-
Follow the same procedure for biotin activation and coupling as described in Protocol 1 (Step 2), coupling the activated biotin to the now-free ε-amino group of the lysine side chain.
-
Monitor the reaction for completion using the ninhydrin test.
-
-
Final N-Terminal Fmoc Deprotection:
-
After successful side-chain biotinylation, remove the N-terminal Fmoc group using 20% piperidine in DMF as described in Protocol 1 (Step 1).
-
-
Washing, Cleavage, and Purification:
-
Follow the procedures for washing, cleavage, and purification as outlined in Protocol 1 (Steps 3, 4, and 5).
-
Protocol 3: C-Terminal Biotinylation using a Pre-loaded Resin
This strategy is the most straightforward as the biotin moiety is already attached to the solid support before the peptide synthesis begins.
-
Resin Selection and First Amino Acid Coupling:
-
Start with a commercially available, pre-biotinylated resin, such as a biotin-loaded Rink Amide resin.
-
Swell the resin in DMF.
-
Perform the deprotection of the linker's Fmoc group (if present) using 20% piperidine in DMF.
-
Couple the first Fmoc-protected amino acid of the sequence to the biotinylated resin using standard activation and coupling protocols.
-
-
Peptide Elongation:
-
Continue the peptide synthesis by repeating the cycles of Fmoc deprotection and amino acid coupling until the desired sequence is assembled.
-
-
Final N-Terminal Fmoc Deprotection:
-
Remove the final Fmoc group from the N-terminus of the completed peptide chain.
-
-
Washing, Cleavage, and Purification:
-
Follow the standard procedures for washing the peptide-resin, cleaving the C-terminally biotinylated peptide from the solid support, and purifying the final product via RP-HPLC as detailed in Protocol 1.
-
Conclusion
The choice of biotinylation strategy in SPPS is a critical decision that should be guided by the specific requirements of the final application. N-terminal biotinylation is direct and efficient but sacrifices the free N-terminus. Side-chain biotinylation offers the flexibility of placing the biotin moiety at a specific internal position while preserving the N-terminus, albeit with the need for an orthogonal protection scheme. C-terminal biotinylation via a pre-loaded resin is a simple and effective method for ensuring a free N-terminus, with the main consideration being the initial cost of the specialized resin. By understanding the yields, protocols, and strategic implications of each method, researchers can optimize the synthesis of biotinylated peptides for their diverse research and development needs.
References
A Comparative Guide to Byproduct Analysis in Fmoc-D-Lys(Biotin)-OH Synthesis
For Researchers, Scientists, and Drug Development Professionals
The purity of building blocks in solid-phase peptide synthesis (SPPS) is paramount to achieving high-quality target peptides. Fmoc-D-Lys(Biotin)-OH, a critical reagent for introducing a biotin (B1667282) label at a specific site, is no exception. Undesired byproducts generated during its synthesis can lead to the incorporation of impurities in the final peptide, complicating purification and potentially impacting biological activity. This guide provides an objective analysis of common byproducts in this compound synthesis, supported by established analytical methodologies.
Overview of this compound Synthesis and Potential Byproducts
The synthesis of this compound typically involves two key steps: the protection of the α-amino group of D-lysine with the Fmoc group and the subsequent biotinylation of the ε-amino group. Each of these steps, as well as the inherent nature of the starting materials, can introduce impurities.
Common Byproducts in Fmoc-Amino Acid Synthesis:
General side reactions during the introduction of the Fmoc group can lead to several predictable impurities. These include:
-
Dipeptides (Fmoc-D-Lys(Biotin)-D-Lys(Biotin)-OH): Formed when a molecule of already formed this compound reacts with the activated Fmoc reagent.[1]
-
β-Alanyl Impurities: Arise from the rearrangement of the Fmoc-introducing reagent.[1]
-
Free D-Lys(Biotin)-OH: Results from incomplete Fmoc protection or premature deprotection during synthesis or storage.
-
Enantiomeric Impurity (Fmoc-L-Lys(Biotin)-OH): Contamination of the D-lysine starting material with its L-enantiomer will carry through the synthesis.
Byproducts from the Biotinylation Step:
The reaction of biotin activated esters (e.g., Biotin-NHS) with the ε-amino group of Fmoc-D-Lysine is generally efficient. However, side reactions can occur:
-
Double Biotinylation: Although less common for lysine (B10760008), reaction at other nucleophilic sites could theoretically occur under non-optimized conditions. More relevant is the potential for reaction with impurities in the starting Fmoc-D-Lysine that may have unprotected nucleophilic side chains.
-
Hydrolyzed Biotin: The activated biotin ester can hydrolyze in the presence of water, leading to unreacted Fmoc-D-Lysine.
-
Side Reactions with other Functional Groups: While the primary target is the ε-amino group, activated biotin esters have been shown to react with other nucleophilic side chains such as those of serine, tyrosine, and arginine under certain conditions.[2]
Other Potential Impurities:
-
Residual Solvents and Reagents: Acetic acid, often from the hydrolysis of ethyl acetate (B1210297) used as a solvent, can act as a capping agent in subsequent peptide synthesis.[1]
-
Premature Fmoc-deprotection: The free ε-amino group of a lysine residue can, under certain conditions, cause the premature removal of the Fmoc group from another molecule, leading to side products.
Comparative Analysis of Byproducts
The following table summarizes the common byproducts, their potential impact, and the primary analytical techniques for their detection.
| Byproduct/Impurity | Potential Source | Impact on Peptide Synthesis/Drug Development | Primary Analytical Techniques |
| Fmoc-D-Lys(Biotin)-D-Lys(Biotin)-OH | Reaction of this compound with activated Fmoc reagent | Insertion of an extra D-Lys(Biotin) residue | HPLC, LC-MS |
| β-Alanyl Impurities | Rearrangement of Fmoc-introducing reagent | Incorporation of an incorrect amino acid | HPLC, LC-MS |
| Free D-Lys(Biotin)-OH | Incomplete Fmoc protection or deprotection | Deletion of the target amino acid | HPLC, Amino Acid Analysis |
| Fmoc-L-Lys(Biotin)-OH | Enantiomeric impurity in D-lysine starting material | Introduction of a diastereomeric impurity in the peptide | Chiral HPLC |
| Unreacted Fmoc-D-Lysine | Incomplete biotinylation or hydrolysis of activated biotin | Incorporation of a lysine residue without the biotin label | HPLC, LC-MS |
| Acetic Acid | Hydrolysis of ethyl acetate solvent | N-terminal capping, leading to truncated peptides | GC, Ion Chromatography |
| Side-chain Acylated Byproducts | Reaction of activated biotin with other nucleophilic residues in impurities | Introduction of modified amino acids | LC-MS/MS |
Experimental Protocols for Byproduct Analysis
Accurate identification and quantification of byproducts require robust analytical methods. Below are detailed protocols for the key techniques.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Purpose: To separate and quantify the main product from its related impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Sample Solvent: 50:50 Acetonitrile/Water
Procedure:
-
Prepare a sample solution of this compound at a concentration of approximately 1 mg/mL in the sample solvent.
-
Set the column temperature to 25 °C.
-
Set the UV detection wavelength to 265 nm.
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 10 µL of the sample solution.
-
Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Hold at 95% Mobile Phase B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes before the next injection.
-
Analyze the chromatogram to determine the area percentage of the main peak and any impurity peaks.
Chiral HPLC for Enantiomeric Purity
Purpose: To separate and quantify the D- and L-enantiomers of Fmoc-Lys(Biotin)-OH.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based)
Reagents:
-
Mobile Phase: Isocratic mixture of hexane/isopropanol/TFA (e.g., 80:20:0.1 v/v/v) or as recommended by the column manufacturer.
-
Sample Solvent: Mobile Phase
Procedure:
-
Prepare a sample solution of this compound at a concentration of approximately 1 mg/mL in the mobile phase.
-
Set the column temperature as recommended by the manufacturer (e.g., 25 °C).
-
Set the UV detection wavelength to 265 nm.
-
Equilibrate the column with the mobile phase.
-
Inject 10 µL of the sample solution.
-
Run the analysis in isocratic mode.
-
Identify the peaks corresponding to the D- and L-enantiomers based on a standard of the racemate or the individual enantiomers.
-
Calculate the enantiomeric excess (% ee).
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
Purpose: To identify the molecular weights of byproducts.
Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 3.5 µm)
Reagents:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Sample Solvent: 50:50 Acetonitrile/Water
Procedure:
-
Use the same sample preparation and a similar gradient as in the HPLC method, but with formic acid as the modifier instead of TFA to ensure compatibility with MS detection.
-
Set the ESI source to positive ion mode.
-
Acquire mass spectra over a range that includes the expected molecular weights of the product and potential byproducts (e.g., m/z 200-1500).
-
Extract ion chromatograms for the expected m/z values of the main product and potential impurities to confirm their presence.
-
For more detailed structural information, perform tandem MS (MS/MS) to obtain fragmentation patterns of the impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Purpose: To confirm the chemical structure of the final product and characterize major impurities if isolated.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d6)
Procedure:
-
Dissolve a sufficient amount of the purified sample (typically 5-10 mg) in the deuterated solvent.
-
Acquire a 1H NMR spectrum.
-
Acquire a 13C NMR spectrum.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to aid in structural elucidation.
-
Compare the obtained spectra with reference spectra or expected chemical shifts and coupling constants to confirm the structure and identify any significant impurities.
Visualizing Workflows and Pathways
The following diagrams illustrate the synthetic pathway and the analytical workflow for byproduct analysis.
Caption: Synthetic pathway for this compound and potential byproduct formation.
References
- 1. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Peptide biotinylation with amine-reactive esters: differential side chain reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Fmoc-D-Lys(Biotin)-OH versus NHS-Biotin for Bioconjugation
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal biotinylation strategy. This guide delves into the fundamental differences, experimental performance, and procedural nuances of site-specific biotinylation with Fmoc-D-Lys(Biotin)-OH and random labeling with NHS-biotin.
In the realm of bioconjugation, the attachment of biotin (B1667282) to proteins, peptides, and other biomolecules is a cornerstone technique for a myriad of applications, including affinity purification, immunoassays, and targeted drug delivery. The choice of biotinylation reagent is critical and can significantly impact the homogeneity, functionality, and performance of the final conjugate. This guide provides a detailed comparison between two widely used biotinylation reagents: this compound for site-specific incorporation during peptide synthesis and NHS-biotin for post-synthesis labeling of primary amines.
Executive Summary: Key Differences and Recommendations
| Feature | This compound | NHS-biotin | Recommendation |
| Labeling Strategy | Site-specific incorporation during Fmoc solid-phase peptide synthesis (SPPS). | Random labeling of primary amines (N-terminus, lysine (B10760008) residues) post-synthesis. | For peptides and proteins where the precise location of biotin is critical for function, choose this compound. For general labeling of existing proteins where multiple biotin tags are acceptable, NHS-biotin is a simpler option. |
| Product Homogeneity | Produces a single, well-defined product with a 1:1 biotin-to-peptide ratio. | Results in a heterogeneous mixture of molecules with varying numbers and locations of biotin tags. | For applications requiring high reproducibility and a defined molecular entity, this compound is superior. |
| Preservation of Function | Minimizes the risk of disrupting active sites or binding domains by allowing strategic placement of the biotin tag.[1] | Can lead to a loss of biological activity if primary amines within critical regions are modified.[2] | For functional studies and therapeutic applications, the controlled nature of this compound is highly advantageous. |
| Complexity | Requires knowledge of solid-phase peptide synthesis. | A relatively straightforward solution-phase reaction.[3] | NHS-biotin offers a lower barrier to entry for researchers not equipped for or experienced in peptide synthesis. |
| Applicability | Primarily for the synthesis of biotinylated peptides. | Broadly applicable to proteins, antibodies, and other molecules with accessible primary amines.[4] | NHS-biotin is more versatile for labeling a wider range of existing biomolecules. |
Unveiling the Chemical Mechanisms
The distinct advantages of each reagent stem from their different chemical approaches to biotinylation.
This compound is an amino acid building block used directly in Fmoc-based solid-phase peptide synthesis (SPPS).[5][6] The biotin moiety is attached to the epsilon-amino group of the D-lysine, while the alpha-amino group is protected by the Fmoc group. This allows for its incorporation at a specific position within a peptide sequence as it is being synthesized on a solid support. The result is a homogenous product with the biotin tag precisely located.
NHS-biotin (N-hydroxysuccinimide-biotin) is an amine-reactive reagent. The NHS ester group reacts with primary amines on a target molecule, such as the N-terminal alpha-amine and the epsilon-amines of lysine residues, to form stable amide bonds.[4][7] This reaction is typically carried out in solution on a pre-synthesized and purified protein or peptide. Because proteins often have multiple lysine residues, this method results in a heterogeneous population of biotinylated molecules with varying degrees and locations of labeling.
Performance Data: A Comparative Analysis
Experimental evidence underscores the functional advantages of site-specific biotinylation. A study comparing a site-specifically biotinylated anti-HRP antibody to one randomly biotinylated with an NHS-biotin analog demonstrated a 3-fold improvement in antigen binding capacity for the site-specifically labeled antibody.[8] This is attributed to the uniform and controlled orientation of the antibody when immobilized on a streptavidin-coated surface.
| Parameter | Site-Specific Biotinylation (e.g., this compound) | Random Biotinylation (NHS-biotin) |
| Biotin-to-Protein Ratio | 1:1 (Theoretically) | Variable (e.g., 5.0 ± 0.6 in one study)[8] |
| Product Purity | Homogeneous | Heterogeneous |
| Antigen Binding Capacity | Enhanced (e.g., 3-fold improvement)[8] | Potentially reduced |
| Reproducibility | High | Moderate to Low |
Detailed Experimental Protocols
Protocol 1: Site-Specific Biotinylation using this compound in SPPS
This protocol outlines the manual incorporation of this compound into a peptide sequence using standard Fmoc SPPS chemistry.
Materials:
-
Fmoc-protected amino acids
-
This compound
-
Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF)
-
Coupling reagents (e.g., HBTU, HOBt)
-
Diisopropylethylamine (DIEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the growing peptide chain. Wash thoroughly with DMF.
-
Amino Acid Coupling: Activate the next Fmoc-amino acid in the sequence with coupling reagents (e.g., HBTU/HOBt) and DIEA in DMF. Add the activated amino acid to the resin and allow it to react. Wash the resin with DMF.
-
Incorporation of this compound: At the desired position in the peptide sequence, use this compound as the amino acid to be coupled, following the same procedure as in step 3. Note that Fmoc-Lys(Biotin)-OH may have lower solubility in DMF, and the use of NMP or the addition of DIPEA may be necessary to aid dissolution.[9]
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for all subsequent amino acids in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, wash the resin and treat it with the cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet, and then purify by HPLC.
Protocol 2: Random Biotinylation of a Protein with NHS-Biotin
This protocol provides a general procedure for labeling a protein with NHS-biotin.
Materials:
-
Protein to be labeled (in an amine-free buffer like PBS, pH 7.2-7.5)
-
NHS-biotin
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Reagent Preparation: Allow the vial of NHS-biotin to equilibrate to room temperature before opening. Immediately before use, dissolve the NHS-biotin in anhydrous DMF or DMSO to a stock concentration (e.g., 20 mg/mL).[3]
-
Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer at a concentration of 1-10 mg/mL.[3]
-
Biotinylation Reaction: Add a calculated amount of the NHS-biotin stock solution to the protein solution to achieve a desired molar excess (typically 10-20 fold). The optimal molar ratio may need to be determined empirically.[3]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[3]
-
Quenching: Stop the reaction by adding a quenching buffer to consume any unreacted NHS-biotin.
-
Purification: Remove excess, non-reacted biotin and byproducts by using a desalting column or through dialysis.[3]
-
Quantification of Biotinylation: Determine the degree of biotin incorporation using an assay such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[10][11]
Conclusion
The choice between this compound and NHS-biotin is dictated by the specific requirements of the application. For the synthesis of well-defined, functional peptides where the location of the biotin is paramount, the site-specific approach afforded by This compound is the unequivocally superior method. It yields a homogeneous product, minimizes the risk of functional impairment, and ensures high reproducibility.
Conversely, NHS-biotin provides a simple and effective method for the general biotinylation of existing proteins and other biomolecules. While it results in a heterogeneous product and carries the risk of inactivating the target molecule, its ease of use makes it a valuable tool for applications where site-specificity is not a primary concern.
For researchers and drug developers aiming for precision, control, and optimal performance of their biotinylated molecules, embracing a site-specific strategy with reagents like this compound is a critical step towards achieving robust and reliable experimental outcomes.
References
- 1. chempep.com [chempep.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. proteochem.com [proteochem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. FMOC-Lys(Biotin)-OH | AAT Bioquest [aatbio.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Oriented Surface Immobilization of Antibodies Using Enzyme-Mediated Site-Specific Biotinylation for Enhanced Antigen-Binding Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide: Enzymatic Biotinylation (BirA) vs. Chemical Synthesis
An objective comparison of performance with supporting experimental data for researchers, scientists, and drug development professionals.
The covalent attachment of biotin (B1667282) to proteins is a cornerstone technique in life sciences, enabling a myriad of applications from affinity purification to cellular imaging. The exceptional affinity between biotin and streptavidin provides a robust and versatile molecular tool.[1][2][3] Researchers are primarily faced with two distinct strategies for biotinylating their protein of interest: the highly specific enzymatic approach using E. coli biotin ligase (BirA) and the more traditional, broadly reactive chemical synthesis methods.
This guide provides a comprehensive comparison of these two methodologies, supported by quantitative data and detailed experimental protocols, to aid researchers in selecting the optimal strategy for their specific experimental needs.
At a Glance: Key Differences
| Feature | Enzymatic Biotinylation (BirA) | Chemical Synthesis (e.g., NHS-Ester) |
| Specificity | Site-specific at a single lysine (B10760008) within a recognition sequence (e.g., AviTag).[1][4][5] | Non-specific, targets primary amines (lysine residues, N-terminus).[6][7] |
| Efficiency | High, often achieving over 90% biotinylation of the target protein.[8] | Variable, dependent on protein concentration, buffer composition, and reagent stoichiometry.[9] |
| Homogeneity | Produces a homogeneous product with a 1:1 biotin-to-protein ratio.[5][10] | Results in a heterogeneous mixture of protein molecules with varying numbers of biotin labels.[5][10] |
| Protein Function | Minimal impact on protein function due to site-specificity and small tag size.[1][3] | Potential for loss of function if biotinylation occurs at or near active sites or binding interfaces.[6][11] |
| Requirements | Requires genetic modification to fuse the recognition tag (e.g., AviTag) to the protein of interest.[5] | No genetic modification needed; can be applied to purified proteins directly.[7] |
| Conditions | Mild, physiological conditions. | Can involve harsher conditions and organic solvents that may affect protein stability.[11] |
Enzymatic Biotinylation: The Precision of BirA
Enzymatic biotinylation leverages the natural biological activity of the E. coli biotin ligase, BirA.[1] This enzyme specifically recognizes a 15-amino acid peptide sequence, commonly known as the AviTag, and catalyzes the covalent attachment of a single biotin molecule to a specific lysine residue within this tag.[1][5]
This method's primary advantage is its exquisite specificity, ensuring a uniform, site-specifically labeled protein population.[1][4] This is particularly crucial for applications where the orientation of the biotin tag is important or when random chemical modification could compromise the protein's biological activity.[1]
Logical Workflow for Enzymatic Biotinylation
Caption: Workflow for Enzymatic Biotinylation.
Quantitative Performance of BirA
| Parameter | Typical Value | Notes |
| Biotinylation Efficiency | >90%[8] | Can approach 100% with optimized conditions.[12] |
| Biotin:Protein Ratio | 1:1 | A single biotin is attached per AviTag sequence.[13] |
| Reaction Time (in vitro) | 1 hour at 30°C[13] | Can be optimized based on protein concentration and enzyme activity. |
Chemical Synthesis: A Versatile Approach
Chemical biotinylation methods typically employ reagents that react with specific functional groups on the protein surface.[7] The most common approach involves N-hydroxysuccinimide (NHS) esters of biotin, which react with primary amines found on lysine residues and the N-terminus of the protein.[7][14]
The main advantage of chemical synthesis is its simplicity and the fact that it does not require any prior genetic modification of the target protein.[7] However, this convenience comes at the cost of specificity. Since most proteins have multiple lysine residues, NHS-ester chemistry results in a heterogeneous population of biotinylated molecules, with varying numbers of biotin tags attached at different locations.[5][10] This can potentially lead to a loss of biological activity if critical lysine residues are modified.[6][11]
Logical Workflow for Chemical Biotinylation
Caption: Workflow for Chemical Biotinylation.
Quantitative Performance of NHS-Ester Biotinylation
| Parameter | Typical Value | Notes |
| Biotinylation Efficiency (% of molecules labeled) | Variable (30-70% typical)[15] | Highly dependent on the protein and reaction conditions. |
| Biotin:Protein Ratio | 1-6 (can be higher)[9] | Controllable by adjusting the molar excess of the biotin reagent. |
| Reaction Time | 30-60 minutes at room temperature.[16] | Can be extended at 4°C to minimize protein degradation. |
Experimental Protocols
Key Experiment 1: In vivo Enzymatic Biotinylation using BirA
Methodology: This protocol is adapted for E. coli expression systems.
-
Vector Preparation: Co-transform E. coli BL21(DE3) cells with two plasmids: one containing the gene of interest fused to an AviTag, and a second compatible plasmid expressing the BirA ligase (e.g., pBirA).[13]
-
Culture Growth: Grow the co-transformed cells in LB medium with appropriate antibiotics at 37°C to an OD600 of 0.6.[12]
-
Induction: Induce protein expression by adding IPTG (e.g., final concentration of 1 mM). Simultaneously, supplement the culture with biotin to a final concentration of 50-200 µM.[12]
-
Expression: Reduce the temperature to 30°C and continue to grow the culture for several hours or overnight.[12]
-
Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a suitable lysis buffer and lyse the cells using sonication or other appropriate methods.
-
Purification: Purify the biotinylated protein from the cell lysate using standard chromatography techniques (e.g., Ni-NTA if His-tagged). The in vivo biotinylation is typically highly efficient, yielding a homogeneously labeled product.[12]
-
Verification: Confirm biotinylation using a streptavidin-HRP blot or mass spectrometry.
Key Experiment 2: Chemical Biotinylation using NHS-LC-Biotin
Methodology: This protocol is for the biotinylation of a purified antibody.
-
Buffer Exchange: Prepare the antibody at a concentration of 1-10 mg/mL in an amine-free buffer, such as Phosphate-Buffered Saline (PBS), pH 7.2-7.5.[16] Buffers containing primary amines like Tris will compete with the reaction and should be avoided.[17]
-
Reagent Preparation: Immediately before use, dissolve the NHS-LC-Biotin reagent in an anhydrous organic solvent like DMSO or DMF to a concentration of 10 mM.[17]
-
Reaction Setup: Add a 10-20 fold molar excess of the dissolved biotin reagent to the protein solution.[16] The optimal ratio may need to be determined empirically for each protein.
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[17]
-
Quenching: Stop the reaction by adding a quenching reagent, such as Tris or lysine, to a final concentration of 50-100 mM. This will consume any unreacted NHS-ester.
-
Purification: Remove excess, non-reacted biotin and the quenching reagent by desalting the protein solution using a spin column or through dialysis against PBS.[16]
-
Quantification: Determine the degree of biotinylation (moles of biotin per mole of protein) using an assay such as the HABA assay.[17]
Conclusion and Recommendations
The choice between enzymatic and chemical biotinylation hinges on the specific requirements of the downstream application.
Choose Enzymatic Biotinylation (BirA) when:
-
Site-specific, 1:1 labeling is critical.
-
Preservation of protein function is paramount.
-
A homogeneous product is required for quantitative or structural studies.
-
The experimental workflow allows for genetic modification of the target protein.
Choose Chemical Synthesis when:
-
Genetic modification is not feasible or desirable.
-
A quick and straightforward labeling method is needed for a purified protein.
-
Multiple biotin labels per protein are acceptable or even desired for signal amplification.
-
The risk of inactivating the protein through modification of lysine residues is low or has been empirically tested.
By carefully considering these factors, researchers can select the most appropriate biotinylation strategy to ensure the success of their experiments.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Biotinylated Proteins: Better insight through better binding [antibodies-online.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 5. Site-specific biotinylation of purified proteins using BirA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.addgene.org [blog.addgene.org]
- 7. Biotinylation - Wikipedia [en.wikipedia.org]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. apexbt.com [apexbt.com]
- 10. Site-specific biotinylation of purified proteins using BirA. | Department of Pharmacology [phar.cam.ac.uk]
- 11. Biotinylation of proteins via amino groups can induce binding to U937 cells, HL-60 cells, monocytes and granulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel system for in vivo biotinylation and its application to crab antimicrobial protein scygonadin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ビオチン標識 | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. mesoscale.com [mesoscale.com]
- 16. proteochem.com [proteochem.com]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
A Comparative Guide to the Solubility of Fmoc-Lys(biotin-PEG)-OH and Fmoc-D-Lys(Biotin)-OH
For Researchers, Scientists, and Drug Development Professionals
The incorporation of biotin (B1667282) into synthetic peptides is a cornerstone technique for developing probes, affinity purification, and various diagnostic and therapeutic applications. The choice of the biotinylating reagent is critical, not only for the final peptide's function but also for the efficiency of the synthesis process itself. Two commonly used reagents for this purpose are Fmoc-Lys(biotin-PEG)-OH and Fmoc-D-Lys(Biotin)-OH. A primary differentiator between these reagents is their solubility, a factor that can significantly impact the success and ease of solid-phase peptide synthesis (SPPS).
This guide provides an objective comparison of the solubility profiles of these two compounds, supported by available data and a detailed experimental protocol for solubility determination.
Structural and Physicochemical Comparison
The fundamental difference between Fmoc-Lys(biotin-PEG)-OH and this compound lies in the presence of a polyethylene (B3416737) glycol (PEG) linker in the former. This compound directly attaches the biotin moiety to the epsilon-amino group of the D-lysine side chain. In contrast, Fmoc-Lys(biotin-PEG)-OH intersperses a hydrophilic PEG spacer between the lysine (B10760008) and biotin. This structural modification has profound implications for the molecule's physicochemical properties, most notably its solubility.
While the core components (Fmoc group, lysine, biotin) are similar, the PEG chain—a flexible, hydrophilic polymer—imparts greater water solubility to the entire molecule.[1][2] Biotin itself is known to be poorly soluble in aqueous solutions.[3] The addition of a PEG linker helps to overcome this intrinsic low solubility.[2][3]
Solubility Data Comparison
| Solvent | This compound | Fmoc-Lys(biotin-PEG)-OH |
| Water | Slightly soluble to insoluble.[4][5] | Soluble; solubility increases with PEG chain length.[3][6][7] |
| DMF | Low solubility.[8] Can be improved with additives like DIPEA or by using up to 10% DMF in the product formulation.[8] | Generally soluble. The PEG linker enhances solubility in polar aprotic solvents.[1] |
| DMSO | Slightly soluble, often requires heating.[4][5] | Soluble.[3] |
| NMP | Soluble; considered a better solvent than DMF for this compound. A 0.1 M solution can be prepared with heating.[8] | Soluble. |
| DCM/NMP Mixtures | A 2:1 (v/v) mixture has been successfully used for dissolution.[8] | Soluble. |
Impact of Structure on Solubility: A Logical Relationship
The presence of the PEG linker is the single most important factor determining the superior solubility of Fmoc-Lys(biotin-PEG)-OH. This relationship can be visualized as follows:
Caption: Structural differences affecting reagent solubility.
Experimental Protocol: Kinetic Solubility Assay
This protocol provides a general method for determining the kinetic solubility of protected amino acids in a solvent of interest, such as DMF or NMP.
Objective: To determine the maximum concentration to which a compound remains soluble in a given solvent after a defined incubation period.
Materials:
-
Fmoc-amino acid derivative (e.g., this compound)
-
Anhydrous DMSO
-
Test solvent (e.g., anhydrous DMF, NMP, or buffered aqueous solution)
-
96-well microplate (polypropylene for storage, clear bottom for analysis)
-
Plate shaker
-
Centrifuge with plate rotor or filtration-based separation plate
-
Plate reader or HPLC-UV system for quantification
Methodology:
-
Prepare High-Concentration Stock Solution:
-
Accurately weigh the compound and dissolve it in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution.
-
-
Create Serial Dilutions (in DMSO):
-
In a polypropylene (B1209903) 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations for testing.
-
-
Solvent Addition and Precipitation:
-
Transfer a small, precise volume (e.g., 2-5 µL) from each DMSO concentration well into a new 96-well plate.
-
Rapidly add a larger volume (e.g., 98-195 µL) of the chosen test solvent (e.g., DMF) to each well. This induces precipitation for concentrations above the solubility limit. The final DMSO concentration should be low (e.g., 1-5%) to minimize its effect on solubility.
-
-
Equilibration:
-
Seal the plate and place it on a plate shaker at a consistent temperature (e.g., 25°C) for an equilibration period (e.g., 1.5 to 2 hours). This allows the dissolution/precipitation process to reach a steady state.
-
-
Separate Undissolved Solid:
-
Centrifuge the plate at high speed (e.g., 3000 x g for 10 minutes) to pellet the precipitated solid. Alternatively, use a 96-well filtration plate to separate the solid from the supernatant.
-
-
Analyze Supernatant:
-
Carefully transfer the clear supernatant to a new analysis plate.
-
Determine the concentration of the dissolved compound in the supernatant. This can be done by comparing its UV absorbance at a relevant wavelength (e.g., ~265 nm for the Fmoc group) against a standard curve, or more accurately by HPLC-UV analysis.
-
-
Determine Solubility:
-
The highest concentration at which no precipitate is observed (or the concentration measured in the supernatant just before precipitation occurs) is determined to be the kinetic solubility of the compound in that solvent.
-
Experimental Workflow Diagram
Caption: Workflow for kinetic solubility determination.
Conclusion and Recommendations
The evidence strongly indicates that Fmoc-Lys(biotin-PEG)-OH possesses significantly enhanced solubility compared to This compound . This is a direct result of the hydrophilic PEG linker, which mitigates the low solubility of the biotin and lysine derivative core structure.[3]
Recommendations for Researchers:
-
For Improved Reliability and Aqueous Applications: Choose Fmoc-Lys(biotin-PEG)-OH when robust solubility in standard SPPS solvents like DMF is desired. It is the superior choice for automated synthesis where manual intervention to address dissolution issues is impractical. Furthermore, the resulting PEGylated peptides will have improved aqueous solubility, which is often crucial for downstream biological assays.
-
For Cost-Effectiveness and Specific Protocols: This compound remains a viable and more economical option. However, researchers must be prepared to use specific solvent systems, such as NMP or DMF/DIPEA mixtures, and may need to apply heat to achieve complete dissolution.[8] Its use requires careful consideration of the synthesis protocol to avoid reagent precipitation and incomplete coupling reactions.
References
- 1. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. What is Biotinylation? | Biopharma PEG [biochempeg.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. FMOC-LYS(BIOTIN)-OH | 146987-10-2 [m.chemicalbook.com]
- 5. FMOC-LYS(BIOTIN)-OH CAS#: 146987-10-2 [m.chemicalbook.com]
- 6. Fmoc-Lys (Bio-PEG12)-OH - CD Bioparticles [cd-bioparticles.net]
- 7. Fmoc-Lys (biotin-PEG12)-OH | BroadPharm [broadpharm.com]
- 8. peptide.com [peptide.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Fmoc-D-Lys(Biotin)-OH
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Fmoc-D-Lys(Biotin)-OH, a modified lysine (B10760008) derivative used in the preparation of biotin-labeled peptides. Adherence to these procedures is critical for minimizing risk and ensuring the integrity of your research.
Immediate Safety and Handling Protocols
This compound is a combustible solid that should be handled with care. It is supplied as a powder and requires storage in a cool, dry, and well-ventilated area, ideally between 2-8°C.
Personal Protective Equipment (PPE):
Proper PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for various handling scenarios.
| Scenario | Eye Protection | Hand Protection | Respiratory Protection | Body Protection |
| Weighing and transferring solid | Safety glasses with side shields or chemical safety goggles. | Nitrile or latex gloves. | NIOSH/MSHA approved respirator, especially if dust is generated. | Laboratory coat. |
| Preparing solutions | Chemical safety goggles or face shield. | Nitrile or latex gloves. | Use in a well-ventilated area or fume hood. | Laboratory coat. |
| Peptide synthesis (automated) | Safety glasses. | Nitrile or latex gloves. | N/A (contained system). | Laboratory coat. |
| Handling waste | Chemical safety goggles. | Chemical-resistant gloves. | N/A (if waste is properly contained). | Laboratory coat. |
This information is based on general safety protocols for handling solid chemical compounds and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) for the product in use.
First Aid Measures:
In the event of exposure, immediate action is crucial.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Operational Plan: From Receipt to Disposal
A structured workflow is essential for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
